Product packaging for Larazotide Acetate(Cat. No.:CAS No. 881851-50-9)

Larazotide Acetate

Cat. No.: B608467
CAS No.: 881851-50-9
M. Wt: 785.9 g/mol
InChI Key: NYGCNONRVCGHAT-UFIKZEAMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Larazotide acetate (also known as AT-1001) is a synthetic, eight-amino acid peptide (H-Gly-Gly-Val-Leu-Val-Gln-Pro-Gly-OH) that functions as a first-in-class, locally-acting tight junction regulator . This non-systemic, gut-restricted investigational compound is derived from structural motifs of the Vibrio cholerae -derived zonula occludens toxin (Zot) and human zonulin . Its primary research value lies in its mechanism of action as a zonulin receptor antagonist, which prevents the disassembly of intercellular tight junctions and the subsequent increase in intestinal paracellular permeability . This action makes it a critical tool for studying pathologies characterized by "leaky gut," as it promotes TJ assembly, actin filament rearrangement, and helps restore normal intestinal barrier function . Originally investigated as an adjunct therapy for celiac disease (CeD), clinical studies have explored its potential to reduce persistent gastrointestinal symptoms in patients on a gluten-free diet . Research has shown that this compound can protect the intestinal mucosal barrier from various injuries, with studies indicating it stabilizes tight junctions, reduces phosphorylation of myosin light chain-2 (MLC-2), and promotes epithelial proliferation . Furthermore, its application has been demonstrated in models of intestinal ischemia-reperfusion injury, where it enhances barrier recovery . Beyond gastrointestinal research, in silico and preliminary in vitro studies suggest this compound may exhibit anti-SARS-CoV-2 main protease (M pro ) activity, indicating potential for research in virology . It is important for researchers to note that while Phase IIb trials demonstrated efficacy and a safety profile comparable to placebo, the Phase III clinical trial for celiac disease was discontinued . This compound is presented for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H59N9O12 B608467 Larazotide Acetate CAS No. 881851-50-9

Properties

IUPAC Name

acetic acid;2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55N9O10.C2H4O2/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46;1-2(3)4/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46);1H3,(H,3,4)/t19-,20-,21-,26-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGCNONRVCGHAT-UFIKZEAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H59N9O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401007986
Record name Acetic acid--N-[(1-{N-[14-amino-1,4,7,10,13-pentahydroxy-5-(2-methylpropyl)-2,8-di(propan-2-yl)-3,6,9,12-tetraazatetradeca-3,6,9,12-tetraen-1-ylidene]-5-hydroxy-5-iminonorvalyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881851-50-9
Record name Larazotide acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881851509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid--N-[(1-{N-[14-amino-1,4,7,10,13-pentahydroxy-5-(2-methylpropyl)-2,8-di(propan-2-yl)-3,6,9,12-tetraazatetradeca-3,6,9,12-tetraen-1-ylidene]-5-hydroxy-5-iminonorvalyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Larazotide Acetate: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larazotide acetate is an investigational drug candidate that has been primarily studied for its potential in treating celiac disease. It is a synthetic octapeptide that acts as a tight junction regulator, aiming to restore the integrity of the intestinal barrier. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, intended for a scientific audience engaged in pharmaceutical research and development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic peptide composed of eight amino acids. Its structure and properties are fundamental to its biological activity and formulation development.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name glycylglycyl-L-valyl-L-leucyl-L-valyl-L-glutaminyl-L-prolyl-glycine acetate
Amino Acid Sequence Gly-Gly-Val-Leu-Val-Gln-Pro-Gly (GGVLVQPG)
Molecular Formula C34H59N9O12
Molecular Weight 785.9 g/mol
CAS Number 881851-50-9
Appearance White to off-white solid
Solubility in Water ≥ 20 mg/mL (25.45 mM)
Solubility in DMSO 3.2 mg/mL (4.07 mM)

Mechanism of Action: Modulation of Intestinal Tight Junctions

This compound's primary mechanism of action involves the regulation of intestinal epithelial tight junctions, which are crucial for controlling paracellular permeability. In conditions like celiac disease, these junctions become compromised, leading to a "leaky gut."

The Zonulin Pathway

The integrity of tight junctions is regulated by a protein called zonulin. In celiac disease, the ingestion of gluten triggers the release of zonulin in the small intestine. Zonulin then binds to its receptors on the surface of intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junction protein complexes and an increase in intestinal permeability.

This compound as a Zonulin Antagonist

This compound acts as a competitive antagonist of the zonulin receptor. By binding to this receptor, it prevents zonulin from exerting its effects, thereby inhibiting the disassembly of tight junctions. This helps to maintain the barrier function of the intestinal epithelium, preventing the passage of harmful substances like gluten fragments into the bloodstream and reducing the subsequent inflammatory immune response.

Zonulin_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell Gliadin Gliadin CXCR3 CXCR3 Gliadin->CXCR3 Zonulin Zonulin Zonulin_Receptor Zonulin Receptor (EGFR/PAR2) Zonulin->Zonulin_Receptor This compound This compound This compound->Zonulin_Receptor Blocks CXCR3->Zonulin Release PLC PLC Zonulin_Receptor->PLC MLCK Myosin Light Chain Kinase (MLCK) Zonulin_Receptor->MLCK PKC PKC PLC->PKC Activates Actin_Polymerization Actin Polymerization PKC->Actin_Polymerization TJ_Disassembly Tight Junction Disassembly Actin_Polymerization->TJ_Disassembly MLCK->TJ_Disassembly Phosphorylation TEER_Workflow cluster_prep Cell Culture and Differentiation cluster_treatment Treatment cluster_measurement TEER Measurement Seed_Cells Seed Caco-2 cells on Transwell inserts Culture_Cells Culture for 21 days to allow differentiation Seed_Cells->Culture_Cells Pretreat Pre-treat with this compound (1 hour) Challenge Add Gliadin or AT-1002 Pretreat->Challenge Measure_TEER Measure TEER at specified time points (0-24h) Analyze_Data Normalize data and analyze results Measure_TEER->Analyze_Data

Larazotide Acetate and Its Interaction with Actin Filaments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larazotide acetate is an octapeptide drug candidate investigated for its ability to regulate intestinal tight junctions (TJs). Its primary mechanism of action involves the inhibition of zonulin, a protein that modulates intestinal permeability. By preventing the disassembly of TJs, this compound offers a therapeutic strategy for conditions associated with increased intestinal permeability, such as celiac disease. A critical aspect of its mechanism is the modulation of the actin cytoskeleton, a key structural and regulatory component of TJ integrity. This technical guide provides an in-depth exploration of the molecular interactions between this compound and actin filaments, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.

Introduction to this compound

This compound (formerly AT-1001) is a synthetic eight-amino-acid peptide designed to act as a tight junction regulator.[1] It is administered orally and acts locally on the intestinal epithelium to counteract the effects of gliadin, the immunogenic component of gluten, which is known to induce an inflammatory response in individuals with celiac disease.[2] The primary molecular mechanism of this compound is believed to be the antagonism of zonulin, a protein that reversibly regulates intestinal permeability.[2] By inhibiting zonulin, this compound helps to restore the barrier function of the intestinal epithelium, preventing the passage of gliadin and other inflammatory triggers into the lamina propria.[2]

The Role of the Actin Cytoskeleton in Intestinal Permeability

The intestinal epithelial barrier is maintained by the apical junctional complex, which includes tight junctions and adherens junctions. TJs are dynamic structures that control the paracellular flux of ions and small molecules. The integrity of TJs is intrinsically linked to the underlying cortical actin cytoskeleton.[3] Actin filaments are anchored to TJ proteins, such as zonula occludens-1 (ZO-1), and regulate the tension and stability of the junctional complex.[4]

In pathological conditions like celiac disease, exposure to gliadin triggers the release of zonulin.[5] Zonulin then initiates a signaling cascade that leads to the reorganization of the actin cytoskeleton.[6] This reorganization involves the contraction of the perijunctional actomyosin ring, which pulls on the TJ proteins, leading to their disassembly and a subsequent increase in intestinal permeability.[2]

This compound's Mechanism of Action on Actin Filaments

This compound counteracts the disruptive effects of zonulin on the actin cytoskeleton. It is thought to competitively inhibit the binding of zonulin to its receptor, protease-activated receptor 2 (PAR2), on the surface of intestinal epithelial cells.[2] This inhibition prevents the downstream signaling events that lead to actin rearrangement and TJ disassembly.

The proposed signaling pathway is as follows:

  • Zonulin Binding and Receptor Activation: Zonulin binds to PAR2, leading to the transactivation of the epidermal growth factor receptor (EGFR).[2]

  • Downstream Signaling Cascade: This receptor activation initiates a downstream cascade involving protein kinase C (PKC).[6]

  • Actin Polymerization and Reorganization: Activated PKC promotes the polymerization of actin filaments and the contraction of the actomyosin ring.[6]

  • Tight Junction Disassembly: The mechanical stress exerted by the contracting actin filaments leads to the displacement of TJ proteins like ZO-1 and occludin from the junctional complex, resulting in increased paracellular permeability.[4]

This compound, by blocking the initial zonulin-PAR2 interaction, prevents this entire cascade. Furthermore, evidence suggests that this compound may also inhibit myosin light chain kinase (MLCK), an enzyme crucial for the phosphorylation of myosin light chains and subsequent actomyosin contraction.[2] This dual mechanism of action—zonulin antagonism and potential MLCK inhibition—effectively stabilizes the actin cytoskeleton and preserves tight junction integrity.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on intestinal barrier function and actin organization as reported in in vitro studies.

Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER) in Caco-2 Cells
Condition TEER (% of Control) Description Reference
Control (Untreated)100%Baseline TEER of confluent Caco-2 cell monolayers.[7]
AT-1002 (5 mg/mL)~60%A significant decrease in TEER, indicating increased paracellular permeability. AT-1002 is a zonulin mimetic.[7]
AT-1002 (5 mg/mL) + this compound~95%This compound significantly inhibits the AT-1002-induced reduction in TEER.[4]
Gliadin FragmentsDecreasedGliadin fragments cause a reduction in TEER.[4]
Gliadin Fragments + this compoundInhibited DecreaseThis compound prevents the gliadin-induced decrease in TEER.[4]
Table 2: Effect of this compound on Actin Filament and Tight Junction Protein Distribution
Experiment Observation Reference
Actin Rearrangement (Phalloidin Staining) Gliadin and AT-1002 induce disruption of actin filaments. This compound prevents this disruption.[3]
ZO-1 Redistribution Gliadin and AT-1002 cause redistribution of ZO-1 away from the cell junctions. This compound inhibits this redistribution.[4]
Junctional ZO-1 Quantification The amount of ZO-1 at the cell junction is significantly increased in the presence of this compound compared to treatment with AT-1002 alone.[3]
Actin Fluorescence Intensity Actin fluorescence intensity at the cell junctions is significantly increased in the presence of this compound compared to treatment with AT-1002 alone.[3]

Key Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation

The Caco-2 human colorectal adenocarcinoma cell line is a widely used model for studying the intestinal barrier.

  • Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding on Transwell Inserts: For permeability assays, Caco-2 cells are seeded onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 1 x 10^5 cells/cm².

  • Differentiation: The cells are cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions. The culture medium is changed every 2-3 days.

  • Monolayer Integrity Assessment: The integrity of the Caco-2 monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values typically above 300 Ω·cm² are considered suitable for permeability studies.[8][9]

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a quantitative measure of the electrical resistance across a cellular monolayer and is an indicator of tight junction integrity.

  • Equipment: An epithelial volt-ohm meter (EVOM) with "chopstick" electrodes is used.

  • Preparation: The electrodes are sterilized with 70% ethanol and then rinsed with sterile phosphate-buffered saline (PBS) or culture medium. The Transwell plates are removed from the incubator and allowed to equilibrate to room temperature.

  • Measurement: The longer electrode is placed in the basolateral compartment (outside the insert) and the shorter electrode is placed in the apical compartment (inside the insert), ensuring the electrodes do not touch the cell monolayer.

  • Reading: The resistance reading (in Ohms) is recorded once the value stabilizes.

  • Calculation: To obtain the TEER value in Ω·cm², the resistance of a blank Transwell insert (without cells) is subtracted from the measured resistance of the cell monolayer, and the result is then multiplied by the surface area of the Transwell insert. TEER (Ω·cm²) = (R_monolayer - R_blank) × Area (cm²)

Immunofluorescence Staining for F-actin (Phalloidin Staining)

This protocol allows for the visualization of filamentous actin (F-actin) within the cells.

  • Cell Preparation: Caco-2 cells grown on coverslips or Transwell inserts are treated with the desired stimuli (e.g., gliadin, this compound).

  • Fixation: The cells are washed with PBS and then fixed with 3-4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

  • Permeabilization: After washing with PBS, the cells are permeabilized with 0.1% Triton X-100 in PBS for 5-10 minutes to allow the phalloidin conjugate to enter the cells.

  • Blocking: Non-specific binding sites are blocked by incubating the cells with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

  • Staining: The cells are incubated with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) diluted in 1% BSA in PBS for 20-60 minutes at room temperature, protected from light.

  • Washing and Mounting: The cells are washed several times with PBS to remove unbound phalloidin. If desired, a nuclear counterstain like DAPI can be added. The coverslips are then mounted onto microscope slides with an antifade mounting medium.

  • Visualization: The stained cells are visualized using a fluorescence or confocal microscope.

Visualizations of Signaling Pathways and Workflows

Diagram 1: Zonulin-Mediated Tight Junction Disassembly

Zonulin_Pathway Gliadin Gliadin Zonulin Zonulin Release Gliadin->Zonulin PAR2 PAR2 Zonulin->PAR2 Binds EGFR EGFR PAR2->EGFR Transactivates PLC PLC Activation EGFR->PLC PKC PKC Activation PLC->PKC ActinPoly Actin Polymerization & Myosin II Contraction PKC->ActinPoly TJ_Disassembly Tight Junction Disassembly ActinPoly->TJ_Disassembly Permeability Increased Paracellular Permeability TJ_Disassembly->Permeability

Caption: Zonulin signaling cascade leading to increased intestinal permeability.

Diagram 2: this compound's Mechanism of Action

Larazotide_MOA cluster_pathway Zonulin Pathway cluster_inhibition Inhibition by Larazotide Zonulin Zonulin PAR2 PAR2 Zonulin->PAR2 Larazotide Larazotide Acetate Larazotide->PAR2 Competitively Inhibits TJ_Integrity Tight Junction Integrity Maintained Signaling_Cascade Downstream Signaling (PKC, Actin Polymerization) PAR2->Signaling_Cascade X TJ_Disassembly Tight Junction Disassembly Signaling_Cascade->TJ_Disassembly Experimental_Workflow Start Start: Caco-2 Cell Monolayer Treatment Treatment Groups: 1. Control 2. Gliadin/AT-1002 3. Gliadin/AT-1002 + Larazotide Start->Treatment TEER TEER Measurement Treatment->TEER Fix_Perm Fixation and Permeabilization Treatment->Fix_Perm Analysis Quantitative Analysis: - TEER Values (Ω·cm²) - Actin Fluorescence Intensity - Morphological Changes TEER->Analysis Stain Phalloidin Staining (F-actin) + DAPI (Nuclei) Fix_Perm->Stain Imaging Fluorescence Microscopy Stain->Imaging Imaging->Analysis End End: Data Interpretation Analysis->End

References

An In-depth Technical Guide to the Molecular Targets of Larazotide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the molecular mechanisms of larazotide acetate, a synthetic octapeptide designed to regulate intestinal tight junctions. It details the primary signaling pathways affected, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to elucidate its mode of action.

Introduction: The Role of Intestinal Permeability and this compound

The intestinal epithelium serves as a critical barrier, selectively allowing the absorption of nutrients while preventing the passage of harmful luminal contents like toxins, antigens, and microorganisms. This barrier function is primarily regulated by intercellular multiprotein complexes known as tight junctions (TJs).[1] In several autoimmune and inflammatory conditions, such as celiac disease, dysregulation of TJs leads to increased intestinal permeability, often termed "leaky gut".[2][3] This allows antigens like gliadin (a component of gluten) to cross the epithelial barrier and trigger an inflammatory cascade in the lamina propria.[1][4]

This compound (LA), a synthetic eight-amino-acid peptide (Gly-Gly-Val-Leu-Val-Gln-Pro-Gly), is a first-in-class TJ regulator.[1][5] It is structurally derived from the Vibrio cholerae zonula occludens toxin (Zot) and acts as an antagonist to human zonulin, the only known physiological modulator of intestinal permeability.[1][6][7] By preventing the disassembly of TJs, this compound aims to restore normal barrier function and mitigate the inflammatory responses associated with increased permeability.[8][9]

Primary Molecular Target: The Zonulin Signaling Pathway

The principal mechanism of this compound involves the competitive inhibition of the zonulin signaling pathway. Zonulin, now identified as prehaptoglobin-2, is released by intestinal epithelial cells in response to stimuli like gliadin and bacteria.[10][11][12]

Signaling Cascade:

  • Trigger: In celiac disease, indigestible gliadin fragments bind to the chemokine receptor CXCR3 on the apical surface of enterocytes.[10][13]

  • Zonulin Release: This binding initiates a MyD88-dependent signaling pathway, leading to the release of zonulin into the intestinal lumen.[10][13]

  • Receptor Binding: Zonulin binds to a complex of receptors on the epithelial cell surface, including Epidermal Growth Factor Receptor (EGFR) and Proteinase-Activated Receptor 2 (PAR2).[10][11][13]

  • Downstream Activation: This receptor engagement activates downstream signaling involving protein kinase C (PKC), which leads to the phosphorylation of myosin light chain and subsequent contraction of the perijunctional actomyosin ring.[1][14]

  • TJ Disassembly: This process results in the rearrangement of the actin cytoskeleton and the displacement of key TJ proteins like zonula occludens-1 (ZO-1), occludin, and claudins from the junctional complex, thereby increasing paracellular permeability.[1][15]

This compound intervenes by blocking the binding of zonulin to its receptors, thus preventing the initiation of this downstream cascade and preserving the integrity of the tight junctions.[6][8][10]

G cluster_stimulus Luminal Stimulus cluster_epithelium Intestinal Epithelial Cell cluster_intervention Pharmacological Intervention Gliadin Gliadin CXCR3 CXCR3 Receptor Gliadin->CXCR3 Binds MyD88 MyD88 CXCR3->MyD88 Activates Zonulin_Release Zonulin Release MyD88->Zonulin_Release Induces Zonulin Zonulin Zonulin_Release->Zonulin Releases PAR2_EGFR PAR2 / EGFR Receptors Signaling Downstream Signaling (PKC, MLCK, ROCK) PAR2_EGFR->Signaling Activates Actin Actin Cytoskeleton Rearrangement Signaling->Actin Induces TJ_Disassembly Tight Junction Disassembly (ZO-1, Occludin, Claudins) Actin->TJ_Disassembly Leads to Larazotide This compound Larazotide->PAR2_EGFR Blocks Binding Zonulin->PAR2_EGFR Binds & Activates

Caption: The Zonulin signaling pathway and the inhibitory action of this compound.

Downstream Molecular Effects

This compound's action as a zonulin antagonist translates into several key downstream effects at the cellular level that collectively enhance intestinal barrier function.

  • Actin Cytoskeleton Stabilization: A primary consequence of zonulin signaling is the rearrangement of the F-actin cytoskeleton, which provides structural support to the tight junction complex.[1][14] this compound prevents this rearrangement, thereby stabilizing the junctional architecture.[6][16] Studies in Caco-2 and IEC6 cells have shown that LA inhibits the redistribution of actin caused by gliadin fragments and other stimuli.[16]

  • TJ and Adherens Junction Protein Redistribution: this compound promotes the proper localization of essential TJ proteins (ZO-1, occludin, claudins) and adherens junction proteins (E-cadherin) at the cell-cell junctions.[2][17] In "leaky" epithelial models, LA treatment was shown to increase the membrane expression of these proteins and decrease their intracellular distribution.[2]

  • Inhibition of Myosin Light Chain Kinase (MLCK): More recent studies suggest that this compound may also act by inhibiting MLCK.[18][19][20] MLCK phosphorylates myosin light chain (MLC), a key step in the contraction of the actomyosin ring that pulls on TJ proteins and increases permeability.[1][15] By reducing MLC phosphorylation, this compound likely reduces tension on the actin filaments, facilitating TJ closure.[5][18]

G cluster_effects Downstream Cellular Effects Larazotide This compound Zonulin_Block Zonulin Receptor Antagonism Larazotide->Zonulin_Block MLCK_Inhibit MLCK / ROCK Pathway Inhibition Larazotide->MLCK_Inhibit May directly/indirectly inhibit Zonulin_Block->MLCK_Inhibit Prevents Activation TJ_Redist TJ Protein Redistribution (ZO-1, Occludin, Claudins) Zonulin_Block->TJ_Redist Prevents Displacement MLC_Phos Reduced MLC Phosphorylation MLCK_Inhibit->MLC_Phos Actin_Stab Actin Cytoskeleton Stabilization MLC_Phos->Actin_Stab TJ_Assembly Enhanced Tight Junction Assembly Actin_Stab->TJ_Assembly TJ_Redist->TJ_Assembly Perm_Decrease Decreased Paracellular Permeability TJ_Assembly->Perm_Decrease

Caption: Downstream cellular effects resulting from this compound's primary action.

Quantitative Data on this compound's Efficacy

The effects of this compound have been quantified in both in vitro cell models and human clinical trials.

Table 1: Summary of In Vitro Effects on Transepithelial Electrical Resistance (TEER)

TEER is a measure of the electrical resistance across an epithelial monolayer and is a standard indicator of tight junction integrity. Higher TEER values correspond to lower permeability.

Cell LineStimulus / ConditionThis compound (LA) TreatmentOutcomeReference(s)
Caco-2AT-1002 (Zot-derived peptide)Pretreatment with LAInhibited the AT-1002-induced reduction in TEER[16][21]
Caco-2Cytokines (basolateral)Apical LA applicationInhibited the increase in TJ permeability[16][21]
C2BBe1Anoxia/Reoxygenation (A/R) Injury10 mM LA pretreatmentSignificantly increased TEER and preserved TJ integrity during A/R[5]
MDCKCalcium Switch AssayLA added with high calciumPromoted faster and more robust TJ assembly (TEER recovery)[2][22]
Table 2: Summary of Key Phase IIb Clinical Trial Results

This trial assessed the efficacy of different doses of this compound in adult celiac disease patients with persistent symptoms despite being on a gluten-free diet.[4]

EndpointThis compound DoseResult vs. Placebop-value
Primary: Average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS)0.5 mg (3x daily)Statistically significant reduction in symptoms0.022 (ANCOVA)
1.0 mg (3x daily)Not significantly different-
2.0 mg (3x daily)Not significantly different-
Exploratory: Reduction in Symptomatic Days (CeD PRO)0.5 mg (3x daily)26% decrease0.017
Exploratory: Increase in Improved Symptom Days (CeD PRO)0.5 mg (3x daily)31% increase0.034
Exploratory: Reduction in Headache and Tiredness0.5 mg (3x daily)Statistically significant decrease0.010

Note: A subsequent Phase 3 trial (CedLara) was discontinued after an interim analysis suggested the trial was unlikely to meet its primary endpoint.[23]

Key Experimental Protocols

The molecular targets and mechanism of action of this compound have been defined through a series of key experimental procedures.

Transepithelial Electrical Resistance (TEER) Measurement

This protocol assesses the integrity of epithelial cell monolayers.

  • Cell Culture: Epithelial cells (e.g., Caco-2, MDCK) are seeded at a high density onto permeable filter supports (e.g., Transwell® inserts) and cultured until a confluent, polarized monolayer is formed.

  • Treatment: Monolayers are pre-incubated with various concentrations of this compound or a vehicle control in the apical chamber for a defined period.

  • Stimulation: A permeability-inducing agent (e.g., AT-1002, gliadin fragments, cytokines) is added to the apical or basolateral chamber.

  • Measurement: The electrical resistance across the monolayer is measured at multiple time points using an epithelial volt-ohm meter (EVOM).

  • Analysis: TEER values are typically normalized to the surface area of the filter and expressed as Ω·cm². A decrease in TEER indicates increased paracellular permeability.

G cluster_workflow TEER Measurement Workflow A Seed cells on permeable supports B Culture to confluence A->B C Pre-treat with Larazotide or Vehicle B->C D Add Stimulus (e.g., Gliadin) C->D E Measure Resistance (TEER) over time D->E F Analyze Data (Ω·cm²) E->F

Caption: General experimental workflow for measuring Transepithelial Electrical Resistance.
Calcium Switch Assay

This assay is used to study the dynamics of de novo tight junction assembly.[2]

  • Establish Monolayer: Epithelial cells (typically MDCK) are grown to confluence in a normal calcium medium to form mature TJs.

  • Disrupt Junctions: The cells are switched to a low-calcium medium (<5 µM) for several hours. The lack of extracellular calcium causes the disassembly of calcium-dependent adherens junctions and subsequently tight junctions, leading to their internalization.

  • Induce Reassembly: The medium is switched back to a normal calcium concentration ("calcium switch") to initiate the synchronous reassembly of junctions. Cells are treated with either this compound or a vehicle control at this step.

  • Analysis: At various time points after the switch, cells are either:

    • Fixed and Stained: Immunofluorescence is used to visualize the localization and organization of TJ proteins (ZO-1, occludin) and actin at the cell borders.

    • Assessed for Barrier Function: TEER is measured to quantify the rate and extent of functional barrier recovery.

Immunofluorescence Staining for TJ Proteins

This protocol visualizes the location of key proteins within the cell.

  • Cell Culture and Treatment: Cells are grown on glass coverslips or permeable supports and treated as required (e.g., with larazotide and/or a stimulus).

  • Fixation: Cells are fixed, typically with 4% paraformaldehyde, to preserve cellular structures.

  • Permeabilization: The cell membrane is permeabilized with a detergent (e.g., 0.1% Triton X-100) to allow antibodies to access intracellular epitopes.

  • Blocking: Non-specific antibody binding sites are blocked using a solution like bovine serum albumin (BSA) or normal goat serum.

  • Antibody Incubation: Cells are incubated with a primary antibody specific to the target protein (e.g., rabbit anti-ZO-1), followed by incubation with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488). F-actin can be stained simultaneously with fluorescently-labeled phalloidin.

  • Mounting and Imaging: Coverslips are mounted onto microscope slides, and the protein localization is visualized using confocal or epifluorescence microscopy.

Conclusion

The molecular action of this compound is centered on its function as a competitive antagonist of the zonulin pathway. By blocking zonulin receptors (EGFR/PAR2), it prevents the downstream signaling cascade that leads to actin cytoskeleton rearrangement and tight junction disassembly. This primary mechanism is supported by secondary effects, including the stabilization of TJ and AJ protein localization at the cell membrane and potential inhibition of the MLCK pathway. These actions collectively preserve intestinal barrier integrity, representing a targeted therapeutic strategy for diseases characterized by increased intestinal permeability.

References

Preclinical Profile of Larazotide Acetate: A Technical Guide on the Modulation of Gut Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for larazotide acetate, a first-in-class tight junction regulator. The following sections detail its mechanism of action, key experimental findings, and the methodologies employed in its preclinical evaluation for the modulation of gut permeability.

Core Mechanism of Action

This compound is a synthetic octapeptide that acts as a zonulin antagonist.[1][2] Zonulin is a protein that reversibly regulates intestinal permeability by modulating the tight junctions between epithelial cells.[3] In pathological conditions such as celiac disease, elevated zonulin levels lead to the disassembly of tight junctions, increasing paracellular permeability.[3][4] this compound is thought to competitively block the binding of zonulin to its receptor on the surface of intestinal epithelial cells, thereby preventing the downstream signaling that leads to tight junction disruption.[1][5][6] This action helps to restore the integrity of the intestinal barrier, reducing the translocation of harmful substances like gliadin peptides from the gut lumen into the bloodstream.[4][7]

Signaling Pathway of this compound in Tight Junction Regulation

The proposed mechanism of action for this compound involves the inhibition of a complex signaling cascade initiated by zonulin. The following diagram illustrates this pathway.

cluster_stimulus Stimulus cluster_zonulin Zonulin Pathway cluster_intracellular Intracellular Signaling cluster_outcome Outcome Gliadin Gliadin Zonulin Zonulin Gliadin->Zonulin Induces release Zonulin_Receptor Zonulin Receptor (Unknown) Zonulin->Zonulin_Receptor Binds to PAR2 PAR2 Zonulin_Receptor->PAR2 Transactivates TJ_Assembly Tight Junction Assembly/Maintenance Zonulin_Receptor->TJ_Assembly Promotes Larazotide This compound Larazotide->Zonulin_Receptor Antagonizes EGFR EGFR PLC PLC EGFR->PLC Activates PAR2->EGFR Transactivates PKC PKC PLC->PKC Activates Actin Actin Cytoskeleton Rearrangement PKC->Actin Leads to MLCK MLCK MLCK->Actin Phosphorylates Myosin Light Chain TJ_Disassembly Tight Junction Disassembly Actin->TJ_Disassembly Increased_Permeability Increased Gut Permeability TJ_Disassembly->Increased_Permeability Normal_Permeability Normalized Gut Permeability TJ_Assembly->Normal_Permeability

Caption: Proposed signaling pathway of zonulin-mediated tight junction disassembly and its inhibition by this compound.

Quantitative Data from Preclinical Studies

The efficacy of this compound in restoring gut barrier function has been quantified in various preclinical models. The tables below summarize the key findings.

In Vitro Studies
Cell LineChallengeTreatmentOutcome MeasureResultReference
Caco-2AT-1002 (ZOT-derived peptide)This compoundTransepithelial Electrical Resistance (TEER)Inhibited TEER reduction[8][9]
Caco-2Gliadin fragmentsThis compoundTranslocation of 13-mer gliadin peptideInhibited translocation[8][9]
IEC6AT-1002This compoundZO-1 and Actin redistributionInhibited redistribution and rearrangement[8][9]
MDCKCalcium Switch AssayThis compoundTight Junction AssemblyPromoted assembly[10]
Caco-2 (leaky)-This compoundParacellular PermeabilityDecreased permeability[10]
C2BBe1 & IPEC-J2Anoxia/ReoxygenationThis compoundTEERSignificantly increased TEER[11]
C2BBe1 & IPEC-J2Anoxia/ReoxygenationThis compoundMyosin Light Chain-2 (MLC-2) PhosphorylationMarkedly reduced phosphorylation[11]
In Vivo Studies
Animal ModelDisease ModelTreatmentOutcome MeasureResultReference
HLA-HCD4/DQ8 double transgenic miceGliadin-sensitizedThis compoundMacrophage accumulation in the intestineInhibited accumulation[8][9]
DIAMOND™ mouse modelNonalcoholic Steatohepatitis (NASH)This compoundGut Barrier PermeabilityClear reduction in permeability[12]
PorcineDelayed release formulation study1 mg this compound (oral)Peak concentration in duodenum and proximal jejunum0.32-1.76 µM at 1 hour[13][14][15]
Collagen-Induced Arthritis (CIA) miceArthritisThis compoundMacromolecular fluxPrevented zonulin-induced increases[7]
RatsAcute Pancreatitis0.01 mg/mL this compound (oral, prophylactic)Serum FITC-Dextran levelsSignificantly lower compared to AP group[16]
RatsAcute Pancreatitis0.01 mg/mL this compound (oral, prophylactic)Bacterial translocation frequencyReduced from 100% to 50%[16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key experimental protocols used in the evaluation of this compound.

In Vitro Permeability Assay (TEER Measurement)

A common method to assess intestinal barrier function in vitro is the measurement of Transepithelial Electrical Resistance (TEER).

cluster_workflow In Vitro TEER Measurement Workflow A Seed epithelial cells (e.g., Caco-2) on permeable supports B Culture until a confluent monolayer is formed with stable TEER A->B C Pre-treat with this compound or vehicle B->C D Introduce challenge agent (e.g., Gliadin, AT-1002) C->D E Measure TEER at various time points D->E F Analyze and compare TEER values between treatment groups E->F

Caption: A generalized workflow for assessing the effect of this compound on TEER in vitro.

  • Cell Culture: Caco-2 or IEC6 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured until a confluent monolayer is formed, which is confirmed by stable TEER readings.[8][9]

  • Treatment: The apical side of the cell monolayer is treated with this compound at various concentrations.[8]

  • Challenge: After a pre-incubation period with this compound, a challenge agent such as gliadin fragments or AT-1002 is added to the apical side to induce tight junction disassembly.[8][9] In some experiments, cytokines are applied to the basolateral side.[8][9]

  • TEER Measurement: TEER is measured at specified time points using a voltohmmeter. A decrease in TEER indicates increased paracellular permeability.

  • Immunofluorescence: Following the experiment, cells are fixed and stained for tight junction proteins (e.g., ZO-1) and actin to visualize their distribution and organization.[8][9]

In Vivo Gut Permeability Assessment in Rodent Models

Animal models are essential for evaluating the in vivo efficacy of this compound.

cluster_workflow In Vivo Gut Permeability Workflow A Select animal model (e.g., mouse, rat) B Induce disease model (e.g., gliadin sensitization, NASH diet, AP) A->B C Administer this compound or placebo (oral) B->C G Analyze tissue histology and biomarkers B->G D Administer permeability marker (e.g., FITC-dextran) via oral gavage C->D E Collect blood samples at defined time points D->E F Measure marker concentration in serum/plasma E->F

Caption: A typical experimental workflow for in vivo assessment of gut permeability.

  • Animal Models: Various rodent models are used, including gliadin-sensitized HLA-HCD4/DQ8 double transgenic mice for celiac disease, the DIAMOND™ mouse model for NASH, and L-Arginine-induced acute pancreatitis in rats.[8][12][16]

  • Treatment: this compound is typically administered orally.[16]

  • Permeability Assessment: Gut permeability is often assessed by oral gavage of a non-absorbable fluorescent marker, such as fluorescein isothiocyanate-dextran (FITC-dextran).[16] The concentration of this marker is then measured in the serum. Higher serum concentrations indicate increased gut permeability.

  • Histological Analysis: Intestinal tissue is collected for histological examination to assess for inflammation, macrophage accumulation, and the structural integrity of tight junctions.[8][16]

Summary and Future Directions

Preclinical studies consistently demonstrate that this compound effectively restores intestinal barrier function in various in vitro and in vivo models of gut permeability.[5] Its mechanism as a zonulin antagonist that preserves tight junction integrity is well-supported by the available data.[1][7] The quantitative and qualitative findings from these studies provide a strong rationale for its clinical development in diseases characterized by a "leaky gut," such as celiac disease.[4][17] Future preclinical research may focus on further elucidating the downstream signaling pathways and exploring the therapeutic potential of this compound in a broader range of inflammatory and autoimmune disorders associated with intestinal barrier dysfunction.

References

Larazotide Acetate and its Impact on Myosin Light Chain Kinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larazotide acetate, an octapeptide drug candidate, is under investigation primarily for its potential to treat celiac disease by regulating tight junctions in the intestinal epithelium.[1][2] Its mechanism of action is primarily attributed to its role as a zonulin antagonist, preventing the disruption of the intestinal barrier.[2][3] A key downstream effect of this action is the modulation of the actin cytoskeleton, a process intricately linked to the activity of Myosin Light Chain Kinase (MLCK). This technical guide provides a comprehensive overview of the current understanding of this compound's impact on MLCK, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the proposed signaling pathways and experimental workflows. While a direct enzymatic inhibition of MLCK by this compound has been suggested, current evidence points towards an indirect regulatory role.[2][3]

Introduction: The Role of MLCK in Intestinal Permeability

The intestinal epithelial barrier is a critical interface that separates the luminal contents from the host's internal environment. The integrity of this barrier is maintained by tight junctions (TJs), complex protein structures that regulate paracellular permeability.[4] The phosphorylation of the myosin light chain (MLC) by Myosin Light Chain Kinase (MLCK) is a crucial event that leads to the contraction of the perijunctional actomyosin ring.[1][5] This contraction increases tension on the actin filaments connected to TJ proteins like zonula occludens-1 (ZO-1), resulting in the opening of tight junctions and an increase in intestinal permeability.[1] Dysregulation of this pathway is implicated in various gastrointestinal disorders, including celiac disease.[5]

Proposed Mechanism of Action of this compound

This compound is thought to exert its effects on intestinal barrier function through a multi-step process that indirectly influences MLCK activity.

  • Zonulin Antagonism: In conditions like celiac disease, the presence of gliadin triggers the release of zonulin.[1] Zonulin then binds to its receptors on intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junctions.[1][3] this compound acts as a competitive antagonist of zonulin, preventing its binding to these receptors.[3][6]

  • Actin Cytoskeleton Stabilization: By blocking the zonulin pathway, this compound prevents the subsequent rearrangement and redistribution of actin filaments.[1][7] This stabilization of the actin cytoskeleton is crucial for maintaining the structural integrity of tight junctions.

  • Indirect Inhibition of MLCK Pathway: The signaling cascade initiated by zonulin is believed to involve the activation of pathways that lead to the phosphorylation of MLC by MLCK.[1] By acting upstream as a zonulin antagonist, this compound is proposed to indirectly inhibit this phosphorylation, thereby reducing the contraction of the actomyosin ring and promoting the closure of tight junctions.[1][2] It is also suggested that this compound may influence the Rho-associated coiled-coil containing protein kinase (ROCK) pathway, which also plays a role in MLC phosphorylation.[1][5]

Quantitative Data

ParameterModelTreatmentResultReference
Transepithelial Electrical Resistance (TEER) Ischemia-injured porcine jejunum1 µM this compoundSignificant enhancement of TER compared to injured controls[4]
Caco-2BBe1 cell monolayers with anoxia/reoxygenation injury10 mM this compoundSignificantly increased TEER compared to non-treated injured cells[8]
Myosin Light Chain 2 (MLC-2) Phosphorylation Caco-2BBe1 cell monolayers with anoxia/reoxygenation injury10 mM this compoundSignificantly reduced the anoxia-induced increase in MLC-2 phosphorylation[8]
In Vivo Concentration Porcine intestinal fluid (distal duodenum)1 mg oral dosePeak concentration of 0.32-1.76 µM at 1 hour[9]
Porcine intestinal fluid (proximal jejunum)1 mg oral dosePeak concentration of 0.32-1.76 µM at 1 hour[9]

Experimental Protocols

Caco-2 Cell Culture for Intestinal Barrier Models

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a widely used in vitro model for the intestinal epithelial barrier.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS)

  • Transwell® permeable supports (e.g., 0.4 µm pore size)

  • Cell culture flasks and plates

Protocol:

  • Cell Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Seeding on Transwells: Resuspend the cell pellet in complete medium and seed the cells onto the apical side of the Transwell® inserts at a density of approximately 1 x 10^5 cells/cm². Add fresh medium to the basolateral compartment.

  • Differentiation: Culture the cells for 21 days to allow for differentiation into a polarized monolayer with well-established tight junctions. Change the medium in both apical and basolateral compartments every 2-3 days.

  • Verification of Barrier Integrity: Monitor the formation of a tight monolayer by measuring the Transepithelial Electrical Resistance (TEER).

Transepithelial Electrical Resistance (TEER) Assay

TEER is a quantitative measure of the integrity of the epithelial barrier.[10][11]

Materials:

  • Epithelial voltohmmeter with "chopstick" electrodes (e.g., EVOM™)

  • Sterile PBS or culture medium

  • 70% Ethanol for electrode sterilization

Protocol:

  • Electrode Sterilization: Sterilize the electrodes by immersing them in 70% ethanol for 15 minutes, followed by air drying and rinsing with sterile PBS or culture medium.

  • Equilibration: Allow the cell culture plate to equilibrate to room temperature for at least 30 minutes before measurement, as TEER is temperature-sensitive.

  • Measurement: Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell®. Ensure the electrodes are positioned consistently in each well to minimize variability.

  • Reading: Record the resistance reading in ohms (Ω) once the value stabilizes.

  • Calculation: To obtain the TEER value (Ω·cm²), subtract the resistance of a blank Transwell® insert (without cells) from the resistance of the cell monolayer and then multiply by the surface area of the insert.

Western Blot for Phosphorylated Myosin Light Chain (p-MLC)

This protocol allows for the quantification of the phosphorylation status of MLC, a downstream indicator of MLCK activity.

Materials:

  • Caco-2 cell monolayers cultured on Transwells®

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MLC2 (Ser19) and anti-total MLC2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Lysis: After treatment with this compound and/or a stimulus (e.g., zonulin, gliadin fragments), wash the Caco-2 monolayers with ice-cold PBS and lyse the cells directly on the insert with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-MLC2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-MLC2 signal to the total MLC2 signal to determine the relative level of phosphorylation.

Visualizations

Signaling Pathway

Larazotide_MLCK_Pathway cluster_extracellular Extracellular (Intestinal Lumen) cluster_membrane Epithelial Cell Membrane cluster_intracellular Intracellular Gliadin Gliadin Zonulin Zonulin Gliadin->Zonulin triggers release Zonulin_Receptor Zonulin Receptor Zonulin->Zonulin_Receptor binds Larazotide This compound Larazotide->Zonulin_Receptor antagonizes TJ_Closure Tight Junction Closure Signaling_Cascade Signaling Cascade Zonulin_Receptor->Signaling_Cascade activates MLCK_inactive MLCK (Inactive) Signaling_Cascade->MLCK_inactive MLCK_active MLCK (Active) MLC Myosin Light Chain (MLC) MLCK_active->MLC phosphorylates MLCK_inactive->MLCK_active activates pMLC Phosphorylated MLC (pMLC) MLC->pMLC Actin_Contraction Actomyosin Ring Contraction pMLC->Actin_Contraction TJ_Opening Tight Junction Opening Actin_Contraction->TJ_Opening

Caption: Proposed signaling pathway of this compound's indirect impact on MLCK.

Experimental Workflow

Experimental_Workflow cluster_setup Cell Culture and Differentiation cluster_treatment Treatment cluster_analysis Analysis Culture_Caco2 Culture Caco-2 cells Seed_Transwells Seed cells on Transwell® inserts Culture_Caco2->Seed_Transwells Differentiate Differentiate for 21 days Seed_Transwells->Differentiate Pretreat_Larazotide Pre-treat with this compound Differentiate->Pretreat_Larazotide Induce_Permeability Induce permeability (e.g., with gliadin/zonulin) Pretreat_Larazotide->Induce_Permeability Measure_TEER Measure TEER Induce_Permeability->Measure_TEER Assess_Permeability Assess paracellular permeability (e.g., Lucifer Yellow flux) Induce_Permeability->Assess_Permeability Analyze_pMLC Analyze p-MLC levels (Western Blot) Induce_Permeability->Analyze_pMLC Visualize_Actin Visualize actin cytoskeleton (Phalloidin staining) Induce_Permeability->Visualize_Actin

Caption: General experimental workflow for assessing this compound's effects.

Logical Relationship of Mechanism

Larazotide_Mechanism_Logic Larazotide This compound Zonulin_Antagonism Zonulin Antagonism Larazotide->Zonulin_Antagonism Signal_Inhibition Inhibition of Zonulin-Mediated Signaling Cascade Zonulin_Antagonism->Signal_Inhibition MLCK_Modulation Indirect Modulation of MLCK/ROCK Pathways Signal_Inhibition->MLCK_Modulation pMLC_Reduction Reduced MLC Phosphorylation MLCK_Modulation->pMLC_Reduction Actin_Stabilization Actin Cytoskeleton Stabilization pMLC_Reduction->Actin_Stabilization TJ_Closure Tight Junction Closure and Barrier Integrity Restoration Actin_Stabilization->TJ_Closure

Caption: Logical flow of this compound's proposed mechanism of action.

Conclusion

The available evidence strongly suggests that this compound's impact on myosin light chain kinase is an indirect consequence of its primary action as a zonulin antagonist. By inhibiting the upstream zonulin signaling pathway, this compound prevents the downstream activation of MLCK and subsequent phosphorylation of MLC, leading to the stabilization of the actin cytoskeleton and the restoration of tight junction integrity. While direct enzymatic inhibition of MLCK by this compound has not been demonstrated, the downstream effects on MLC phosphorylation provide a compelling rationale for its therapeutic potential in disorders characterized by increased intestinal permeability. Further research focusing on direct enzymatic assays could provide more definitive insights into the nuanced interactions between this compound and the MLCK pathway.

References

Exploring the pharmacodynamics of larazotide acetate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacodynamics of Larazotide Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as AT-1001) is a synthetic, first-in-class, eight-amino-acid peptide designed as a tight junction (TJ) regulator.[1][2][3] It is a non-systemic, locally acting agent developed to restore intestinal barrier function, primarily investigated for its potential as an adjunctive therapy in celiac disease for patients with persistent symptoms despite a gluten-free diet.[3][4][5] Larazotide's structure (H-Gly-Gly-Val-Leu-Val-Gln-Pro-Gly-OH) is derived from the zonula occludens toxin (Zot) produced by Vibrio cholerae, which is known to increase intestinal permeability.[1][4][6] Unlike its parent toxin, this compound works to prevent the disassembly of tight junctions, thereby reducing paracellular permeability.[1][7]

Core Mechanism of Action: The Zonulin Pathway

The primary mechanism of this compound is believed to be the competitive antagonism of the zonulin pathway.[2][3][4][8] In pathologies like celiac disease, the ingestion of gliadin (a component of gluten) triggers an immune response that leads to the release of zonulin into the intestinal lumen.[1][9]

  • Initiation : Indigestible gliadin fragments bind to the chemokine receptor CXCR3 on intestinal epithelial cells.[1]

  • Zonulin Release : This binding event induces the myeloid differentiation factor 88 (MYD88), leading to the release of zonulin (prehaptoglobin-2).[1][4]

  • Receptor Binding & Signaling : Zonulin binds to a receptor complex on the apical surface of enterocytes, which includes the Epidermal Growth Factor Receptor (EGFR) and Protease-Activated Receptor 2 (PAR2).[1][4]

  • TJ Disassembly : This receptor engagement initiates an intracellular signaling cascade, resulting in the phosphorylation of TJ proteins, actin filament polymerization, and cytoskeletal rearrangement.[2][4] This leads to the displacement of key TJ proteins like zonula occludens-1 (ZO-1), occludin, and claudins from the junctional complex, causing the disassembly of tight junctions.[10][11]

  • Increased Permeability : The compromised TJ barrier allows gliadin and other luminal antigens to pass through the paracellular space into the lamina propria, where they can provoke a significant inflammatory and immune response.[4][9]

This compound intervenes by blocking the zonulin receptors, competitively inhibiting zonulin from binding.[1][4][9] This action prevents the downstream signaling cascade, thereby inhibiting TJ disassembly and preserving the integrity of the intestinal barrier.[1][7]

G cluster_epithelium Intestinal Epithelium cluster_lamina Lamina Propria Gliadin Gliadin CXCR3 CXCR3 Gliadin->CXCR3 1. Binds Zonulin Zonulin EGFR_PAR2 EGFR / PAR2 (Zonulin Receptor) Zonulin->EGFR_PAR2 3. Binds Larazotide Larazotide Larazotide->EGFR_PAR2 Antagonizes CXCR3->Zonulin 2. Induces Release Signaling Intracellular Signaling (Actin Polymerization, Protein Phosphorylation) EGFR_PAR2->Signaling 4. Activates TJ Tight Junction (ZO-1, Occludin) Signaling->TJ 5. Disassembles Immune Immune & Inflammatory Response TJ->Immune 6. Paracellular Antigen Translocation

Caption: The Gliadin-Zonulin signaling pathway and Larazotide's point of intervention.

Molecular and Cellular Effects

This compound's pharmacodynamic effects are centered on the stabilization and promotion of tight junction assembly.

  • TJ Protein Redistribution : Studies in Caco-2 and MDCK epithelial cell lines show that larazotide promotes the proper junctional localization of key TJ and adherens junction proteins, including ZO-1, occludin, claudins, and E-cadherin.[10] It actively inhibits the redistribution and rearrangement of ZO-1 and actin caused by inflammatory stimuli like gliadin fragments.[11]

  • Actin Cytoskeleton Rearrangement : The integrity of the actin cytoskeleton is crucial for maintaining TJ structure. Larazotide promotes the rearrangement of actin filaments, which is a necessary step for TJ assembly and barrier function enhancement.[2][10]

  • Inhibition of Myosin Light Chain Kinase (MLCK) : A more recently proposed mechanism involves the inhibition of MLCK.[2][3] Increased phosphorylation of the myosin light chain (MLC), primarily driven by MLCK and Rho-associated kinase (ROCK), increases tension on actin filaments, which pulls on TJ proteins and facilitates their disassembly.[2] Larazotide has been shown to reduce MLC-2 phosphorylation, likely by modulating the ROCK pathway, which reduces tension and facilitates TJ closure.[3][12]

G ROCK ROCK MLC Myosin Light Chain (MLC) MLCK MLCK MLCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) Actin Actin Filament Tension pMLC->Actin Increases TJ_Dis Tight Junction Disassembly Actin->TJ_Dis Leads to Larazotide This compound Larazotide->ROCK Modulates (Proposed) Larazotide->MLCK Inhibits TJ_Ass Tight Junction Assembly / Closure Larazotide->TJ_Ass Promotes

Caption: Proposed mechanism of this compound via MLCK and ROCK pathway inhibition.

Pharmacodynamic Data Presentation

Table 1: Summary of Quantitative Data from Preclinical / In Vitro Studies
Model SystemStimulus / Injury ModelTreatmentKey Quantitative FindingReference
Caco-2 CellsAT-1002 (ZOT-derived peptide)This compoundInhibited the AT-1002-induced reduction in Transepithelial Electrical Resistance (TEER).[11]
Caco-2 CellsGliadin 13-mer peptideThis compoundInhibited the translocation of the gliadin peptide across the cell monolayer.[11]
C2BBe1 CellsAnoxia/Reoxygenation (A/R)10 mM this compoundSignificantly increased TEER compared to non-treated A/R injured cells (p < 0.01 and p < 0.001).[12]
IPEC-J2 Cells"Leaky" gut model1 mM this compoundSignificantly higher TEER compared to non-treated cells.[12]
HLA-HCD4/DQ8 MiceGliadin challengeThis compoundInhibited gliadin-induced macrophage accumulation in the intestine and preserved TJ structure.[11]
DIAMOND™ MiceWestern Diet (NASH model)This compoundTriggered a clear reduction in gut barrier permeability.[13]
Table 2: Summary of Key Quantitative Data from Human Clinical Trials
Trial PhasePopulationTreatment ArmsPrimary EndpointKey Quantitative Finding(s)Reference
Phase IIb (NCT01396213)342 adults with Celiac Disease (CeD) on a GFD with persistent symptomsPlacebo, this compound (0.5, 1, or 2 mg TID)Change in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS)0.5 mg dose met primary endpoint : Significant reduction in symptoms vs. placebo (ANCOVA p=0.022; MMRM p=0.005).[5][14]
Phase IIb (NCT01396213)(as above)(as above)Exploratory EndpointsFor 0.5 mg dose : 26% decrease in symptomatic days (p=0.017); 31% increase in improved symptom days (p=0.034); decrease in headache/tiredness (p=0.010).[5][14]
Phase II (Gluten Challenge)86 patients with CeDPlacebo, this compound (0.25, 1, 4, or 8 mg TID) + Gluten Challenge (2.4g/day)Change in lactulose-to-mannitol (LAMA) ratioNo significant difference in LAMA ratio. However, lower doses appeared to prevent worsening of GI symptoms.[15]
Phase III (CedLara - NCT03569007)Patients with CeD with persistent symptoms on a GFDPlacebo, this compound (0.25 mg or 0.5 mg)Change in CeD PRO abdominal domain scoreTrial discontinued : Interim analysis found the required sample size to show a significant clinical outcome was too large to support continuation.[16][17]

Experimental Protocols

In Vitro Intestinal Barrier Function Assessment (TEER Measurement)

This protocol describes the general workflow for assessing the effect of this compound on epithelial barrier integrity using Caco-2 cells.

  • Cell Culture : Caco-2 cells are seeded at a high density onto permeable Transwell® inserts and cultured for ~21 days to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions.

  • Barrier Integrity Confirmation : Transepithelial Electrical Resistance (TEER) is measured using an epithelial volt-ohm meter (e.g., Millicell® ERS-2). Monolayers with high TEER values (typically >250 Ω·cm²) are selected for the experiment.

  • Treatment : The apical side of the monolayer is pre-treated with this compound at various concentrations for a defined period (e.g., 30-60 minutes).

  • Challenge : An inflammatory stimulus (e.g., gliadin peptides or cytokines) is added to the apical chamber. A control group receives only the vehicle.

  • Monitoring : TEER is measured at multiple time points post-challenge (e.g., 0, 2, 4, 8, 24 hours) to monitor changes in paracellular permeability. A decrease in TEER indicates a loss of barrier integrity.

  • Data Analysis : TEER values are often normalized to baseline (T=0) values and compared between treatment groups (Control vs. Stimulus vs. Stimulus + Larazotide).

G A 1. Seed Caco-2 cells on Transwell inserts B 2. Culture for 21 days to form monolayer A->B C 3. Measure baseline TEER to confirm barrier B->C D 4. Pre-treat apically with Larazotide or Vehicle C->D E 5. Add inflammatory stimulus (e.g., Gliadin) D->E F 6. Measure TEER at multiple time points E->F G 7. Analyze and compare TEER changes F->G G A Screening (Symptomatic CeD on GFD) B 4-Week Placebo Run-in Phase A->B C Randomization (Double-Blind) B->C D1 Arm 1: Placebo C->D1 1:1:1:1 D2 Arm 2: Larazotide 0.5 mg C->D2 1:1:1:1 D3 Arm 3: Larazotide 1.0 mg C->D3 1:1:1:1 D4 Arm 4: Larazotide 2.0 mg C->D4 1:1:1:1 E 12-Week Treatment Phase (Symptom Diaries) D1->E D2->E D3->E D4->E F 4-Week Placebo Run-out Phase E->F G Final Analysis (Compare arms vs. Placebo) F->G

References

Larazotide Acetate: A Technical Guide to its Potential in Autoimmune Conditions Beyond Celiac Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larazotide acetate, a first-in-class tight junction regulator, has been extensively studied for its role in mitigating the symptoms of celiac disease by preventing the paracellular translocation of gluten peptides. Its mechanism of action, centered on the inhibition of the zonulin pathway and the subsequent stabilization of intestinal epithelial tight junctions, presents a compelling rationale for its investigation in a broader spectrum of autoimmune and inflammatory disorders. This technical guide provides an in-depth overview of the preclinical evidence supporting the potential of this compound in autoimmune conditions beyond celiac disease, with a focus on rheumatoid arthritis and type 1 diabetes. Detailed experimental methodologies and quantitative data from key studies are presented to facilitate further research and development in this promising area.

Introduction: The Role of Intestinal Permeability in Autoimmunity

The intestinal epithelium forms a critical barrier, selectively allowing the absorption of nutrients while preventing the passage of harmful luminal antigens, microorganisms, and toxins into the systemic circulation. The integrity of this barrier is primarily maintained by intercellular tight junctions (TJs). A growing body of evidence implicates a dysfunctional intestinal barrier, often referred to as "leaky gut," in the pathogenesis of numerous autoimmune diseases.[1][2] Increased intestinal permeability allows for the translocation of antigens that can trigger or exacerbate inflammatory responses in genetically susceptible individuals, contributing to the development of conditions such as rheumatoid arthritis, type 1 diabetes (T1D), and inflammatory bowel disease.[3][4][5]

Zonulin, a protein that reversibly modulates intestinal permeability by disassembling tight junctions, has been identified as a key player in this process.[6] Elevated levels of zonulin have been observed in several autoimmune disorders, making it an attractive therapeutic target.[4][5] this compound is a synthetic octapeptide that acts as a zonulin antagonist, thereby preventing the opening of tight junctions and restoring barrier function.[7][8] While its clinical development has primarily focused on celiac disease, its fundamental mechanism of action suggests a broader therapeutic potential.

Mechanism of Action: The Zonulin Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the zonulin-mediated signaling cascade that leads to the disassembly of tight junctions.

Zonulin Signaling Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina Lamina Propria Luminal Triggers Luminal Triggers (e.g., Gliadin, Bacteria) CXCR3 CXCR3 Luminal Triggers->CXCR3 1. Binds Zonulin Release Zonulin Release CXCR3->Zonulin Release 2. Stimulates Zonulin Zonulin Zonulin Release->Zonulin 3. Releases PAR2/EGFR PAR2/EGFR Zonulin->PAR2/EGFR 4. Binds PLC PLC Activation PAR2/EGFR->PLC 5. Activates PKC PKC Activation PLC->PKC 6. Activates Actin Cytoskeleton Actin Cytoskeleton Rearrangement PKC->Actin Cytoskeleton 7. Induces TJ Disassembly Tight Junction Disassembly Actin Cytoskeleton->TJ Disassembly 8. Leads to Antigen Translocation Antigen Translocation TJ Disassembly->Antigen Translocation 9. Allows This compound This compound This compound->PAR2/EGFR Inhibits Immune Activation Immune Activation Antigen Translocation->Immune Activation 10. Triggers

Figure 1: The Zonulin Signaling Pathway and the inhibitory action of this compound.

As depicted in Figure 1, luminal triggers such as gliadin and bacterial components bind to receptors like CXCR3 on intestinal epithelial cells. This interaction stimulates the release of zonulin, which then binds to PAR2 and EGFR on the apical surface of enterocytes.[6] This binding event initiates an intracellular signaling cascade involving Protein Kinase C (PKC), leading to the phosphorylation of tight junction proteins and rearrangement of the actin cytoskeleton.[6][9] Consequently, the tight junctions disassemble, increasing paracellular permeability and allowing the translocation of luminal antigens into the lamina propria, where they can trigger an inflammatory immune response.[6] this compound acts as a competitive antagonist of zonulin at its receptor, thereby preventing the initiation of this signaling cascade and maintaining the integrity of the intestinal barrier.[7]

Preclinical Evidence in Autoimmune Conditions Beyond Celiac Disease

Rheumatoid Arthritis: The Collagen-Induced Arthritis (CIA) Model

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints. Emerging evidence suggests a link between intestinal dysbiosis, increased gut permeability, and the pathogenesis of RA.[4] A preclinical study investigated the effect of this compound in the collagen-induced arthritis (CIA) mouse model, a well-established animal model for RA.[3][7]

The following is a generalized protocol for the induction of CIA in mice, based on established methodologies.[6][10][11]

  • Animal Model: DBA/1 mice, which are genetically susceptible to CIA, are typically used.[10]

  • Collagen Preparation: Bovine or chicken type II collagen is dissolved in 0.01 M acetic acid to a concentration of 2 mg/mL.

  • Emulsification: The collagen solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA).

  • Primary Immunization: On day 0, mice are injected intradermally at the base of the tail with 100 µL of the collagen-CFA emulsion.

  • Booster Immunization: On day 21, a booster injection of 100 µL of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.

  • Treatment: this compound or vehicle is administered orally, typically starting before the onset of clinical symptoms and continuing for the duration of the study.

  • Clinical Assessment: Arthritis development is monitored and scored based on paw swelling, erythema, and joint rigidity. Paw thickness is measured using calipers.

  • Histological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, and cartilage/bone erosion.

  • Biomarker Analysis: Blood and tissue samples are collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6), zonulin, and anti-collagen antibodies.

While a specific data table from the this compound study in CIA mice is not publicly available, the study reported significant findings that are summarized in Table 1.[7] Treatment with this compound before the onset of arthritis prevented the zonulin-induced increase in macromolecular flux and increased the mRNA expression of tight junction proteins.[7] Conversely, treatment with a zonulin agonist (AT-1002) exacerbated arthritis.[5]

Table 1: Summary of this compound Effects in the Collagen-Induced Arthritis (CIA) Mouse Model

ParameterVehicle ControlThis compoundZonulin Agonist (AT-1002)
Arthritis Severity Progressive increaseSignificantly reducedExacerbated
Intestinal Permeability IncreasedMaintained normal levelsIncreased
Tight Junction Protein mRNA DecreasedIncreasedNot Reported
Serum Zonulin Levels ElevatedNot ReportedNot Reported
Type 1 Diabetes: The Bio-Breeding Diabetes-Prone (BBDP) Rat Model

Type 1 diabetes (T1D) is an autoimmune disease resulting from the destruction of insulin-producing beta cells in the pancreas. Increased intestinal permeability has been observed in T1D patients and is thought to play a role in the initiation of the autoimmune process.[12] A study utilizing the Bio-Breeding Diabetes-Prone (BBDP) rat, a spontaneous model of autoimmune diabetes, investigated the effect of a zonulin inhibitor (FZI/0, this compound) on the development of the disease.[12][13]

The following protocol outlines the key steps in a study evaluating a zonulin inhibitor in the BBDP rat model.[12][14]

  • Animal Model: Bio-Breeding Diabetes-Prone (BBDP) rats are used, which spontaneously develop autoimmune diabetes.

  • Treatment: Animals are treated with a zonulin inhibitor (this compound) or vehicle, typically administered in the drinking water, starting at a young age before the onset of hyperglycemia.

  • Monitoring: Animals are monitored regularly for the development of diabetes by measuring blood glucose levels.

  • Intestinal Permeability Assessment: Intestinal permeability is assessed using methods such as the lactulose/mannitol (LA/MA) ratio in urine.

  • Histology: Pancreatic tissue is collected for histological analysis to assess insulitis (inflammation of the islets of Langerhans).

  • Serology: Blood samples are collected to measure autoantibodies against pancreatic beta cells.

The study in BBDP rats demonstrated that treatment with a zonulin inhibitor significantly reduced the incidence of T1D.[12] The findings are summarized in Table 2.

Table 2: Effect of Zonulin Inhibitor (this compound) on the Development of Type 1 Diabetes in BBDP Rats

ParameterUntreated BBDP RatsZonulin Inhibitor-Treated BBDP Rats
Cumulative Incidence of T1D 80% (12 of 15)27% (4 of 15)
Intestinal Permeability (LA/MA ratio) IncreasedRemained at baseline levels
Serum Glucose Levels Progressively increasedRemained at baseline levels
Autoantibody Seroconversion OccurredDid not occur in treatment responders

In Vitro Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 cell line, a human colon adenocarcinoma cell line, is widely used as an in vitro model of the intestinal barrier. When cultured on semipermeable filters, these cells differentiate to form a polarized monolayer with well-defined tight junctions.

Caco-2 Permeability Assay Workflow cluster_workflow Experimental Workflow Seed Caco-2 1. Seed Caco-2 cells on Transwell inserts Culture 2. Culture for 21-28 days to form monolayer Seed Caco-2->Culture TEER 3. Measure TEER to confirm monolayer integrity Culture->TEER Treat 4. Add inflammatory stimuli (e.g., cytokines) to basolateral side and this compound to apical side TEER->Treat Incubate 5. Incubate for specified time Treat->Incubate Add Marker 6. Add permeability marker (e.g., Lucifer Yellow) to apical side Incubate->Add Marker Sample 7. Collect samples from basolateral side Add Marker->Sample Analyze 8. Quantify marker concentration Sample->Analyze

Figure 2: General workflow for an in vitro Caco-2 permeability assay.
  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Treatment: The monolayer is treated with pro-inflammatory stimuli (e.g., a cocktail of TNF-α, IFN-γ, and IL-1β) on the basolateral side to induce tight junction disruption. This compound is added to the apical side.

  • Permeability Measurement: A fluorescent marker of paracellular permeability, such as Lucifer Yellow, is added to the apical chamber. After a defined incubation period, the amount of Lucifer Yellow that has crossed the monolayer into the basolateral chamber is quantified using a fluorescence plate reader.

Future Directions and Conclusion

The preclinical data presented in this guide strongly suggest that this compound's mechanism of action as a zonulin inhibitor and tight junction regulator holds significant promise for the treatment of autoimmune diseases beyond celiac disease. The positive results in animal models of rheumatoid arthritis and type 1 diabetes provide a solid foundation for further investigation.

Future research should focus on:

  • Conducting more extensive preclinical studies in various autoimmune models, including experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis, to broaden the scope of potential applications.

  • Elucidating the precise molecular interactions of this compound with the zonulin receptor and downstream signaling pathways.

  • Optimizing dosing and formulation for systemic effects, if necessary, although its local action in the gut is a key advantage.

  • Initiating well-designed clinical trials in patient populations with autoimmune diseases characterized by increased intestinal permeability.

References

Methodological & Application

Application Notes and Protocols for Larazotide Acetate in Mouse Models of Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larazotide acetate, a synthetic octapeptide, is a first-in-class tight junction regulator.[1][2][3] It functions as a zonulin antagonist, preventing the disassembly of tight junctions in the intestinal epithelium.[2][3] In inflammatory bowel disease (IBD), increased intestinal permeability, often referred to as "leaky gut," is a key factor in the disease's pathogenesis, allowing luminal antigens to translocate and trigger an inflammatory cascade.[4] By inhibiting zonulin, this compound helps to restore the integrity of the intestinal barrier, offering a promising therapeutic strategy for IBD.[4] Preclinical studies in mouse models of IBD are crucial for evaluating the efficacy and mechanism of action of this compound. This document provides detailed application notes and protocols for its use in such models.

Data Presentation: this compound Dosage in Mouse Models

The following table summarizes the known dosage and administration of this compound (formerly known as AT-1001) in a mouse model of inflammatory bowel disease.

Mouse ModelCompoundAdministration RouteDosageEfficacy EndpointsReference
IL-10 Gene-DeficientAT-1001 (this compound)Oral GavageLow Dose: 0.083 mg in 30 µl water; High Dose: 0.83 mg in 30 µl waterReduced small intestinal permeability, attenuated colonic inflammation (reduced TNFα secretion and myeloperoxidase content)[5]
IL-10 Gene-DeficientAT-1001 (this compound)Drinking WaterConcentration not specified, but administered alongside oral gavagePrevention of increased electrical resistance in the colon[5][6]

Signaling Pathway of this compound (Zonulin Inhibition)

This compound acts by blocking the zonulin signaling pathway, which is responsible for modulating intestinal permeability. The diagram below illustrates the proposed mechanism.

Larazotide_Acetate_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria Zonulin Zonulin Receptor Zonulin Receptor (e.g., PAR2, EGFR) Zonulin->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates Actin Actin Cytoskeleton Rearrangement PKC->Actin Induces TJ_Disassembly Tight Junction Disassembly (ZO-1, Occludin) Actin->TJ_Disassembly Increased_Permeability Increased Paracellular Permeability TJ_Disassembly->Increased_Permeability Inflammation Inflammation Increased_Permeability->Inflammation Antigen Translocation Larazotide This compound Larazotide->Receptor Inhibits

Caption: this compound inhibits zonulin binding to its receptor, preventing tight junction disassembly.

Experimental Protocols

Induction of Colitis in Mouse Models

a) Dextran Sulfate Sodium (DSS)-Induced Colitis (Acute Model)

This model is widely used due to its simplicity and reproducibility, mimicking features of human ulcerative colitis.

  • Materials:

    • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

    • Sterile drinking water

    • Animal balance

    • Appropriate mouse strain (e.g., C57BL/6)

  • Procedure:

    • Prepare a 2-5% (w/v) DSS solution in sterile drinking water. The optimal concentration may vary depending on the mouse strain and DSS batch, so a pilot study is recommended.

    • House mice individually or in small groups.

    • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.

    • Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the feces (Disease Activity Index - DAI).

    • After the induction period, replace the DSS solution with regular sterile drinking water for a recovery period, or sacrifice the animals for analysis.

b) 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis

This model induces a transmural colitis that shares some histopathological features with Crohn's disease.

  • Materials:

    • 2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (e.g., 5% in water)

    • Ethanol (50%)

    • Flexible catheter (e.g., 3.5 F)

    • Syringe

    • Isoflurane or other suitable anesthetic

    • Appropriate mouse strain (e.g., BALB/c)

  • Procedure:

    • Fast mice for 12-24 hours with free access to water.

    • Anesthetize the mouse.

    • Prepare the TNBS solution by diluting it in 50% ethanol to a final concentration of 1-2.5%.

    • Gently insert the catheter intrarectally to a depth of 3-4 cm.

    • Slowly administer 100-150 µl of the TNBS solution.

    • Keep the mouse in a head-down position for at least 60 seconds to ensure the solution remains in the colon.

    • Return the mouse to its cage and monitor daily for weight loss and signs of colitis.

Preparation and Administration of this compound

a) Preparation of this compound Solution

  • Materials:

    • This compound (AT-1001) powder

    • Sterile distilled water or phosphate-buffered saline (PBS)

    • Vortex mixer

  • Procedure:

    • Calculate the required amount of this compound based on the desired final concentration.

    • Dissolve the powder in the appropriate volume of sterile water or PBS.

    • Vortex thoroughly to ensure complete dissolution.

b) Administration of this compound

  • Oral Gavage:

    • Based on the study by Meddings et al., prepare solutions to deliver 0.083 mg (low dose) or 0.83 mg (high dose) in a volume of 30 µl per mouse.[5]

    • Use a proper-sized gavage needle for mice.

    • Gently restrain the mouse and insert the gavage needle into the esophagus.

    • Slowly dispense the solution.

    • Administer daily or as per the experimental design, typically starting before or at the time of colitis induction.

  • Administration in Drinking Water:

    • Dissolve the calculated amount of this compound in the total volume of drinking water to be consumed by the mice over a specific period (e.g., 24 hours). The exact concentration will need to be optimized based on the average daily water intake of the mice to achieve the desired daily dose.

    • Replace the medicated water daily to ensure freshness and accurate dosing.

Assessment of Disease Activity and Efficacy
  • Disease Activity Index (DAI): Monitor and score the following parameters daily:

    • Weight loss: (0: <1%; 1: 1-5%; 2: 5-10%; 3: 10-15%; 4: >15%)

    • Stool consistency: (0: normal; 2: loose stools; 4: diarrhea)

    • Rectal bleeding: (0: none; 2: slight bleeding; 4: gross bleeding)

  • Histological Analysis:

    • At the end of the experiment, sacrifice the mice and collect the colon.

    • Measure the colon length.

    • Fix the colon tissue in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Score the sections for inflammation severity, extent, and crypt damage.

  • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the colon tissue.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates or serum using ELISA or other immunoassays.

  • Intestinal Permeability Assay:

    • Administer a fluorescently labeled, non-absorbable marker (e.g., FITC-dextran) to mice by oral gavage.

    • After a defined period (e.g., 4 hours), collect blood via cardiac puncture.

    • Measure the concentration of the fluorescent marker in the serum using a fluorometer. Increased serum fluorescence indicates higher intestinal permeability.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating this compound in a DSS-induced colitis mouse model.

Experimental_Workflow cluster_analysis Efficacy Assessment start Start: Acclimatize Mice groups Randomize into Groups (Control, DSS, DSS + Larazotide) start->groups treatment This compound Administration (e.g., Oral Gavage) groups->treatment induction Induce Colitis (e.g., 3% DSS in drinking water for 7 days) treatment->induction monitoring Daily Monitoring (Weight, DAI) induction->monitoring sacrifice Sacrifice and Sample Collection (Day 8) monitoring->sacrifice colon_length Colon Length Measurement sacrifice->colon_length histology Histology (H&E) sacrifice->histology mpo MPO Assay sacrifice->mpo cytokines Cytokine Analysis (ELISA) sacrifice->cytokines permeability Intestinal Permeability Assay sacrifice->permeability analysis Data Analysis colon_length->analysis histology->analysis mpo->analysis cytokines->analysis permeability->analysis

Caption: Experimental workflow for testing this compound in a mouse model of IBD.

References

Application Notes and Protocols for Assessing Larazotide Acetate Efficacy Using Ussing Chambers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larazotide acetate is a synthetic octapeptide that acts as a first-in-class tight junction regulator.[1][2] It is under investigation for its potential to treat autoimmune conditions such as celiac disease by restoring intestinal barrier function.[1][2][3] The integrity of the intestinal epithelium is maintained by tight junctions, which control the paracellular passage of ions and solutes.[4] Disruption of these junctions leads to increased intestinal permeability, a key factor in the pathogenesis of various inflammatory and autoimmune diseases.[3][5] this compound is designed to counteract this by preventing the disassembly of tight junctions.[3][6]

The Ussing chamber is a well-established ex vivo and in vitro system for studying the transport of ions, nutrients, and drugs across epithelial tissues.[7][8][9][10] It allows for the precise measurement of key parameters of intestinal barrier function, including Transepithelial Electrical Resistance (TEER) and the flux of paracellular markers.[7][11] TEER is a measure of the overall resistance of the epithelial barrier to ion flow, with higher values indicating greater integrity.[7][11] Paracellular flux assays, often using fluorescently labeled molecules like FITC-dextran, directly quantify the passage of substances through the space between cells.[4] This application note provides detailed protocols for utilizing Ussing chambers to assess the efficacy of this compound in preserving and restoring intestinal barrier function.

Mechanism of Action of this compound

This compound's primary mechanism of action is the modulation of the zonulin signaling pathway.[1][2][12] Zonulin is a protein that reversibly regulates intestinal permeability by modulating the tight junctions between enterocytes.[1][3] In certain pathological conditions, such as celiac disease, stimuli like gliadin (a component of gluten) trigger the release of zonulin.[3] Zonulin then binds to its receptors on the surface of intestinal epithelial cells, such as epidermal growth factor receptor (EGFR) and protease-activated receptor 2 (PAR2).[1][3] This binding initiates a signaling cascade that leads to the phosphorylation of tight junction proteins, including zonula occludens-1 (ZO-1), and the reorganization of the actin cytoskeleton.[1][3][13] These events result in the disassembly of tight junctions and a subsequent increase in intestinal permeability.[3][13]

This compound, being a structural analog of a zonulin fragment, acts as a competitive antagonist of the zonulin receptor.[1][2][13] By blocking the binding of zonulin to its receptors, this compound prevents the downstream signaling events that lead to tight junction disassembly.[3][6] This helps to maintain the integrity of the intestinal barrier, even in the presence of stimuli that would otherwise increase permeability.[14]

Larazotide_Mechanism cluster_lumen Intestinal Lumen cluster_epithelium Epithelial Cell cluster_paracellular Paracellular Space Gliadin Gliadin Zonulin Zonulin Gliadin->Zonulin induces release Receptor Zonulin Receptor (EGFR/PAR2) Zonulin->Receptor binds Larazotide This compound Larazotide->Receptor blocks binding TJ_Integrity Tight Junction Integrity Maintained Signaling Intracellular Signaling Cascade Receptor->Signaling Actin Actin Cytoskeleton Reorganization Signaling->Actin TJ_Disassembly Tight Junction Disassembly Actin->TJ_Disassembly Permeability Increased Permeability TJ_Disassembly->Permeability Experimental_Workflow cluster_prep Preparation cluster_setup Ussing Chamber Setup cluster_treatment Treatment & Measurement cluster_analysis Data Analysis Culture Culture & Differentiate Caco-2 Cells on Transwells Mount Mount Cell Monolayer or Tissue Culture->Mount Tissue_Prep Excise & Prepare Intestinal Tissue Tissue_Prep->Mount Equilibrate Equilibrate in KRB Buffer (37°C, 95% O₂/5% CO₂) Mount->Equilibrate Baseline Record Baseline TEER Equilibrate->Baseline Treat Add Treatments to Apical Chamber: - Control - Disruptor - Larazotide + Disruptor Baseline->Treat TEER Monitor TEER Over Time Treat->TEER Flux Add FITC-Dextran (Apical) Sample Basolateral Chamber Treat->Flux Analyze_TEER Calculate Change in TEER TEER->Analyze_TEER Analyze_Flux Measure Fluorescence Calculate Papp Flux->Analyze_Flux Compare Compare Treatment Groups Analyze_TEER->Compare Analyze_Flux->Compare

References

Application Notes and Protocols for Larazotide Acetate Administration in Porcine Models of Intestinal Injury

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of larazotide acetate (LA) in porcine models of intestinal injury, with a focus on ischemia-reperfusion injury. The protocols and data presented are compiled from peer-reviewed research and are intended to guide researchers in designing and executing similar studies.

Introduction

This compound is a synthetic octapeptide that acts as a tight junction regulator.[1] It is being investigated for its therapeutic potential in conditions associated with increased intestinal permeability, such as celiac disease.[2] Mechanistically, LA is thought to function as a zonulin antagonist, preventing the disassembly of tight junctions and thereby maintaining the integrity of the intestinal barrier.[3][4] Porcine models are highly relevant for studying intestinal injury and repair due to the anatomical and physiological similarities between the porcine and human gastrointestinal tracts.[5] This document details the application of LA in a porcine model of intestinal ischemia-reperfusion injury, a condition that leads to significant mucosal damage and loss of barrier function.[6][7]

Signaling Pathway of this compound in Intestinal Injury

This compound is believed to exert its protective effects on the intestinal barrier by modulating the phosphorylation of myosin light chain (MLC).[3] In intestinal injury, increased MLC phosphorylation leads to contraction of the perijunctional actomyosin ring, which disrupts tight junctions and increases paracellular permeability.[8] LA may inhibit myosin light chain kinase (MLCK) and/or Rho-associated coiled-coil containing protein kinase (ROCK), both of which are involved in MLC phosphorylation.[3] By reducing MLC phosphorylation, LA helps to stabilize tight junctions and restore barrier function.[3][8]

Larazotide_Acetate_Signaling_Pathway cluster_injury Intestinal Injury (e.g., Ischemia) cluster_intervention This compound Intervention Zonulin_Release Zonulin Release Receptor_Binding Zonulin Receptor Binding Zonulin_Release->Receptor_Binding PKC_Activation PKC Activation Receptor_Binding->PKC_Activation MLCK_ROCK_Activation MLCK/ROCK Activation Receptor_Binding->MLCK_ROCK_Activation Actin_Polymerization Actin Polymerization PKC_Activation->Actin_Polymerization TJ_Disruption Tight Junction Disruption (Increased Permeability) Actin_Polymerization->TJ_Disruption MLC_Phosphorylation MLC Phosphorylation MLCK_ROCK_Activation->MLC_Phosphorylation MLC_Phosphorylation->TJ_Disruption Larazotide_Acetate This compound Larazotide_Acetate->Receptor_Binding Antagonizes Larazotide_Acetate->MLCK_ROCK_Activation Inhibits Experimental_Workflow Start Start Anesthesia Anesthesia of 6-8 week old pig Start->Anesthesia Surgery Ventral midline incision and jejunal segment creation Anesthesia->Surgery Ischemia Ligate mesenteric blood supply (45 min ischemia) Surgery->Ischemia Euthanasia Euthanasia and tissue collection Ischemia->Euthanasia Ussing_Chamber Mount tissue in Ussing chambers Euthanasia->Ussing_Chamber Treatment Recover for 240 min with/without This compound Ussing_Chamber->Treatment Analysis Assess barrier function (TER, LPS flux) and protein localization Treatment->Analysis End End Analysis->End Logical_Relationship Intestinal_Injury Intestinal Injury (e.g., Ischemia) Zonulin_Pathway Zonulin Pathway Activation Intestinal_Injury->Zonulin_Pathway TJ_Dysfunction Tight Junction Dysfunction Zonulin_Pathway->TJ_Dysfunction Increased_Permeability Increased Intestinal Permeability TJ_Dysfunction->Increased_Permeability Larazotide_Acetate This compound Larazotide_Acetate->Zonulin_Pathway Inhibits TJ_Stabilization Tight Junction Stabilization Larazotide_Acetate->TJ_Stabilization Barrier_Restoration Intestinal Barrier Restoration TJ_Stabilization->Barrier_Restoration

References

Application Notes and Protocols: Assessing Intestinal Permeability with Lactulose/Mannitol following Larazotide Acetate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intestinal permeability, often referred to as "leaky gut," is a condition characterized by a compromised intestinal barrier, allowing for the passage of luminal contents into the bloodstream, which can trigger immune responses and systemic inflammation. This is a key pathological feature in various gastrointestinal disorders, including celiac disease.[1][2] Larazotide acetate is a first-in-class tight junction regulator designed to restore intestinal barrier function.[2][3] This document provides a detailed protocol for assessing intestinal permeability using the lactulose/mannitol (L/M) test, a non-invasive and widely used method, in the context of evaluating the efficacy of this compound.

This compound is a synthetic eight-amino-acid peptide that acts as a zonulin antagonist.[2][4] Zonulin is a protein that reversibly regulates intestinal permeability by modulating the tight junctions between enterocytes.[2] In conditions like celiac disease, gliadin (a component of gluten) triggers the release of zonulin, leading to the disassembly of tight junctions and increased intestinal permeability.[2] this compound is thought to prevent the binding of zonulin to its receptor, thereby preserving the integrity of the tight junctions and reducing paracellular permeability.[2][4]

Mechanism of Action of this compound

This compound's primary mechanism of action involves the regulation of tight junctions, the protein complexes that seal the paracellular space between intestinal epithelial cells.[3][5]

  • Zonulin Antagonism: this compound is believed to act as a competitive antagonist of zonulin, a protein that modulates tight junction permeability. By blocking the zonulin signaling pathway, this compound prevents the disassembly of tight junction proteins like ZO-1 and occludin.[2][4]

  • Actin Cytoskeleton Rearrangement: The opening of tight junctions is associated with the contraction of the perijunctional actomyosin ring. This compound has been shown to inhibit the rearrangement of actin filaments, which is crucial for maintaining tight junction integrity.[1][5]

  • Preservation of Tight Junction Proteins: In vitro studies have demonstrated that this compound promotes the proper localization and distribution of key tight junction proteins, such as ZO-1, occludin, and claudins, at the cell-cell junctions.[5]

The following diagram illustrates the proposed signaling pathway of this compound in preventing gliadin-induced intestinal permeability.

Larazotide_Mechanism cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Gliadin Gliadin CXCR3 CXCR3 Gliadin->CXCR3 binds Zonulin Zonulin Release CXCR3->Zonulin triggers TJ Tight Junctions (ZO-1, Occludin) Zonulin->TJ disassembles Paracellular_Permeability Increased Paracellular Permeability TJ->Paracellular_Permeability leads to Larazotide This compound Larazotide->Zonulin inhibits LM_Test_Workflow cluster_prep 1. Subject Preparation cluster_admin 2. Administration cluster_collection 3. Urine Collection (5-6h) cluster_analysis 4. Sample Analysis Fasting Overnight Fast (8h) Larazotide Administer this compound or Placebo Fasting->Larazotide Diet Dietary Restrictions Diet->Larazotide Meds Medication Review Meds->Larazotide Sugar Administer Lactulose/ Mannitol Solution Larazotide->Sugar Collect Collect All Urine Sugar->Collect Volume Measure Total Volume Collect->Volume Store Aliquot and Store Frozen Volume->Store HPLC Measure Lactulose & Mannitol (HPLC/LC-MS) Store->HPLC Calculate Calculate L/M Ratio HPLC->Calculate

References

Application Notes and Protocols: Utilizing Larazotide Acetate for Studying Tight Junction Dynamics in Epithelial Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Larazotide acetate is a synthetic octapeptide (H-Gly-Gly-Val-Leu-Val-Gln-Pro-Gly-OH) that acts as a regulator of tight junctions (TJs) in epithelial cells.[1][2] It is a valuable tool for in vitro and in vivo studies aimed at understanding the dynamics of intestinal barrier function and dysfunction.[3][4] this compound, also known as AT-1001, was developed as a potential therapeutic for celiac disease, where it is thought to prevent the entry of gliadin peptides across the intestinal epithelium by tightening the junctions between epithelial cells.[5][6] Its mechanism of action involves the modulation of the zonulin pathway, a key regulator of paracellular permeability.[7][8] These application notes provide detailed protocols for using this compound to study tight junction dynamics in epithelial cell culture models.

Mechanism of Action

This compound is believed to function as a zonulin antagonist.[7] Zonulin, a human analogue of the Vibrio cholerae zonula occludens toxin (Zot), is a protein that reversibly opens tight junctions.[5][7] In certain pathological conditions like celiac disease, gliadin peptides can trigger the release of zonulin, leading to increased intestinal permeability.[5]

The proposed mechanism is as follows:

  • Gliadin binds to the chemokine receptor CXCR3 on intestinal epithelial cells, leading to the recruitment of the adapter protein MyD88.[5]

  • This complex stimulates the release of zonulin into the intestinal lumen.[5]

  • Zonulin then binds to its receptors on the epithelial cell surface, including the epidermal growth factor receptor (EGFR) and protease-activated receptor 2 (PAR2).[5][7]

  • This binding initiates a signaling cascade involving protein kinase C (PKC), which leads to the phosphorylation of tight junction proteins like zonula occludens-1 (ZO-1) and the reorganization of the actin cytoskeleton.[7][8]

  • These events result in the disassembly of tight junctions and an increase in paracellular permeability.[7]

This compound is thought to competitively inhibit the binding of zonulin to its receptor, thereby preventing the downstream signaling events that lead to tight junction opening.[8][9] By doing so, it helps to maintain the integrity of the epithelial barrier.[10] More recent studies also suggest that this compound may act by inhibiting myosin light chain kinase (MLCK) and the ROCK pathway, which reduces tension on actin filaments and facilitates tight junction closure.[1][7]

Data Presentation

Table 1: Effective Concentrations of this compound in In Vitro Models
Cell LineBarrier Disruption AgentThis compound ConcentrationObserved EffectReference
Caco-2AT-1002 (Zot-derived peptide)0.1 - 10 µg/mLInhibition of TEER reduction and TJ opening[3][6]
Caco-2Inflammatory cytokines1 µg/mLReduction in paracellular passage of Lucifer Yellow[5]
Caco-2BBe1Anoxia/Reoxygenation Injury0.1, 1, and 10 mMSignificant increase in TEER[1][2]
IPEC-J2Leaky monolayer1 mMSignificant increase in TEER[2]
MDCKCalcium Switch AssayNot specifiedPromotion of TJ assembly and actin rearrangement[11]
Table 2: Summary of this compound Effects on Tight Junction Permeability
AssayCell LineTreatmentResultReference
Transepithelial Electrical Resistance (TEER)Caco-2AT-1002 + this compoundInhibited TEER reduction[3][6]
Transepithelial Electrical Resistance (TEER)Caco-2BBe1Anoxia/Reoxygenation + 10 mM this compoundSignificantly increased TEER compared to anoxia alone[1][2]
Paracellular Flux (Lucifer Yellow)Caco-2High calcium medium + this compoundSignificantly decreased Lucifer Yellow transport[5]
Paracellular Flux (FITC-Dextran)Caco-2High calcium medium + this compoundSignificantly decreased FITC-Dextran transport[5]
Paracellular Flux (Gliadin Peptide)Caco-2Gliadin peptides + this compoundInhibited translocation of a gliadin 13-mer peptide[5][6]

Experimental Protocols

Protocol 1: Assessment of Tight Junction Integrity using Transepithelial Electrical Resistance (TEER)

This protocol describes the measurement of TEER in epithelial cell monolayers grown on permeable supports to assess the effect of this compound on tight junction integrity.

Materials:

  • Epithelial cells (e.g., Caco-2, Caco-2BBe1, IPEC-J2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Permeable cell culture inserts (e.g., Transwells®)

  • This compound stock solution

  • Barrier disrupting agent (e.g., AT-1002, gliadin, cytokines, or anoxia/reoxygenation setup)

  • EVOM™ Voltohmmeter with "chopstick" electrodes (STX2)

  • Sterile PBS or cell culture medium for washing

  • 70% Ethanol for sterilization

Procedure:

  • Cell Seeding:

    • Seed epithelial cells onto the apical side of the permeable inserts at a density that allows for the formation of a confluent monolayer within a desired timeframe (e.g., 2 x 10^5 cells/cm² for Caco-2 cells).

    • Culture the cells for a period sufficient to allow for differentiation and the formation of stable tight junctions (typically 14-21 days for Caco-2 cells), as indicated by a stable, high TEER reading.

  • TEER Measurement:

    • Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 5 minutes, followed by air drying and rinsing with sterile PBS or culture medium.[12][13]

    • Equilibrate the cell culture plates to the temperature at which measurements will be taken (e.g., 37°C) to ensure consistency, as TEER is temperature-dependent.[12][14]

    • Place one electrode in the apical compartment and the other in the basolateral compartment, ensuring the electrodes are not touching the cell monolayer.[15]

    • Record the resistance reading (in Ω).

    • Measure the resistance of a blank insert (without cells) containing only culture medium to determine the background resistance.

  • Treatment:

    • Once a stable baseline TEER is established, pre-treat the apical side of the cell monolayers with the desired concentration of this compound (e.g., 0.1 - 10 mM) for a specified duration (e.g., 30 minutes to 2 hours) before introducing the barrier-disrupting agent.[1]

    • Add the barrier-disrupting agent to the apical or basolateral compartment, as appropriate for the experimental model.

    • Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with the disrupting agent alone.

  • Data Analysis:

    • Calculate the net TEER by subtracting the resistance of the blank insert from the resistance of the cell monolayer.

    • Normalize the TEER value to the surface area of the insert by multiplying the net resistance by the area of the membrane (in cm²). The final TEER is expressed as Ω·cm².[12]

    • Plot the TEER values over time to observe the dynamics of tight junction modulation.

Protocol 2: Paracellular Permeability (Flux) Assay

This assay measures the passage of non-metabolized, membrane-impermeable fluorescent markers across the epithelial monolayer to quantify paracellular permeability.

Materials:

  • Confluent epithelial cell monolayers on permeable inserts (prepared as in Protocol 1)

  • Fluorescent permeability markers (e.g., Lucifer Yellow, FITC-dextran of various molecular weights)

  • This compound

  • Barrier disrupting agent

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Fluorescence plate reader

Procedure:

  • Preparation:

    • Wash the cell monolayers gently with pre-warmed assay buffer to remove any residual culture medium.

  • Treatment:

    • Pre-treat the apical compartment with this compound at the desired concentration for a specified time.

    • Add the barrier-disrupting agent.

  • Flux Measurement:

    • To the apical compartment, add the assay buffer containing the fluorescent marker (e.g., 100 µM Lucifer Yellow or 1 mg/mL FITC-dextran).

    • Incubate the plates at 37°C.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. Replace the collected volume with fresh, pre-warmed assay buffer.

  • Quantification:

    • Measure the fluorescence intensity of the samples collected from the basolateral compartment using a fluorescence plate reader with the appropriate excitation and emission wavelengths.

    • Create a standard curve using known concentrations of the fluorescent marker to determine the amount of marker that has crossed the monolayer.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of flux of the marker across the monolayer (µg/s).

      • A is the surface area of the membrane (cm²).

      • C0 is the initial concentration of the marker in the apical compartment (µg/mL).

Visualizations

Signaling_Pathway cluster_lumen Apical/Lumen cluster_cell Epithelial Cell Gliadin Gliadin CXCR3 CXCR3 Gliadin->CXCR3 binds Zonulin Zonulin EGFR_PAR2 EGFR/PAR2 Zonulin->EGFR_PAR2 binds Larazotide This compound Larazotide->EGFR_PAR2 inhibits MYD88 MYD88 CXCR3->MYD88 recruits MYD88->Zonulin induces release PLC PLC EGFR_PAR2->PLC activates PKC PKCα PLC->PKC activates Actin Actin Cytoskeleton Rearrangement PKC->Actin promotes TJ_Disassembly Tight Junction Disassembly Actin->TJ_Disassembly leads to

Caption: this compound's role in the Zonulin Signaling Pathway.

Experimental_Workflow cluster_prep Cell Culture Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed epithelial cells on permeable inserts B Culture to form confluent monolayer (e.g., 14-21 days) A->B C Monitor monolayer formation with baseline TEER B->C D Pre-treat with This compound C->D E Induce barrier dysfunction (e.g., with Gliadin/Cytokines) D->E F Measure TEER and/or Paracellular Flux E->F G Calculate Net TEER (Ω·cm²) F->G H Calculate Permeability Coefficient (Papp) F->H I Compare treated vs. control groups G->I H->I

Caption: Experimental workflow for studying tight junction dynamics.

References

Application Notes and Protocols for Larazotide Acetate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larazotide acetate, a synthetic octapeptide with the sequence GGVLVQPG, is a first-in-class tight junction regulator.[1][2][3] It functions as a zonulin antagonist, preventing the disassembly of tight junctions and thereby reducing intestinal permeability.[1][4][5] In cell culture models, this compound has been shown to protect epithelial barriers from various insults, making it a valuable tool for studying intestinal permeability and related diseases.[3][6][7] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of zonulin, a protein that modulates tight junction permeability.[1][4] In certain pathological conditions, such as celiac disease, gliadin fragments can trigger the release of zonulin.[1][4] Zonulin then binds to receptors on the surface of intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junction protein complexes and an increase in paracellular permeability.[1][4] This allows for the translocation of harmful substances from the intestinal lumen into the bloodstream.

This compound acts as a competitive antagonist at the zonulin receptor, preventing these downstream effects.[1] By blocking zonulin binding, this compound helps to maintain the integrity of the tight junctions, preserving the barrier function of the intestinal epithelium.[1][4][5]

Signaling Pathway of this compound

The signaling pathway influenced by this compound involves the modulation of key proteins that regulate the actin cytoskeleton and tight junction integrity. By blocking the zonulin receptor, this compound prevents the activation of downstream signaling pathways that lead to tight junction disassembly. This includes the inhibition of myosin light chain kinase (MLCK) and Rho-associated coiled-coil containing protein kinase (ROCK), which are involved in the contraction of the perijunctional actomyosin ring and subsequent opening of tight junctions.[5]

Larazotide_Signaling Gliadin Gliadin Zonulin Zonulin Gliadin->Zonulin Zonulin_R Zonulin Receptor Zonulin->Zonulin_R binds to Signaling Downstream Signaling (e.g., MLCK, ROCK activation) Zonulin_R->Signaling activates TJ_Integrity Tight Junction Integrity Maintained TJ_Disassembly Tight Junction Disassembly Signaling->TJ_Disassembly leads to Larazotide This compound Larazotide->Zonulin_R blocks

This compound Signaling Pathway

Data Presentation

Solubility of this compound
SolventSolubilityConcentration (mM)Notes
Water≥ 20 mg/mL≥ 25.45 mM[8]
DMSO3.2 mg/mL4.07 mMSonication and warming may be needed.[8][9]
PBS (pH 7.2)Sparingly Soluble (1-10 mg/mL)-[2]
In Vitro Working Concentrations
Cell LineConcentration Range (µM)Concentration Range (mM)Application
Caco-2-1 and 3Inhibition of cytokine-induced permeability[4]
Caco-2-0.1, 1, and 10Protection against anoxia/reoxygenation injury[3]
IEC-6-12.5Inhibition of ZO-1 redistribution
Vero1 - 100-Antiviral activity against VZV
Various0.2 - 100-Effective in vivo doses in animal models

Experimental Protocols

Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Sterile, high-purity water or dimethyl sulfoxide (DMSO)

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Vortex mixer

  • Optional: Water bath or sonicator

  • Sterile syringe filters (0.22 µm)

Protocol for Water-Based Stock Solution (Recommended):

  • Calculate the required amount: Determine the desired stock concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution, you will need 7.86 mg of this compound (Molecular Weight: 785.89 g/mol ).

  • Weigh the powder: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Reconstitution: Add the appropriate volume of sterile, high-purity water to the tube.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If needed, gentle warming in a water bath or brief sonication can aid dissolution.[9]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is crucial for preventing contamination of your cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[4]

Protocol for DMSO-Based Stock Solution:

  • Follow steps 1 and 2 from the water-based protocol.

  • Reconstitution: Add the appropriate volume of sterile DMSO to the tube.

  • Dissolution: Vortex thoroughly. Sonication and gentle warming may be required to achieve complete dissolution.[9]

  • Sterilization and Storage: Follow steps 5 and 6 from the water-based protocol. Note that DMSO solutions should be stored at -20°C.

General Protocol for Cell Culture Experiments

This protocol provides a general workflow for treating adherent epithelial cell lines, such as Caco-2 or IEC-6, with this compound. Specific parameters like cell seeding density and treatment duration may need to be optimized for your particular cell line and experimental goals.

Materials:

  • Cultured epithelial cells (e.g., Caco-2, IEC-6)

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates or transwell inserts

  • Assay-specific reagents (e.g., Lucifer yellow for permeability assays, reagents for TEER measurement)

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cells in Culture Plates/Transwells Cell_Culture Culture Cells to Form Monolayer Seed_Cells->Cell_Culture Prepare_Treatment Prepare this compound Working Solutions Cell_Culture->Prepare_Treatment Treat_Cells Treat Cells with This compound Prepare_Treatment->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Assay Perform Endpoint Assays (e.g., TEER, Permeability) Incubate->Assay

General Experimental Workflow

Protocol:

  • Cell Seeding: Seed your epithelial cells of choice onto multi-well plates or transwell inserts at a density that allows for the formation of a confluent monolayer.

  • Cell Culture: Culture the cells in a humidified incubator at 37°C and 5% CO2. Allow sufficient time for the cells to form a stable monolayer with well-established tight junctions. This can be monitored by measuring the transepithelial electrical resistance (TEER).

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or buffer (e.g., Hank's Balanced Salt Solution, HBSS) to the desired final concentrations.[1]

  • Treatment: Remove the culture medium from the cells and wash once with sterile PBS. Add the prepared this compound working solutions to the apical side of the cell monolayer.[3] Include appropriate controls, such as a vehicle control (medium or buffer with the same concentration of the solvent used for the stock solution) and a negative control (untreated cells).

  • Incubation: Incubate the cells for the desired treatment duration. This will vary depending on the specific experiment and should be optimized accordingly.

  • Endpoint Analysis: Following incubation, perform the desired assays to assess the effects of this compound. Common assays include:

    • Transepithelial Electrical Resistance (TEER): Measure the electrical resistance across the cell monolayer to assess the integrity of the tight junctions.

    • Paracellular Permeability Assay: Use fluorescent tracers like Lucifer yellow or FITC-dextran to measure the passage of molecules through the paracellular space.

    • Immunofluorescence Staining: Visualize the localization and expression of tight junction proteins (e.g., ZO-1, occludin, claudins).

    • Western Blotting: Quantify the expression levels of tight junction proteins.

Troubleshooting

  • Precipitation in Stock Solution: If precipitation is observed upon thawing, gently warm the solution and vortex to redissolve. If the precipitate persists, it may be necessary to prepare a fresh stock solution.

  • Variability in Results: Ensure consistent cell seeding density, monolayer confluence, and treatment conditions to minimize variability.

  • Cell Toxicity: While generally well-tolerated, it is advisable to perform a dose-response experiment to determine the optimal non-toxic concentration range of this compound for your specific cell line.

By following these detailed protocols and application notes, researchers can effectively utilize this compound as a tool to investigate the intricate mechanisms of tight junction regulation and intestinal barrier function in a variety of cell culture models.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Larazotide Acetate in In Vitro Barrier Function Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing larazotide acetate in in vitro intestinal barrier function assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound in in vitro barrier function assays?

The optimal concentration of this compound can vary depending on the cell line, the barrier disruption agent used, and the specific endpoint being measured. Based on published studies, a general starting range to consider is 0.1 µM to 10 mM. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q2: Which cell lines are suitable for testing the effects of this compound?

Caco-2 cells are the most commonly used cell line for in vitro intestinal barrier function studies and have been successfully used in assays with this compound.[1][2] Other suitable epithelial cell lines include IPEC-J2, IEC-6, and MDCK cells.[2][3][4] The choice of cell line should be guided by the specific research question and the desired characteristics of the intestinal barrier model.

Q3: How does this compound work to improve intestinal barrier function?

This compound is an octapeptide that acts as a tight junction regulator.[1][3] It is believed to function as a zonulin antagonist.[1][5] Zonulin is a protein that can disassemble tight junctions, leading to increased intestinal permeability.[6][7] this compound is thought to competitively inhibit zonulin from binding to its receptors on intestinal epithelial cells, such as EGFR and PAR2.[1][6] This inhibition prevents the downstream signaling cascade that leads to the rearrangement of tight junction proteins (e.g., ZO-1, occludin, claudins) and the actin cytoskeleton, thereby preserving barrier integrity.[1][2][3][6] More recently, it has been suggested that this compound may also inhibit myosin light chain kinase (MLCK), which would reduce tension on actin filaments and facilitate the closure of tight junctions.[1][7]

Q4: Can this compound be used to counteract barrier disruption caused by agents other than gliadin?

Yes. While initially studied in the context of celiac disease to counteract the effects of gliadin, this compound has shown efficacy in protecting the intestinal barrier from other insults. For instance, it has been shown to protect against barrier dysfunction caused by anoxia/reoxygenation injury and to inhibit permeability increases induced by cytokines.[2][3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in TEER readings between wells. - Inconsistent cell seeding density.- Edge effects on the plate.- Incomplete differentiation of the cell monolayer.- Ensure a single-cell suspension and uniform seeding density across all wells.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Allow sufficient time for cell differentiation (e.g., 21 days for Caco-2 cells) and confirm monolayer integrity with a paracellular marker like Lucifer Yellow.[8]
No significant effect of this compound observed. - Suboptimal concentration of this compound.- Insufficient pre-incubation time.- Degradation of the peptide.- The chosen barrier disruptor is not effectively counteracted by this compound's mechanism of action.- Perform a dose-response experiment to identify the optimal concentration (e.g., 0.1 µM to 10 mM).- Optimize the pre-incubation time with this compound before adding the barrier disruptor. A common starting point is 30-60 minutes.- Ensure proper storage and handling of the this compound stock solution to prevent degradation.- Verify that the barrier disruptor used in your assay is known to act via pathways that can be modulated by this compound (e.g., zonulin-mediated pathways).
Unexpected decrease in barrier function with high concentrations of this compound. - Cellular toxicity at high concentrations.- Formation of peptide fragments that may have inhibitory effects.[9]- Perform a cell viability assay (e.g., MTT or LDH assay) to assess the cytotoxicity of the tested concentrations of this compound.- Consider that higher doses may not always be more effective; an optimal dose-response should be determined.[9]
Difficulty in dissolving this compound. - Improper solvent.- this compound is a peptide and should be dissolved in a suitable solvent such as sterile water or a buffered solution. Refer to the manufacturer's instructions for solubility information.

Data Presentation

Table 1: Reported Effective Concentrations of this compound in In Vitro Studies

Cell LineBarrier DisruptorEffective Concentration(s)OutcomeReference
Caco-2BBe1Anoxia/Reoxygenation0.1, 1, and 10 mMSignificant protection of the epithelial barrier, with 10 mM showing maximal effect.[3]
Caco-2AT-1002 (synthetic zonulin fragment), Gliadin fragmentsNot specifiedInhibited redistribution of ZO-1 and actin; inhibited TEER reduction.[2]
Caco-2Gliadin peptidesAs low as 0.1 mMReduced passage of FITC-labeled gliadin peptides.[6]
Porcine jejunum (ex vivo)Ischemia1 µMOptimal dose for stimulating repair of ischemic-injured epithelium.[9]

Experimental Protocols

Protocol 1: Caco-2 Transepithelial Electrical Resistance (TEER) Assay

This protocol is a general guideline for assessing intestinal barrier integrity using Caco-2 cells.

Materials:

  • Caco-2 cells

  • 12-well Transwell® inserts (polycarbonate membrane, 0.4 µm pore size)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • This compound

  • Barrier disrupting agent (e.g., gliadin, TNF-α, or AT-1002)

  • Epithelial voltohmmeter with "chopstick" electrodes

Procedure:

  • Cell Seeding: Seed Caco-2 cells at a density of 2.6 x 10⁵ cells/cm² onto the apical side of the Transwell® inserts.[8]

  • Cell Culture and Differentiation: Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[8] Change the culture medium every 2-3 days.

  • TEER Measurement (Baseline):

    • Before the experiment, replace the culture medium in both the apical (0.5 mL) and basolateral (1.5 mL) compartments with fresh, pre-warmed medium.

    • Allow the plate to equilibrate at 37°C for at least 30 minutes.

    • Measure the TEER of each well using an epithelial voltohmmeter.

    • To calculate the net TEER (Ω·cm²), subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert. A TEER value of ≥200 Ω·cm² is generally considered indicative of a good monolayer.[10]

  • Treatment:

    • Apically add the desired concentration of this compound and incubate for a predetermined time (e.g., 30-60 minutes).

    • Following pre-incubation, add the barrier-disrupting agent to the apical compartment.

  • TEER Measurement (Post-Treatment): Measure the TEER at various time points after the addition of the barrier disruptor to monitor the effect of this compound on barrier integrity.

  • Data Analysis: Express TEER values as a percentage of the initial baseline reading for each well to normalize the data.

Protocol 2: Paracellular Permeability Assay (Lucifer Yellow)

This assay measures the flux of a paracellular marker across the cell monolayer.

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts (as prepared in Protocol 1)

  • Lucifer Yellow (LY) solution (e.g., 100 µM in transport buffer)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Fluorescence plate reader

Procedure:

  • Preparation: After the final TEER measurement from the treatment protocol, gently wash the cell monolayers twice with pre-warmed transport buffer.

  • Assay Initiation:

    • Add fresh transport buffer to the basolateral compartment.

    • Add the Lucifer Yellow solution to the apical compartment.

  • Incubation: Incubate the plate at 37°C on an orbital shaker for a defined period (e.g., 1-2 hours).

  • Sample Collection: At the end of the incubation period, collect a sample from the basolateral compartment.

  • Fluorescence Measurement: Measure the fluorescence of the basolateral sample using a fluorescence plate reader (excitation ~425 nm, emission ~528 nm).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:

    Papp (cm/s) = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of permeation (amount of LY in the receiver chamber per unit time).

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration of LY in the donor (apical) chamber.

Visualizations

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Epithelial Cell Zonulin Zonulin Receptor Zonulin Receptor (e.g., EGFR, PAR2) Zonulin->Receptor binds Gliadin Gliadin Gliadin->Zonulin induces release Larazotide This compound Larazotide->Receptor inhibits TJ_Assembly Tight Junction Assembly Larazotide->TJ_Assembly promotes PKC PKC Receptor->PKC MLCK MLCK Receptor->MLCK Actin Actin Cytoskeleton Rearrangement PKC->Actin MLCK->Actin phosphorylates TJ_Disassembly Tight Junction Disassembly Actin->TJ_Disassembly

Caption: Proposed mechanism of this compound in preventing tight junction disassembly.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Start Seed Caco-2 cells on Transwell inserts Differentiate Differentiate for 21 days Start->Differentiate Measure_TEER_Base Measure Baseline TEER Differentiate->Measure_TEER_Base Pre_Incubate Pre-incubate with This compound Measure_TEER_Base->Pre_Incubate Add_Disruptor Add Barrier Disruptor Pre_Incubate->Add_Disruptor Measure_TEER_Post Measure TEER at time points Add_Disruptor->Measure_TEER_Post Permeability_Assay Perform Permeability Assay (e.g., Lucifer Yellow) Measure_TEER_Post->Permeability_Assay Analyze Analyze Data (TEER change, Papp) Measure_TEER_Post->Analyze Permeability_Assay->Analyze

Caption: General workflow for in vitro barrier function assays with this compound.

References

Technical Support Center: Troubleshooting Inconsistent TEER Results with Larazotide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with larazotide acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during transepithelial electrical resistance (TEER) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect TEER?

This compound is a synthetic octapeptide that acts as a tight junction regulator.[1] It functions by antagonizing zonulin, a protein that modulates the permeability of tight junctions in the intestine.[2] By inhibiting zonulin, this compound prevents the disassembly of tight junction complexes, which are crucial for maintaining high TEER values.[3][4] Inconsistent TEER results in the presence of this compound can arise from various experimental factors that influence either the cell monolayer integrity or the mechanism of action of the peptide.

Q2: What is the proposed signaling pathway for this compound's effect on tight junctions?

This compound is thought to competitively inhibit the binding of zonulin to its receptor on the surface of intestinal epithelial cells.[5] This action prevents the initiation of a signaling cascade that would otherwise lead to the phosphorylation of tight junction proteins and the reorganization of the actin cytoskeleton, ultimately causing a decrease in TEER.[6][7]

Larazotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Epithelial Cell Gliadin Gliadin Zonulin Zonulin Gliadin->Zonulin Triggers Release Zonulin_Receptor Zonulin Receptor Zonulin->Zonulin_Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Zonulin_Receptor->Signaling_Cascade TJ_Disassembly Tight Junction Disassembly (Decreased TEER) Signaling_Cascade->TJ_Disassembly Larazotide This compound Larazotide->Zonulin_Receptor Blocks TEER_Workflow Seed_Cells Seed Caco-2 Cells on Transwell Inserts Culture_21_Days Culture for 21 Days (Differentiation) Seed_Cells->Culture_21_Days Measure_Baseline_TEER Measure Baseline TEER Culture_21_Days->Measure_Baseline_TEER Treat_Larazotide Treat with This compound Measure_Baseline_TEER->Treat_Larazotide Challenge_Optional Challenge (Optional) (e.g., Gliadin) Treat_Larazotide->Challenge_Optional Measure_Final_TEER Measure Final TEER Treat_Larazotide->Measure_Final_TEER Challenge_Optional->Measure_Final_TEER Analyze_Data Analyze Data Measure_Final_TEER->Analyze_Data

References

Overcoming poor oral bioavailability of larazotide acetate in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing larazotide acetate in animal studies, with a focus on overcoming challenges related to its oral delivery and local action in the gastrointestinal tract.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving efficacy with orally administered this compound in animal models?

A1: The primary challenge is not related to achieving systemic bioavailability, as this compound is designed to be a non-systemic, gut-restricted drug.[1] The main hurdle is ensuring that the peptide is delivered to its target site of action, the proximal small intestine (duodenum and jejunum), in sufficient concentrations to exert its therapeutic effect as a tight junction regulator.[2][3] The peptide's stability in the gastrointestinal environment and its transit time are critical factors.

Q2: Why is a delayed-release formulation of this compound often used in studies?

A2: A delayed-release formulation is crucial to protect this compound from the harsh acidic environment of the stomach and to ensure its release in the proximal small intestine where it acts.[2][4] In vitro dissolution profiles of such formulations show minimal release in simulated gastric fluid and a time-dependent release in simulated intestinal fluid, which is intended to correspond to the transit time to the duodenum and jejunum.[5][6]

Q3: What is the mechanism of action of this compound?

A3: this compound is an eight-amino-acid peptide that functions as a tight junction regulator.[7] It is thought to act as a zonulin antagonist.[1][7] By inhibiting zonulin, this compound prevents the disassembly of tight junctions, thereby restoring intestinal barrier function.[7][8] This involves the redistribution and rearrangement of tight junction proteins like ZO-1 and actin filaments.[1][9] More recently, it has been linked to the inhibition of myosin light chain kinase (MLCK), which reduces tension on actin filaments and facilitates the closure of tight junctions.[7]

Q4: Is this compound expected to be detected in plasma samples after oral administration?

A4: No, this compound is not expected to be found in plasma at quantifiable levels after oral administration.[4][10] It is designed to act locally on the luminal surface of the intestine with minimal systemic absorption.[1][10] Studies in both humans and animals have shown that plasma concentrations of this compound and its metabolites are typically below the lower limit of quantification.[4][10]

Troubleshooting Guide

Problem 1: Low or undetectable concentrations of this compound in intestinal fluid samples.

  • Possible Cause 1: Inappropriate formulation.

    • Solution: Ensure the use of a delayed-release formulation specifically designed to release the peptide at the pH of the small intestine (above pH 5).[4] The formulation should be tested in vitro to confirm its release profile under simulated gastric and intestinal conditions.[5][6]

  • Possible Cause 2: Incorrect animal fasting protocol.

    • Solution: Animals, such as pigs, should be fasted overnight (approximately 14 hours) before oral administration of this compound to standardize gastrointestinal transit and reduce variability.[6] Water should also be withheld for a couple of hours pre-dosing and post-dosing to ensure the capsule is swallowed and to not dilute the intestinal contents excessively.[5]

  • Possible Cause 3: Inadequate analytical sensitivity.

    • Solution: A highly sensitive analytical method, such as liquid chromatography/tandem mass spectrometry (LC-MS/MS), is required to quantify the low concentrations of this compound in intestinal fluid.[2][4] Ensure the method is validated with a low enough limit of quantification.

Problem 2: No significant effect on intestinal permeability in in vivo or in vitro models.

  • Possible Cause 1: Insufficient local concentration of this compound.

    • Solution: In addition to the troubleshooting steps for Problem 1, consider the dosage. While there can be an inverse dose effect, ensuring an adequate dose reaches the target tissue is crucial.[11]

  • Possible Cause 2: Timing of administration and measurement.

    • Solution: In animal models, peak concentrations of this compound in the duodenum and jejunum have been observed around 1 hour post-administration.[2][3] Ensure that the timing of permeability measurements or tissue collection aligns with the expected peak exposure.

  • Possible Cause 3: In vitro model setup.

    • Solution: For in vitro studies using cell monolayers (e.g., Caco-2 cells), ensure the monolayer has reached confluency and established a stable transepithelial electrical resistance (TEER) before adding this compound and the permeability-inducing agent (e.g., gliadin, cytokines).[9] this compound should be applied to the apical side of the cells to mimic the in vivo situation.[9]

Quantitative Data from Animal Studies

The following table summarizes the pharmacokinetic parameters of this compound in the intestinal fluid of pigs after a single oral dose of a 1 mg delayed-release formulation.

ParameterDistal DuodenumProximal Jejunum
Tmax (h) 1.0 ± 0.01.0 ± 0.0
Cmax (µM) 0.82 ± 0.501.15 ± 0.61
AUClast (µM*h) 1.25 ± 0.941.54 ± 1.05

Data adapted from Enomoto H, et al. (2021). In vivo assessment of a delayed release formulation of this compound indicated for celiac disease using a porcine model.[3]

The concentration of this compound in the intestinal fluid of pigs over time is presented below.

Time (hours)Average Concentration in Distal Duodenum (µM)Average Concentration in Proximal Jejunum (µM)
1 0.821.15
2 0.220.22
3 0.110.08
4 0.090.09

Data adapted from Enomoto H, et al. (2021).[3]

Experimental Protocols

In Vivo Assessment of this compound in a Porcine Model

This protocol is a summary of the methodology used by Enomoto et al. (2021).[3][6]

  • Animal Model: Use healthy, fasted pigs. This model is chosen for its anatomical and physiological similarities to the human gastrointestinal tract.[5]

  • Surgical Implantation of Ultrafiltration Probes: Surgically implant ultrafiltration probes in the distal duodenum and proximal jejunum to allow for continuous sampling of intestinal fluid.

  • Fasting: Fast the pigs overnight for approximately 14 hours, withholding water for 2 hours prior to dosing.

  • Drug Administration: Administer a single oral dose of the delayed-release this compound formulation (e.g., 1 mg) in a gelatin capsule.[6] Chase with a defined volume of water (e.g., 120 mL).[5]

  • Intestinal Fluid Collection: Collect intestinal fluid via the ultrafiltration probes at regular intervals (e.g., every hour for 4 hours).[3]

  • Sample Processing: Centrifuge the collected samples to separate any particulate matter. Store the supernatant at -80°C until analysis.[3]

  • Quantification by UPLC-MS/MS: Analyze the concentration of this compound in the intestinal fluid samples using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[4]

In Vitro Transepithelial Electrical Resistance (TEER) Assay

This protocol is based on studies assessing the effect of this compound on epithelial cell monolayers.[9][12]

  • Cell Culture: Culture a suitable epithelial cell line (e.g., Caco-2BBe1) on permeable supports (e.g., 0.4 µm pore size) until a confluent monolayer is formed.[12]

  • Monitor Monolayer Integrity: Measure the TEER daily to monitor the formation of tight junctions. The experiment can begin once the TEER values are high and stable.

  • Treatment:

    • Pre-treat the apical side of the cell monolayer with this compound at the desired concentration (e.g., 10 µM) for a specified period.

    • Introduce the permeability-inducing agent (e.g., gliadin fragments or cytokines) to the appropriate side of the monolayer (apical for gliadin, basolateral for certain cytokines).[9]

  • TEER Measurement: Measure the TEER at various time points after the addition of the permeability-inducing agent to assess the effect of this compound on maintaining barrier function.

  • Paracellular Permeability Assay (Optional): In parallel with TEER, assess the flux of a paracellular marker (e.g., Lucifer Yellow) across the cell monolayer.[12]

Visualizations

Larazotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Epithelial Cell Gliadin Gliadin Zonulin Zonulin Gliadin->Zonulin triggers release This compound This compound Zonulin Receptor Zonulin Receptor This compound->Zonulin Receptor antagonizes MLCK Myosin Light Chain Kinase (MLCK) This compound->MLCK inhibits Zonulin Receptor->MLCK activates Zonulin->Zonulin Receptor binds to Actin Cytoskeleton Actin Cytoskeleton MLCK->Actin Cytoskeleton phosphorylates Myosin Light Chain, leading to contraction Tight Junctions Tight Junctions (ZO-1, Occludin, etc.) Actin Cytoskeleton->Tight Junctions pulls on, leading to disassembly (Increased Permeability)

Caption: this compound's Mechanism of Action on Tight Junctions.

Porcine_Study_Workflow Start Start Fasted Pig Model Select Fasted Pig Model Start->Fasted Pig Model Implant Probes Surgically Implant Ultrafiltration Probes (Duodenum & Jejunum) Fasted Pig Model->Implant Probes Administer LA Oral Administration of Delayed-Release This compound (1 mg) Implant Probes->Administer LA Collect Samples Collect Intestinal Fluid (Hourly for 4 hours) Administer LA->Collect Samples Process Samples Centrifuge and Store Supernatant at -80°C Collect Samples->Process Samples Analyze Samples Quantify LA via UPLC-MS/MS Process Samples->Analyze Samples End End Analyze Samples->End

Caption: Experimental Workflow for In Vivo Porcine Study.

Troubleshooting_Logic Issue Issue: No Effect of This compound Observed Check_Concentration Is LA detectable at the target site? Issue->Check_Concentration Check_Formulation Verify Delayed-Release Formulation Profile Check_Concentration->Check_Formulation No Check_Timing Is measurement timed with peak LA concentration? Check_Concentration->Check_Timing Yes Check_Protocol Review Animal Fasting Protocol Check_Formulation->Check_Protocol Check_Analysis Confirm Analytical Method Sensitivity Check_Protocol->Check_Analysis Solution Problem Resolved Check_Analysis->Solution Adjust_Timing Adjust Sample Collection/ Measurement Time Check_Timing->Adjust_Timing No Check_Model Review In Vitro/ In Vivo Model Integrity Check_Timing->Check_Model Yes Adjust_Timing->Solution Check_Model->Solution

Caption: Troubleshooting Logic for this compound Experiments.

References

Addressing variability in animal model response to larazotide acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing larazotide acetate in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a synthetic octapeptide that acts as a tight junction regulator.[1][2] Its primary mechanism involves antagonizing the zonulin pathway.[1][2][3] Zonulin is a protein that modulates intestinal permeability by disassembling tight junctions between epithelial cells.[3] this compound is thought to competitively inhibit zonulin from binding to its receptor, thereby preventing the breakdown of tight junctions and reducing intestinal permeability.[3] More recently, it has also been suggested that this compound may inhibit myosin light chain kinase, which would reduce tension on actin filaments and facilitate the closing of tight junctions.[1][2]

Q2: Which animal models are most commonly used for studying this compound?

A2: this compound has been studied in both small and large animal models. Rodent models, particularly mice and rats, are frequently used for initial efficacy and mechanism-of-action studies, including models of collagen-induced arthritis and acute pancreatitis.[1][2][4] Porcine models are also utilized, especially for studies involving delayed-release formulations, due to the anatomical and physiological similarities of their gastrointestinal tract to humans.[5][6][7][8][9]

Q3: What is the optimal route of administration for this compound in animal models?

A3: Oral administration is the intended and most common route for this compound, as it is designed to act locally within the gastrointestinal tract.[1][8] Oral gavage is a standard and precise method for administering a defined dose in rodent studies.[10][11][12][13][14] For larger animals like pigs, the drug is often administered in capsules.[7][8]

Q4: How can I assess the effect of this compound on intestinal permeability?

A4: There are both in vivo and ex vivo methods to assess intestinal permeability.

  • In Vivo FITC-Dextran Assay: This is a widely used method where a fluorescently labeled dextran molecule (FITC-dextran) is administered orally.[15][16][17][18][19] Increased intestinal permeability allows the FITC-dextran to pass into the bloodstream, where its concentration can be measured in plasma samples.[15][16][17][18][19]

  • Ex Vivo Ussing Chamber: This technique uses freshly excised intestinal tissue mounted in a specialized chamber.[20][21][22][23][24] It allows for the direct measurement of ion transport and the flux of molecules across the intestinal epithelium under controlled conditions, providing a detailed assessment of barrier function.[20][21][22][23][24]

Troubleshooting Guide

This guide addresses potential sources of variability and unexpected results in your experiments.

Issue 1: High Variability in Animal Response to this compound

Potential Causes & Solutions:

Potential CauseRecommended Solution
Gastrointestinal Transit Time The time it takes for this compound to reach its target site in the intestine can vary between animals. Standardize the fasting period before dosing to 4-6 hours to minimize differences in gastric emptying.[15] Consider using a marker to assess transit time in a subset of animals.
Microbiome Differences The gut microbiota can influence intestinal permeability and drug metabolism. House animals from different treatment groups in the same environment to minimize variations in their gut bacteria. Be aware that even littermates can have different microbiomes.[25][26]
Stress Handling and procedural stress can alter gastrointestinal function.[25][26] Acclimatize animals to handling and gavage procedures before the start of the experiment to reduce stress-induced variability.[12]
Interspecies and Strain Differences Different animal species and even strains can have variations in intestinal physiology and immune responses.[25][26] Carefully select the animal model that is most relevant to your research question and be consistent with the strain used.
Drug Formulation and Stability As a peptide, this compound can be susceptible to degradation. Ensure proper storage of the compound according to the manufacturer's instructions. If preparing solutions, do so freshly for each experiment and keep them on ice.
Issue 2: Inconsistent Results in Intestinal Permeability Assays

Potential Causes & Solutions:

Potential CauseRecommended Solution
Improper Oral Gavage Technique Incorrect gavage can lead to aspiration or esophageal injury, causing distress and affecting results. Ensure proper training in oral gavage techniques.[10][11][12][13][14] The gavage needle should be measured externally from the tip of the nose to the last rib to ensure it reaches the stomach without causing perforation.[10][11]
FITC-Dextran Assay Variability The timing of blood collection after FITC-dextran administration is critical. A 4-hour post-gavage time point is often optimal for measuring peak plasma concentrations in mice.[15][18] Ensure consistent timing across all animals. Fasting animals for 4-6 hours prior to the assay is also crucial.[15]
Ussing Chamber Technical Issues Tissue viability is paramount for accurate Ussing chamber measurements. Use freshly excised tissue and transport it in ice-cold, oxygenated buffer.[23] Ensure the tissue is properly mounted and equilibrated in the chamber before taking measurements.[22][23]
Dose-Response Effects Higher doses of this compound do not always correlate with a greater effect and can sometimes be less effective, potentially due to the formation of inhibitory fragments from enzymatic degradation.[3] It is advisable to perform a dose-response study to determine the optimal concentration for your specific model and experimental conditions.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: this compound Concentration in Porcine Small Intestine After Oral Dosing (1 mg) [8]

Time Post-DosingDistal Duodenum (μM)Proximal Jejunum (μM)
1 hour0.32 - 1.760.32 - 1.76
2-4 hours0.02 - 0.470.00 - 0.43

Table 2: Recommended Dosing Volumes for Oral Gavage in Mice [10][11]

Body Weight (grams)Maximum Volume (mL)
100.10
200.20
300.30

Experimental Protocols

Protocol 1: In Vivo Intestinal Permeability Assessment in Mice using FITC-Dextran

Materials:

  • FITC-dextran (4 kDa)

  • Sterile 1x Phosphate-Buffered Saline (PBS)

  • Oral gavage needles (20-22 gauge for adult mice)[14]

  • 1 mL syringes

  • Heparinized capillary tubes for blood collection

  • Microcentrifuge tubes

  • Fluorometer

Procedure:

  • Animal Preparation: Fast mice for 4-6 hours with free access to water. To prevent coprophagy, house them in a clean cage without bedding during the fasting period.[15]

  • FITC-Dextran Preparation: Prepare a solution of 80 mg/mL FITC-dextran in sterile 1x PBS.[15][18] Protect the solution from light.

  • Baseline Blood Sample: Collect a small amount of blood (e.g., via tail nick) before gavage to serve as a baseline.

  • Oral Gavage: Administer 150-200 µL of the FITC-dextran solution per mouse via oral gavage.[15][18]

  • Blood Collection: At 4 hours post-gavage, collect blood via a terminal procedure (e.g., cardiac puncture) or from the retro-orbital sinus.[15][17]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Fluorescence Measurement: Measure the fluorescence of the plasma samples using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[19]

  • Data Analysis: Create a standard curve with known concentrations of FITC-dextran to determine the concentration in the plasma samples.[18][19]

Protocol 2: Ex Vivo Intestinal Permeability Assessment using an Ussing Chamber

Materials:

  • Ussing chamber system

  • Krebs buffers (Glucose and Mannitol)[20]

  • Carbogen gas (95% O2, 5% CO2)

  • Fluorescent permeability marker (e.g., FITC-dextran)

  • Dissection tools

Procedure:

  • Tissue Preparation: Humanely euthanize the animal and immediately excise the desired intestinal segment (e.g., jejunum, ileum). Place the tissue in ice-cold, oxygenated Krebs buffer.[23]

  • Tissue Mounting: Carefully open the intestinal segment along the mesenteric border, rinse gently, and mount it between the two halves of the Ussing chamber, separating the mucosal and serosal sides.[20][22]

  • Equilibration: Fill the serosal chamber with glucose Krebs buffer and the mucosal chamber with mannitol Krebs buffer.[22] Warm the chambers to 37°C and continuously oxygenate with carbogen gas. Allow the tissue to equilibrate.[22]

  • Baseline Measurements: Measure the baseline transepithelial electrical resistance (TEER) to assess tissue viability and integrity.[23]

  • Permeability Assay: Add the fluorescent marker to the mucosal chamber. At specified time intervals, take samples from the serosal chamber to measure the amount of marker that has crossed the epithelial barrier.

  • Data Analysis: Calculate the permeability coefficient based on the rate of flux of the marker across the tissue.

Visualizations

Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Gliadin Gliadin CXCR3 CXCR3 Receptor Gliadin->CXCR3 Binds to Zonulin_Release Zonulin Release CXCR3->Zonulin_Release Triggers Zonulin_Receptor Zonulin Receptor (e.g., EGFR, PAR2) Zonulin_Release->Zonulin_Receptor Binds to TJ_Disassembly Tight Junction (TJ) Disassembly Zonulin_Receptor->TJ_Disassembly Initiates signaling for Increased_Permeability Increased Intestinal Permeability TJ_Disassembly->Increased_Permeability Larazotide This compound Larazotide->Zonulin_Receptor Blocks

Caption: this compound's Mechanism of Action.

Experimental_Workflow Start Start Experiment Fasting 1. Animal Fasting (4-6 hours) Start->Fasting Dosing 2. This compound Administration (Oral Gavage) Fasting->Dosing Permeability_Challenge 3. Permeability Challenge (e.g., FITC-Dextran Gavage) Dosing->Permeability_Challenge Sample_Collection 4. Sample Collection (Blood/Tissue) Permeability_Challenge->Sample_Collection Analysis 5. Permeability Analysis (Fluorometry/Ussing Chamber) Sample_Collection->Analysis End End Analysis->End

Caption: In Vivo Permeability Assay Workflow.

Troubleshooting_Logic High_Variability High Variability in Results? Check_Gavage Review Oral Gavage Technique High_Variability->Check_Gavage Yes Check_Fasting Standardize Fasting Protocol High_Variability->Check_Fasting Yes Check_Stress Assess Animal Stress Levels High_Variability->Check_Stress Yes Inconsistent_Permeability Inconsistent Permeability Data? High_Variability->Inconsistent_Permeability No Check_Dose Consider Dose-Response Optimization Inconsistent_Permeability->Check_Dose Yes Check_Assay_Timing Verify Assay Timing Inconsistent_Permeability->Check_Assay_Timing Yes Check_Tissue_Viability Confirm Tissue Viability (Ussing) Inconsistent_Permeability->Check_Tissue_Viability Yes

References

How to prevent degradation of peptide-based drugs like larazotide acetate in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of larazotide acetate in experimental settings to prevent its degradation and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as AT-1001) is a synthetic eight-amino-acid peptide that functions as a tight junction regulator. It is designed to inhibit paracellular permeability by preventing the disassembly of tight junctions, the protein complexes that form a seal between adjacent epithelial cells. In conditions like celiac disease, this compound blocks zonulin receptors, which are involved in a signaling pathway that leads to the opening of these tight junctions. By blocking these receptors, this compound helps to maintain the integrity of the intestinal barrier.

Q2: What are the primary causes of this compound degradation in experiments?

A2: Like other peptide-based drugs, this compound is susceptible to both chemical and physical instability. The primary causes of degradation in experimental settings include:

  • Enzymatic Degradation: Proteases present in cell culture media (from serum supplementation) or secreted by cells can cleave the peptide bonds of this compound. One study identified that brush-border enzymes like aminopeptidase M can generate peptide fragments.

  • Hydrolysis: Peptide bonds can be hydrolyzed, particularly at acidic or basic pH.

  • Oxidation: Certain amino acid residues within a peptide sequence are prone to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, and certain metal ions.

  • Deamidation: Asparagine and glutamine residues can undergo deamidation, altering the peptide's structure and function.

  • Physical Instability: Factors such as repeated freeze-thaw cycles, adsorption to container surfaces, and aggregation can lead to a loss of active peptide.

Q3: How should I properly store and handle lyophilized this compound?

A3: Proper storage and handling are critical to maintaining the stability of lyophilized this compound.

  • Storage Temperature: For long-term storage, keep the lyophilized powder at -20°C or -80°C in a tightly sealed container.

  • Protection from Moisture and Light: Peptides are often hygroscopic, so it's important to store them in a desiccated environment. To prevent photodegradation, store the vial in the dark or use an amber-colored vial.

  • Equilibration to Room Temperature: Before opening the vial, allow it to warm to room temperature in a desiccator for at least 30 minutes. This prevents condensation from forming inside the vial, which can degrade the peptide.

  • Aliquoting: To avoid repeated freeze-thaw cycles and contamination, it is highly recommended to aliquot the reconstituted peptide into single-use volumes.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be due to the degradation of this compound during storage or the experimental procedure.

Potential Cause Troubleshooting Step Recommended Action
Improper Storage Review storage conditions.Ensure lyophilized peptide is stored at -20°C or -80°C and protected from light and moisture. For reconstituted peptide, ensure it is stored at -20°C or -80°C in aliquots.
Repeated Freeze-Thaw Cycles Check handling procedures.Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Enzymatic Degradation Evaluate experimental setup.In cell culture experiments, consider using serum-free media if appropriate for your cell type, or heat-inactivate the serum. The use of a broad-spectrum protease inhibitor cocktail should also be considered.
Incorrect pH of Solution Measure the pH of your experimental buffer.Peptides are generally most stable at a slightly acidic pH of 5-7. Avoid prolonged exposure to pH > 8.
Issue 2: Poor solubility of this compound.

Difficulty in dissolving the peptide can lead to inaccurate concentrations and inconsistent results.

Potential Cause Troubleshooting Step Recommended Action
Incorrect Solvent Review reconstitution protocol.Start by attempting to dissolve the peptide in sterile, distilled water. If solubility is an issue, for basic peptides, a 1-10% acetic acid solution can be tried. For acidic peptides, 1% ammonium hydroxide may be used.
Aggregation Observe the solution for precipitates or cloudiness.Sonication can help to break up aggregates and aid in dissolution. However, avoid excessive heating.
High Concentration Check the target concentration.Attempt to dissolve the peptide at a lower concentration first, and then dilute it to the final experimental concentration. A common starting concentration is 1-10 mg/mL.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the appropriate volume of sterile, distilled water or a recommended buffer (e.g., PBS, pH 7.4) to achieve the desired stock concentration.

  • Gently vortex or sonicate to ensure complete dissolution.

  • Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Minimizing Degradation in Cell Culture Experiments
  • Media Preparation:

    • If using serum, consider heat-inactivating it (56°C for 30 minutes) to reduce complement activity and denature some proteases.

    • Alternatively, if the experimental design allows, use a serum-free medium.

    • Consider adding a broad-spectrum protease inhibitor cocktail to the culture medium immediately before adding this compound.

  • Dosing:

    • Thaw an aliquot of the this compound stock solution on ice.

    • Dilute the stock solution to the final working concentration in the prepared cell culture medium.

    • Add the diluted this compound to the cell cultures.

  • Incubation:

    • Minimize the duration of the experiment where possible to reduce the exposure time to potential proteases.

  • Sample Collection for Analysis:

    • To prevent further degradation after collection, immediately add a "quenching solution" to the samples. A solution of 5% trifluoroacetic acid (TFA) in 80% acetonitrile and 15% water has been used effectively.

Quantitative Data Summary

The following table summarizes available data on the stability and concentration of this compound from a study using a delayed-release formulation in a porcine model. This provides insights into its behavior in a biological environment.

Parameter Condition Result Reference
In Vitro Dissolution Simulated Gastric Fluid (pH ~1.2)0.7% dissolved after 2 hours
Simulated Intestinal Fluid (pH ~6.8)39.7–42.8% dissolved at 30–60 min
79.1% dissolved at 90 min
93.7% dissolved at 120–180 min
In Vivo Concentration Distal Duodenum (1 hour post-dose)Peak concentration: 0.32–1.76 µM
Proximal Jejunum (1 hour post-dose)Peak concentration: 0.32–1.76 µM
Distal Duodenum (2-4 hours post-dose)0.02–0.47 µM
Proximal Jejunum (2-4 hours post-dose)0.00–0.43 µM

Visualizations

This compound's Mechanism of Action

Larazotide_Mechanism cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Gliadin Gliadin CXCR3 CXCR3 Gliadin->CXCR3 1. Binds to Zonulin Zonulin Zonulin_Receptor Zonulin Receptor (EGFR/PAR2) Zonulin->Zonulin_Receptor 3. Binds to CXCR3->Zonulin 2. Triggers release of Tight_Junction_Disassembly Tight Junction Disassembly Zonulin_Receptor->Tight_Junction_Disassembly 4. Initiates signaling for Increased_Permeability Increased Paracellular Permeability Tight_Junction_Disassembly->Increased_Permeability Larazotide_Acetate This compound Larazotide_Acetate->Zonulin_Receptor 5. Blocks Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute Larazotide in sterile buffer (pH 5-7) Aliquot Aliquot into single-use tubes Reconstitute->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw aliquot on ice Store->Thaw Dilute Dilute to working concentration Thaw->Dilute Prepare_Media Prepare media (e.g., with protease inhibitors) Prepare_Media->Dilute Treat_Cells Treat cells Dilute->Treat_Cells Collect_Sample Collect sample Treat_Cells->Collect_Sample Quench Immediately add quenching solution (e.g., TFA/ACN) Collect_Sample->Quench Analyze Analyze (e.g., LC-MS) Quench->Analyze

Optimizing the timing of larazotide acetate administration in relation to an inflammatory challenge

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with larazotide acetate. The information is designed to help optimize the timing of its administration in relation to an inflammatory challenge in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic octapeptide that acts as a tight junction regulator.[1][2][3] Its primary mechanism is believed to be the antagonism of zonulin, a protein that modulates intestinal permeability.[1][2][3][4] By inhibiting the zonulin pathway, this compound helps to restore intestinal barrier function, preventing the passage of inflammatory triggers across the epithelial barrier.[1][2][3]

Q2: How does this compound affect tight junctions at a cellular level?

A2: this compound promotes the assembly and stabilization of tight junctions.[5] It has been shown to prevent the redistribution and rearrangement of key tight junction proteins such as zonula occludens-1 (ZO-1) and actin, which can be disrupted by inflammatory stimuli.[6] More recently, it has been suggested that this compound may also inhibit myosin light chain kinase (MLCK), which would reduce tension on the actin cytoskeleton and facilitate the closure of tight junctions.[1][3]

Q3: What is the typical timing of this compound administration in clinical trials?

A3: In clinical trials for celiac disease, this compound has been administered orally three times a day, typically 15 minutes before meals.[7][8][9][10] This prophylactic dosing strategy aims to have the drug present in the small intestine to counteract the effects of potential gluten ingestion.[7]

Q4: What is the duration of action of this compound?

A4: The duration of action of this compound is estimated to be approximately 2-4 hours following oral administration.[11] Peak concentrations in the duodenum and proximal jejunum are observed about 1 hour after dosing.[11] This relatively short duration necessitates multiple daily doses in a clinical setting to maintain its therapeutic effect.[11]

Troubleshooting Guide: Optimizing Administration Timing

Issue: Determining the optimal pre-treatment time with this compound before an inflammatory challenge.

Background: The protective effects of this compound are maximized when it is present at the epithelial barrier before or during the inflammatory insult. The ideal pre-treatment time can vary depending on the experimental model and the nature of the inflammatory challenge.

Troubleshooting Steps:

  • Review Existing Protocols:

    • In Vitro Models (e.g., Caco-2 cells): Several studies have successfully used a pre-treatment approach. For instance, pre-treating Caco-2 cell monolayers with this compound before an anoxia/reoxygenation injury has been shown to protect barrier function.[12] A 1-hour pre-treatment has also been reported as effective in a similar in vitro inflammatory model.[13]

    • Clinical Studies: The "15 minutes before a meal" protocol in celiac disease trials suggests a relatively short pre-exposure time is effective against a dietary challenge.[7][8][9][10]

  • Conduct a Time-Course Experiment:

    • To empirically determine the optimal pre-treatment window for your specific model, a time-course experiment is recommended.

    • Example Protocol:

      • Plate epithelial cells (e.g., Caco-2) on permeable supports and allow them to differentiate and form a stable monolayer (typically 14-21 days).[14][15]

      • Divide the cell cultures into several groups.

      • Pre-treat each group with this compound at different time points before the inflammatory challenge (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and 24 hours).

      • Introduce the inflammatory stimulus (e.g., gliadin, cytokines, LPS).

      • Measure barrier function (e.g., Transepithelial Electrical Resistance - TEER) and/or inflammatory markers at various time points after the challenge.

      • Include positive (inflammatory stimulus alone) and negative (vehicle control) controls.

  • Consider the Nature of the Inflammatory Challenge:

    • Acute Challenge: For acute and rapid-acting stimuli, a shorter pre-treatment time (e.g., 30-60 minutes) may be sufficient.

    • Chronic or Prolonged Challenge: For longer-term inflammatory conditions, the stability and continued presence of this compound should be considered.

Issue: Assessing the efficacy of this compound when administered after an inflammatory challenge.

Background: While pre-treatment is the most studied approach, understanding the potential for this compound to rescue or repair an already compromised epithelial barrier is also of interest.

Troubleshooting Steps:

  • Post-Treatment Experimental Design:

    • Establish your inflammatory model and induce the insult to the epithelial barrier.

    • Confirm that barrier function is compromised (e.g., a drop in TEER).

    • Administer this compound at various time points after the inflammatory challenge (e.g., immediately after, 1 hour after, 4 hours after).

    • Monitor the recovery of barrier function and changes in inflammatory markers over time compared to a vehicle-treated control group.

  • Mechanism of Action Considerations:

    • This compound's ability to promote tight junction assembly suggests it may have a role in accelerating the repair of a damaged barrier.[5]

    • Its potential inhibition of MLCK could also contribute to the resolution of barrier dysfunction.[1]

Quantitative Data Summary

Table 1: this compound Dosing in Selected Clinical Trials for Celiac Disease

Study Reference Dosage(s) of this compound Dosing Frequency Timing of Administration Duration of Treatment Primary Outcome Measure
Leffler et al. (2012)[9][10][16]0.25 mg, 1 mg, 4 mg, 8 mgThree times dailyBefore meals14 daysUrinary lactulose/mannitol (LAMA) ratio
Leffler et al. (2015)[8]0.5 mg, 1 mg, 2 mgThree times daily15 minutes before meals12 weeksCeliac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS)
Kelly et al. (2013)[7]1 mg, 4 mg, 8 mgThree times daily15 minutes before meals42 daysLAMA ratio, GSRS

Table 2: In Vitro Experimental Parameters for this compound Studies

Study Reference Cell Line Inflammatory Challenge This compound Concentration(s) Timing of Administration Key Endpoint(s)
Gopalakrishnan et al. (2012)[6][17]Caco-2, IEC6AT-1002, gliadin fragments, cytokinesNot specifiedPre-treatmentZO-1 and actin distribution, TEER, peptide translocation
Slifer et al. (2021)[1]Caco-2AT-1002Not specifiedPre-treatmentZO-1 and actin distribution
Kim et al. (2023)[12]C2BBe1Anoxia/Reoxygenation0.01, 1, 10 mMPre-treatmentTEER, TJ protein organization, MLC-2 phosphorylation

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Pre-treatment on Epithelial Barrier Function

  • Cell Culture:

    • Seed Caco-2 cells on permeable polycarbonate membrane inserts (e.g., 12-well Transwell™ plates with 3-µm pore size) at a density of 50,000 cells/membrane.[15]

    • Culture for 14-21 days to allow for differentiation and formation of a stable monolayer with high TEER values.[14][15]

  • Pre-treatment and Inflammatory Challenge:

    • Measure baseline TEER to ensure monolayer integrity.

    • Apically administer this compound at the desired concentrations to the treatment groups.

    • Incubate for the determined pre-treatment time (e.g., 1 hour).

    • Introduce the inflammatory stimulus (e.g., a cytokine cocktail of TNF-α, IFN-γ, and IL-1β) to the basolateral compartment to mimic systemic inflammation.[18]

  • Endpoint Analysis:

    • Monitor TEER at regular intervals (e.g., 0, 4, 8, 12, and 24 hours) after the inflammatory challenge.

    • At the end of the experiment, collect apical and basolateral media for cytokine analysis (e.g., ELISA for IL-6 and IL-8).[13]

    • Fix the cell monolayers for immunofluorescence staining of tight junction proteins (e.g., ZO-1, occludin).

Signaling Pathways and Workflows

Larazotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Epithelial Cell Inflammatory Stimulus Inflammatory Stimulus Zonulin_Receptor Zonulin Receptor (e.g., PAR2, EGFR) Inflammatory Stimulus->Zonulin_Receptor Activates This compound This compound This compound->Zonulin_Receptor Inhibits MLCK MLCK This compound->MLCK Inhibits (Proposed) Tight_Junction Tight Junction (ZO-1, Occludin) Zonulin_Receptor->Tight_Junction Disrupts Zonulin_Receptor->MLCK Activates Barrier_Dysfunction Increased Permeability (Leaky Gut) Tight_Junction->Barrier_Dysfunction Leads to Actin_Cytoskeleton Actin Cytoskeleton MLCK->Actin_Cytoskeleton Phosphorylates MLC, causes contraction Actin_Cytoskeleton->Tight_Junction Pulls on TJs

Caption: Proposed signaling pathway of this compound in mitigating inflammatory-induced barrier dysfunction.

Experimental_Workflow start Start cell_culture 1. Culture Epithelial Cells on Permeable Supports (e.g., Caco-2, 14-21 days) start->cell_culture baseline_teer 2. Measure Baseline TEER cell_culture->baseline_teer pre_treatment 3. Pre-treat with This compound or Vehicle baseline_teer->pre_treatment inflammatory_challenge 4. Apply Inflammatory Stimulus pre_treatment->inflammatory_challenge endpoint_measurement 5. Measure Endpoints (TEER, Cytokines, IF) inflammatory_challenge->endpoint_measurement data_analysis 6. Analyze Data endpoint_measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing this compound's protective effects in vitro.

References

Potential off-target effects of larazotide acetate in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of larazotide acetate in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an eight-amino-acid peptide that functions as a tight junction regulator.[1][2][3] Its primary mechanism is to inhibit paracellular permeability.[2] In conditions like celiac disease, gliadin fragments trigger the release of zonulin, which then binds to the epidermal growth factor receptor (EGFR) and protease-activated receptor 2 (PAR2) on intestinal epithelial cells.[2][4] This initiates a signaling cascade leading to the disassembly of tight junctions.[2] this compound is thought to act as a zonulin antagonist, competitively inhibiting zonulin from binding to its receptors, thereby preventing the breakdown of the intestinal barrier.[1][2][5]

Q2: Are there any known signaling pathways affected by this compound other than the direct zonulin-receptor pathway?

Yes, recent studies have linked this compound to the inhibition of myosin light chain kinase (MLCK).[1][3] The phosphorylation of the myosin light chain is a critical step in the contraction of actin filaments, which can pull on tight junctions and increase permeability. By inhibiting MLCK, this compound likely reduces this tension, facilitating the closure of tight junctions.[1][3] Additionally, transcriptomic analysis in a Caco-2BBe1 cell model of anoxia/reoxygenation injury revealed that this compound treatment led to the enrichment of genes related to the Wnt and Notch signaling pathways, which are involved in cellular proliferation and migration.[6]

Q3: Has this compound demonstrated any effects on cellular processes other than permeability?

Yes, in the same anoxia/reoxygenation injury model, this compound was shown to enhance cellular proliferation.[6][7] This effect is consistent with the observed upregulation of genes in the Wnt and Notch signaling pathways.[6] This suggests that beyond its immediate effects on tight junction integrity, this compound may influence epithelial repair and regeneration processes.

Q4: Is there evidence of this compound binding to other receptors or having broad off-target kinase activity?

Currently, there is limited publicly available data from comprehensive receptor binding or kinase inhibition profiling studies. The primary described mechanism is antagonism of the zonulin pathway and inhibition of MLCK.[1][2][3] While the effects on Wnt and Notch signaling pathways have been observed through transcriptomics, it is not yet clear if this is a result of direct interaction with components of these pathways or a downstream consequence of its primary mechanism of action.[6]

Q5: What are the common side effects observed in clinical trials, and could they indicate off-target effects at a cellular level?

Clinical trials have generally found this compound to be well-tolerated.[8][9] The most commonly reported side effects include headache and urinary tract infections.[9][10] However, as this compound has minimal systemic absorption, these effects may not directly correlate with molecular off-target effects in intestinal cellular models.[8] An inverse dose-dependent effect has been noted in some clinical studies, where lower doses showed greater efficacy in reducing gastrointestinal symptoms.[5] The reasons for this are not fully understood but may involve peptide aggregation at higher concentrations.[5]

Troubleshooting Guides

Issue 1: Inconsistent Transepithelial Electrical Resistance (TEER) Measurements
Potential Cause Troubleshooting Step
Cell Monolayer Integrity: The cell monolayer may not be fully confluent or may have disruptions.1. Verify Confluence: Visually inspect the monolayer using a microscope before and after the experiment. 2. Optimize Seeding Density: Ensure a consistent and optimal cell seeding density to achieve a confluent monolayer. 3. Gentle Handling: Avoid disturbing the monolayer during media changes and compound addition.
Electrode Placement: Inconsistent placement of electrodes can lead to variable readings.1. Consistent Positioning: Use a guide or mark the plate to ensure electrodes are placed in the same position and depth for each reading. 2. Equilibrate Electrodes: Allow electrodes to equilibrate in the media for a few minutes before taking measurements.
Temperature and pH Fluctuations: Changes in temperature or pH of the culture medium can affect TEER.1. Maintain Temperature: Perform all measurements on a heated stage or allow plates to equilibrate to room temperature consistently. 2. Buffer Media: Ensure the medium is adequately buffered, especially when plates are removed from the CO2 incubator for extended periods.
Compound Stability/Activity: The activity of this compound may be compromised.1. Fresh Preparation: Prepare fresh solutions of this compound for each experiment. 2. Proper Storage: Store stock solutions as recommended by the manufacturer.
Issue 2: High Variability in Permeability Assays (e.g., Lucifer Yellow Flux)
Potential Cause Troubleshooting Step
Incomplete Washing: Residual fluorescent marker can lead to high background readings.1. Thorough Washing: Implement a consistent and thorough washing protocol after incubation with the permeability marker. 2. Use a Plate Washer: If available, use an automated plate washer for more consistent washing.
Photobleaching: The fluorescent signal may decrease upon exposure to light.1. Minimize Light Exposure: Protect plates from light as much as possible during the experiment and before reading. 2. Consistent Read Time: Read all plates at a consistent time point after the assay is stopped.
Edge Effects in Multi-well Plates: Wells on the edge of the plate can behave differently due to temperature and evaporation gradients.1. Avoid Edge Wells: Do not use the outermost wells for experimental conditions. Fill them with media or a buffer to create a humidity barrier. 2. Randomized Plating: Randomize the placement of different experimental groups across the plate.
Issue 3: Unexpected Results in Cell Proliferation Assays (e.g., CCK-8, WST-1)
Potential Cause Troubleshooting Step
Sub-optimal Cell Seeding Density: The number of cells at the start of the assay can significantly impact proliferation rates.1. Optimize Seeding Density: Perform a titration experiment to determine the optimal seeding density for your cell line and assay duration. 2. Ensure Even Cell Distribution: Mix the cell suspension thoroughly before and during plating to avoid clumping.
Serum Concentration: Serum contains growth factors that can mask the effect of the test compound.1. Serum Starvation: Consider serum-starving the cells for a period before adding this compound to synchronize cell cycles and reduce background proliferation. 2. Test Different Serum Concentrations: Evaluate if reducing the serum concentration in your assay medium is necessary.
Interference with Assay Reagent: this compound might directly interact with the assay reagent (e.g., tetrazolium salts).1. Run a Cell-Free Control: Include control wells with this compound in the medium but without cells to check for any direct reaction with the assay reagent.

Quantitative Data Summary

Experiment Cell Line Condition Measurement Result Reference
Paracellular PermeabilityCaco-2BBe1Anoxia/Reoxygenation InjuryTEERPretreatment with 10 µM this compound significantly increased TEER compared to untreated injured cells.[6]
Paracellular PermeabilityIPEC-J2 (leaky monolayer)BaselineTEERTreatment with 1 mM this compound significantly increased TEER compared to untreated cells.[6]
Cell ProliferationCaco-2BBe1Normal CultureCCK-8 AssayTreatment with 10 µM this compound significantly increased cell proliferation compared to control.[7]
Clinical TrialCeliac Disease PatientsGluten ChallengeGastrointestinal Symptom Rating Scale (GSRS)0.5 mg dose of this compound resulted in fewer symptoms compared to placebo.[5]
Clinical TrialCeliac Disease PatientsGluten ChallengeAnti-tTG AntibodiesThis compound blunted the increase in anti-tTG antibodies.[4]

Experimental Protocols

1. Transepithelial Electrical Resistance (TEER) Measurement

  • Cell Culture: Plate epithelial cells (e.g., Caco-2BBe1) on permeable filter supports (e.g., Transwells®) and culture until a confluent monolayer is formed. TEER values should be monitored to confirm monolayer integrity (e.g., >250 Ω·cm²).

  • Treatment: Pre-treat the apical side of the monolayers with varying concentrations of this compound for a specified time before inducing injury (e.g., with gliadin fragments or by creating an anoxic environment).

  • Measurement: Use a voltohmmeter (e.g., Millicell® ERS-2) to measure the electrical resistance across the monolayer.

  • Calculation: Subtract the resistance of a blank filter from the measured resistance and multiply by the surface area of the filter to obtain the TEER value in Ω·cm².

2. Paracellular Permeability (Lucifer Yellow) Assay

  • Cell Culture: Grow epithelial cells to confluence on permeable filter supports as described for TEER measurements.

  • Treatment: Treat cells with this compound as required for the experiment.

  • Assay: Add a fluorescent permeability marker (e.g., Lucifer Yellow, 443 Da) to the apical chamber.

  • Sampling: After a defined incubation period (e.g., 2 hours), collect a sample from the basolateral chamber.

  • Quantification: Measure the fluorescence of the basolateral sample using a fluorescence plate reader. The amount of fluorescence is proportional to the paracellular flux.

3. Cell Proliferation (CCK-8) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Treatment: After cell attachment (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of this compound.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add CCK-8 reagent to each well and incubate according to the manufacturer's instructions (e.g., 1-4 hours).

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

Larazotide_Acetate_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Epithelial Cell Gliadin Gliadin CXCR3 CXCR3 Gliadin->CXCR3 1. Binds Zonulin_Lumen Zonulin EGFR EGFR Zonulin_Lumen->EGFR 4. Binds PAR2 PAR2 Zonulin_Lumen->PAR2 4. Binds Larazotide Larazotide Acetate Larazotide->EGFR Inhibits Larazotide->PAR2 Inhibits MLCK MLCK Larazotide->MLCK Inhibits MYD88 MYD88 CXCR3->MYD88 2. Activates MYD88->Zonulin_Lumen 3. Zonulin Release Actin Actin Filament Reorganization EGFR->Actin 5. Signaling Cascade PAR2->EGFR Transactivates TJ_Disassembly Tight Junction Disassembly Actin->TJ_Disassembly 6. Leads to TJ_Closure Tight Junction Closure pMLC pMLC MLCK->pMLC Phosphorylates pMLC->Actin

Caption: this compound's dual-action signaling pathway.

Off_Target_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase start Treat Cellular Model (e.g., Caco-2) with this compound vs. Vehicle RNAseq Transcriptomics (RNA-seq) start->RNAseq Proteomics Proteomics (LC-MS/MS) start->Proteomics Bioinformatics Bioinformatic Analysis (Pathway Enrichment, DEG) RNAseq->Bioinformatics Proteomics->Bioinformatics Proliferation Cell Proliferation Assays (e.g., CCK-8) Bioinformatics->Proliferation Hypothesis: Altered Proliferation Kinase Kinase Activity Assays (e.g., MLCK direct inhibition) Bioinformatics->Kinase Hypothesis: Kinase Regulation Western Western Blot (e.g., for Wnt/Notch pathway proteins) Bioinformatics->Western Hypothesis: Pathway Activation Conclusion Identify and Characterize Potential Off-Target Effects Proliferation->Conclusion Kinase->Conclusion Western->Conclusion

Caption: Experimental workflow for off-target effect discovery.

References

Technical Support Center: Delayed-Release Larazotide Acetate (Porcine Model)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring the consistent delivery of delayed-release larazotide acetate in porcine models. The guides below address common questions and troubleshooting scenarios encountered during experimental studies.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the use of this compound in porcine models.

Q1: What is this compound and what is its mechanism of action?

This compound (also known as AT-1001) is a synthetic eight-amino-acid peptide (Gly-Gly-Val-Leu-Val-Gln-Pro-Gly) that acts as a tight junction regulator.[1][2] Its primary mechanism involves antagonizing the action of zonulin, a protein that modulates intestinal permeability.[1][3] In certain conditions like celiac disease, stimuli such as gliadin can trigger excess zonulin release, leading to the disassembly of tight junction proteins (e.g., ZO-1) and actin filaments.[4][5] This increases paracellular permeability, allowing inflammatory substances to cross the intestinal barrier.[6] this compound is thought to competitively inhibit zonulin from binding to its receptor, thereby preventing tight junction disassembly, restoring barrier function, and reducing inflammation.[1][7][8]

Q2: Why is the pig an appropriate animal model for studying oral delayed-release formulations?

The pig is considered a suitable preclinical model for predicting the in vivo performance of oral dosage forms intended for humans.[9][10] This is due to the significant anatomical and physiological similarities between the porcine and human gastrointestinal (GI) tracts.[9][11] Key similarities include:

  • Intestinal Anatomy and Physiology: General structure and function are comparable.[11]

  • Gastrointestinal pH: The fasted gastric pH in pigs (1.2–4.0) and proximal small intestinal pH (6.7) are very similar to that of humans (1.0–3.5 and 6.0–7.0, respectively).[11] This is critical for pH-dependent delayed-release coatings.

  • Gastrointestinal Transit Time: While variable, GI transit times in pigs are comparable to humans, making it a good model for evaluating the release location of enteric-coated formulations.[11][12]

Q3: What is the intended intestinal release site for delayed-release this compound?

The delayed-release formulation is designed to bypass the stomach and release this compound in the proximal small intestine. In vitro dissolution studies predict that drug release will begin in the mid-duodenum and be completed in the proximal jejunum.[11][13] This targets the primary site of injury in conditions like celiac disease.[14]

Q4: What are the expected concentrations of this compound in the porcine small intestine following oral administration?

In vivo studies using a 1 mg oral dose in fasted pigs have shown a time-dependent appearance of the peptide in the small intestine. Peak concentrations were observed one hour after administration in both the distal duodenum and proximal jejunum. The drug remained detectable for up to four hours post-dosing.[11][14][15] Specific concentration data from these studies are summarized in the table below.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, helping you identify causes and find solutions.

Q1: We are observing high inter-animal variability in drug concentrations. What are the potential causes?

High variability is a common challenge in oral drug delivery studies in any large animal model. Key factors in pigs include:

  • Gastrointestinal Transit Time: Gastric emptying time for solid dosage forms like capsules or tablets can be highly variable in pigs, ranging from 1.5 to 6.0 hours in fasted animals.[12][16][17] This directly impacts when the formulation reaches the small intestine. Weaning status can also dramatically prolong transit times.[18]

  • Fasting State: The presence or absence of food significantly alters gastric motility and pH. Ensure a consistent and sufficiently long fasting period (e.g., 14 hours) for all animals in the study.[14]

  • Animal Behavior: Inconsistent water intake after dosing or rumination-like behavior can affect capsule transit and dissolution. Standardize post-dosing procedures, such as chasing the capsule with a fixed volume of water.[14]

  • Formulation Integrity: Batch-to-batch variability or damage to the capsule's enteric coating can lead to inconsistent release profiles. Always inspect capsules before administration and perform quality control checks like in vitro dissolution testing.[13]

Q2: Our results suggest the drug is releasing prematurely (in the stomach) or too late. How can we investigate this?

  • Verify Formulation Performance: The first step is to confirm the pH-dependent release profile of your delayed-release formulation. Conduct in vitro dissolution testing using simulated gastric fluid (SGF, pH ~1.2) followed by simulated intestinal fluid (SIF, pH ~6.8) to ensure the coating is robust and releases at the target pH.[13]

  • Evaluate Gastric Emptying: If the formulation is sound, consider physiological variability. Premature release could be due to an unusually high gastric pH in an individual animal, while delayed release is often linked to prolonged gastric retention of the dosage form.[12][16]

  • Review Dosing Technique: Ensure the capsule is successfully swallowed and not retained in the esophagus or buccal cavity. Administering a water chaser can help ensure transit to the stomach.[14]

Q3: How can we definitively confirm the site of drug release in vivo?

To precisely determine the location and timing of drug release, specialized techniques are required:

  • Surgically Implanted Probes: A successful method involves the surgical implantation of ultrafiltration probes into specific locations of the small intestine, such as the distal duodenum and proximal jejunum.[13][19] These probes allow for continuous collection of intestinal fluid over several hours post-dosing, which can then be analyzed to create a concentration-time profile at each specific site.[11]

  • Gamma Scintigraphy: This non-invasive imaging technique can be used to track the transit and disintegration of a radiolabeled dosage form through the GI tract in real-time.[12][16] It provides direct evidence of where and when the capsule opens.

Q4: What are the best practices for oral capsule administration in pigs?

Consistent and low-stress administration is key to reliable data.

  • Animal Preparation: Fast animals overnight (approx. 14 hours) to standardize GI conditions.[14] Withhold water for a short period (e.g., 2 hours) before dosing.[14]

  • Administration: The capsule should be placed directly on the back of the tongue to encourage swallowing. This can be done manually or with a dosing gun.

  • Positive Reinforcement: To minimize stress, train the animals to accept oral dosing. Hiding the capsule in a palatable treat like a marshmallow or yogurt can be a highly effective, low-stress method.[20][21]

  • Ensuring Swallowing: Immediately after placing the capsule, provide a fixed volume of water (e.g., 120 mL) via a syringe or bottle to ensure the capsule is washed down into the stomach.[14] Observe the animal for several minutes to ensure the capsule is not regurgitated.

Quantitative Data

The following tables summarize key quantitative data from published studies on this compound and general oral drug delivery in pigs.

Table 1: this compound Concentration in Porcine Intestinal Fluid (1 mg Oral Dose) [11][13][14][15][19]

Time Post-Dose (Hours)Distal Duodenum Conc. (μM)Proximal Jejunum Conc. (μM)
10.32 - 0.470.43 - 1.76
20.02 - 0.140.00 - 0.21
30.02 - 0.090.00 - 0.15
40.02 - 0.060.00 - 0.09
Concentrations represent the range observed across study animals (n=3). Peak concentrations occurred at the 1-hour time point.

Table 2: Gastrointestinal Transit Times in Fasted Pigs for Various Oral Dosage Forms [12][16][17]

Dosage Form50% Gastric Emptying Time (Hours)Total GI Transit Time (Hours)
Liquid1.4~50
Pellets2.2~50
Tablets1.5 - 6.0~50
Experimental Protocols

Protocol: In Vivo Assessment of Delayed-Release Formulations in a Surgically Modified Porcine Model

This protocol is based on the methodology described by Enomoto et al. (2021) for evaluating this compound delivery.[11][13][14][19]

1. Animal Model & Surgical Preparation:

  • Use healthy domestic pigs of appropriate weight and age for the study.
  • Animals undergo surgery to implant ultrafiltration (UF) probes at specific locations in the small intestine.
  • Probe 1: Distal duodenum (approx. 15-18 cm distal to the pylorus).
  • Probe 2: Proximal jejunum (approx. 20 cm distal to the first probe).
  • Allow for a post-surgical recovery period as dictated by veterinary staff and institutional guidelines.

2. Dosing Day Procedure:

  • Fast pigs overnight for approximately 14 hours, with free access to water.
  • Withhold water for 2 hours prior to dosing.
  • Prepare the dose by placing the formulated this compound beads into a gelatin capsule (e.g., 1 mg total dose).
  • Administer a single capsule orally.
  • Immediately chase the capsule with 120 mL of water to facilitate swallowing and transit to the stomach.

3. Sample Collection:

  • Begin collecting intestinal fluid via the pre-implanted UF probes.
  • Collect samples at regular intervals, for example, every hour for a total of four hours.
  • Store collected intestinal fluid samples immediately at -80°C until analysis.

4. Sample Analysis (UPLC-MS/MS):

  • Develop and validate a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in porcine intestinal fluid.
  • Prepare calibration standards and quality control samples.
  • Process and analyze the collected intestinal fluid samples to determine the concentration of this compound at each time point and location.

5. Data Analysis:

  • Plot the concentration of this compound versus time for both the duodenal and jejunal collection sites.
  • Determine key parameters such as the time to peak concentration (Tmax) and the peak concentration (Cmax) at each site.
  • Analyze the data to confirm if the delayed-release formulation delivered the drug to the target region of the small intestine.

Visualizations

Diagrams illustrating key pathways and workflows are provided below.

Larazotide_Mechanism This compound Mechanism of Action cluster_lumen Intestinal Lumen cluster_cell Epithelial Cell Gliadin Gliadin Zonulin Zonulin Gliadin->Zonulin Stimulates Release Receptor Zonulin Receptor (EGFR/PAR2) Zonulin->Receptor Binds Larazotide This compound (Zonulin Antagonist) Larazotide->Receptor Blocks Binding TJ_Closed TJ Integrity Maintained Signaling PKCα Activation & Myosin Light Chain Kinase (MLCK) Receptor->Signaling TJ_Open TJ Disassembly (Actin Polymerization, ZO-1 Redistribution) Signaling->TJ_Open Permeability_Inc Increased Intestinal Permeability TJ_Open->Permeability_Inc Permeability_Norm Normal Permeability TJ_Closed->Permeability_Norm

Caption: this compound blocks zonulin binding, preventing tight junction disassembly.

Experimental_Workflow Experimental Workflow for In Vivo Assessment cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_collect Phase 3: Collection & Analysis cluster_results Phase 4: Outcome Surgery Surgical Implantation of Ultrafiltration Probes Recovery Post-Op Recovery Surgery->Recovery Fasting Overnight Fasting (14 hours) Recovery->Fasting Dosing Oral Administration of Capsule (1 mg) Fasting->Dosing Chaser Administer Water Chaser (120 mL) Dosing->Chaser Collection Collect Intestinal Fluid via Probes (0-4 hours) Chaser->Collection Storage Store Samples at -80°C Collection->Storage Analysis Quantify Larazotide via UPLC-MS/MS Storage->Analysis Data Generate Concentration vs. Time Profiles Analysis->Data Report Assess Delivery to Target Site Data->Report

Caption: Workflow for evaluating delayed-release formulations in a porcine model.

Troubleshooting_Flowchart Troubleshooting Inconsistent Drug Delivery cluster_animal Animal Factor Investigation cluster_formulation Formulation Factor Investigation Problem Problem: High Variability or Inconsistent Release Cause_Animal Potential Cause: Animal Factors Problem->Cause_Animal Cause_Formulation Potential Cause: Formulation Issues Problem->Cause_Formulation A1 Variable GI Transit Time Cause_Animal->A1 A2 Inconsistent Fasting Cause_Animal->A2 A3 Dosing Technique Cause_Animal->A3 F1 Enteric Coating Integrity Cause_Formulation->F1 F2 Batch-to-Batch Variability Cause_Formulation->F2 Action_A1 Action: Acknowledge inherent variability. Increase n. A1->Action_A1 Action_A2 Action: Strictly enforce fasting protocols. A2->Action_A2 Action_A3 Action: Standardize handling, use water chaser. A3->Action_A3 Action_F1 Action: Perform in vitro dissolution in SGF/SIF. F1->Action_F1 Action_F2 Action: Test multiple batches. Review manufacturing records. F2->Action_F2

Caption: A logical guide for troubleshooting inconsistent experimental results.

References

Challenges in translating in vitro larazotide acetate results to in vivo models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with larazotide acetate, focusing on the challenges of translating in vitro findings to in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an octapeptide that acts as a tight junction regulator.[1][2] Its proposed primary mechanism is the antagonism of zonulin, a protein that modulates intestinal permeability.[1][3] By inhibiting zonulin, this compound is thought to prevent the disassembly of tight junctions, thereby restoring intestinal barrier function.[1][3] This action helps to prevent the passage of immunostimulatory molecules like gliadin across the epithelial barrier, which is particularly relevant in conditions like celiac disease.[1]

Q2: Which in vitro models are commonly used to study this compound, and what are their key characteristics?

Commonly used in vitro models include the Caco-2 and T84 human colorectal adenocarcinoma cell lines, as well as the IEC6 rat intestinal epithelial cell line.[4][5] Caco-2 cells are known to differentiate into a monolayer with characteristics similar to the small intestinal enterocytes, forming well-defined tight junctions.[6][7] T84 cells also form tight junctions but are considered to be more representative of colonic characteristics.[6][7] These cell lines are valuable for assessing changes in transepithelial electrical resistance (TEER) and paracellular permeability in response to challenges with agents like gliadin fragments or AT-1002 (a synthetic zonulin-mimetic peptide).[4][5]

Q3: What are the typical challenges observed when translating this compound's in vitro efficacy to in vivo models?

Translating in vitro results to in vivo models presents several challenges:

  • Bioavailability and Delivery: this compound is administered orally and acts locally in the gut.[1] Ensuring adequate concentration at the target site in the small intestine in an in vivo model can be challenging due to factors like degradation and transit time. A delayed-release formulation has been developed to target the duodenum and jejunum.[8][9]

  • Complex Biological Environment: The in vivo intestinal environment is significantly more complex than an in vitro cell monolayer. It includes mucus layers, a diverse microbiome, and a dynamic immune system, all of which can influence the drug's efficacy and the host's response.

  • Dose Translation: Determining the equivalent effective dose from an in vitro concentration to an in vivo dosage is not straightforward. In vitro studies may use concentrations that are not directly achievable or sustainable in the gut lumen of a living organism.[10]

  • Endpoint Measurement Variability: In vivo measurements of intestinal permeability, such as the lactulose/mannitol (LAMA) ratio, can be highly variable in an outpatient setting, making it difficult to assess the drug's effect accurately.[11][12]

Troubleshooting Guide

Problem 1: Inconsistent or no effect of this compound on TEER in Caco-2 cell monolayers.

  • Possible Cause 1: Cell monolayer immaturity. Caco-2 cells require a prolonged culture period (typically 21-24 days post-seeding) to fully differentiate and form robust tight junctions.[13]

    • Troubleshooting Step: Ensure monolayers are cultured for a sufficient duration. Monitor TEER regularly, and only use monolayers that have achieved a stable, high TEER value before initiating the experiment.

  • Possible Cause 2: Incorrect apical/basolateral application. this compound is designed to act on the apical side of the intestinal epithelium.[5]

    • Troubleshooting Step: Confirm that this compound is applied to the apical chamber of the transwell system. The inflammatory stimulus (e.g., cytokines) may be applied basolaterally to mimic systemic inflammation.[5][13]

  • Possible Cause 3: Inappropriate concentration of this compound or challenging agent. The effective concentration of this compound and the potency of the permeability-inducing agent (e.g., AT-1002, gliadin) are critical.

    • Troubleshooting Step: Perform a dose-response curve for both this compound and the challenging agent to determine the optimal concentrations for your specific cell line and experimental conditions.

Problem 2: this compound shows a protective effect in vitro, but no significant improvement in intestinal permeability is observed in our animal model.

  • Possible Cause 1: Inadequate drug delivery to the target intestinal region. The formulation and timing of administration are crucial for local action in the gut.

    • Troubleshooting Step: Consider using a delayed-release formulation designed to release the peptide in the small intestine.[8][9] In porcine models, peak concentrations in the duodenum and proximal jejunum were observed 1 hour after oral dosing.[8][14]

  • Possible Cause 2: The chosen animal model does not adequately replicate the specific pathology. The effectiveness of this compound can be dependent on the specific mechanism of barrier dysfunction.

    • Troubleshooting Step: Ensure the animal model exhibits increased intestinal permeability driven by a mechanism that this compound is expected to counteract (e.g., zonulin upregulation). The HLA-HCD4/DQ8 double transgenic mouse model is a relevant model for celiac disease studies.[4][5]

  • Possible Cause 3: High variability in in vivo permeability measurements. As seen in clinical trials, assays like the LAMA test can have high inter-subject variability.[11][12]

    • Troubleshooting Step: Increase the number of animals per group to enhance statistical power. Standardize the experimental conditions as much as possible, including diet, housing, and the timing of sample collection. Consider using multiple methods to assess permeability.

Quantitative Data Summary

Table 1: In Vivo this compound Concentrations in a Porcine Model

Intestinal LocationTime Post-Dosing (hours)Concentration Range (µM)
Distal Duodenum10.32 - 1.76
2 - 40.02 - 0.47
Proximal Jejunum10.32 - 1.76
2 - 40.00 - 0.43

Data from an in vivo assessment of a 1 mg oral dose of a delayed-release formulation of this compound in overnight-fasted pigs.[8][14]

Table 2: Clinical Trial Efficacy of this compound in Celiac Disease (Gluten Challenge)

Treatment GroupChange in Total GSRS ScoreChange in CeD-GSRS Score
Placebo + GlutenIncrease in symptomsIncrease in symptoms
0.25 mg Larazotide + GlutenNo significant increaseNo significant increase
1 mg Larazotide + GlutenNot statistically significantNot statistically significant
4 mg Larazotide + GlutenNo significant increaseNo significant increase
8 mg Larazotide + GlutenNot statistically significantNot statistically significant

GSRS: Gastrointestinal Symptom Rating Scale; CeD-GSRS: Celiac Disease-GSRS. Data from a 14-day study with a 2.4 g/day gluten challenge.[15]

Experimental Protocols

1. In Vitro Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., 0.4 µm pore size) and cultured for 21-24 days to allow for differentiation and monolayer formation.[13]

  • Treatment:

    • The culture medium is replaced.

    • A permeability-inducing agent (e.g., supernatant from PT-gliadin-activated PBMCs, or a cocktail of TNF-α, IFN-γ, and IL-1β) is added to the basolateral compartment.[13]

    • After 48 hours, the medium in the apical compartment is replaced with medium containing this compound (e.g., 12.5 µM).[13]

  • Permeability Measurement (Lucifer Yellow Flux):

    • After 72 hours of total incubation, the medium is replaced with a solution containing Lucifer yellow (LY) on the apical side.[13]

    • Cells are incubated for 1-3 hours.[13]

    • Samples are collected from the basolateral side, and the fluorescence is measured to quantify the amount of LY that has passed through the monolayer.[13]

2. In Vivo Gliadin Challenge in HLA-HCD4/DQ8 Mice

  • Animals: HLA-HCD4/DQ8 double transgenic mice, which are genetically susceptible to gliadin-induced pathology.[4][5]

  • Sensitization: Mice are sensitized to gliadin to induce a state of immune reactivity.

  • Treatment Protocol:

    • Mice are orally administered this compound prior to a gliadin challenge.

    • A control group receives a placebo.

  • Endpoints:

    • Intestinal Permeability: Assessed by measuring the flux of a marker molecule like horseradish peroxidase (HRP) from the gut lumen into the bloodstream.[16]

    • Histology and Immunohistochemistry: Intestinal tissue is collected to assess structural changes to tight junctions and to quantify the accumulation of immune cells, such as macrophages.[4][5]

Visualizations

Larazotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Epithelial Cell cluster_lamina Lamina Propria Gliadin Gliadin Zonulin Zonulin Gliadin->Zonulin triggers release Receptor Zonulin Receptor (e.g., PAR2/EGFR) Zonulin->Receptor binds Larazotide This compound Larazotide->Receptor blocks binding PLC PLC Receptor->PLC activates signaling cascade PKC PKC PLC->PKC activates signaling cascade Actin_Disassembly Actin Disassembly PKC->Actin_Disassembly activates signaling cascade Actin Actin Cytoskeleton (Filamentous) TJ_Complex Tight Junction Complex (ZO-1, Occludin, Claudin) TJ_Complex->Actin anchored to TJ_Disassembly TJ Disassembly Actin_Disassembly->TJ_Disassembly leads to Increased_Permeability Increased Paracellular Permeability TJ_Disassembly->Increased_Permeability results in

Caption: Proposed mechanism of this compound in preventing gliadin-induced tight junction disassembly.

Experimental_Workflow cluster_invitro In Vitro Model cluster_invivo In Vivo Model Caco2_Culture 1. Culture Caco-2 cells on permeable supports (21-24 days) TEER_Check 2. Verify monolayer integrity (measure TEER) Caco2_Culture->TEER_Check Treatment_InVitro 3. Apply stimulus (basolateral) & Larazotide (apical) TEER_Check->Treatment_InVitro Permeability_Assay 4. Measure paracellular flux (e.g., Lucifer Yellow) Treatment_InVitro->Permeability_Assay Translation Translation of Results (Challenges in correlation) Permeability_Assay->Translation Animal_Model 1. Select appropriate model (e.g., HLA-DQ8 mice) Treatment_InVivo 2. Oral administration of Larazotide or Placebo Animal_Model->Treatment_InVivo Challenge 3. Administer challenge (e.g., Gliadin) Treatment_InVivo->Challenge Permeability_InVivo 4. Assess intestinal permeability (e.g., HRP flux) Challenge->Permeability_InVivo Histology 5. Histological analysis of intestinal tissue Challenge->Histology

Caption: General experimental workflow for translating in vitro this compound results to in vivo models.

References

Mitigating batch-to-batch variability of synthetic larazotide acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate batch-to-batch variability of synthetic larazotide acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic octapeptide (amino acid sequence: Gly-Gly-Val-Leu-Val-Gln-Pro-Gly) that functions as a tight junction regulator.[1][2] It is designed to act as a zonulin antagonist, preventing the disassembly of tight junctions in the intestinal epithelium.[1][2][3] By blocking zonulin receptors, this compound helps to maintain the integrity of the intestinal barrier, which can prevent inflammatory responses triggered by the passage of substances like gluten into the lamina propria.[1][4]

Q2: What are the primary causes of batch-to-batch variability in synthetic this compound?

Batch-to-batch variability in synthetic peptides like this compound can arise from several factors during and after synthesis:

  • Synthesis-Related Impurities: Incomplete reactions or side reactions during solid-phase peptide synthesis (SPPS) can lead to truncated or deletion sequences.

  • Purity Levels: The final purity of the peptide lot after purification can vary.

  • Peptide Aggregation: this compound may be prone to aggregation, especially at higher concentrations, which can affect its biological activity. An inverse-dose effect observed in clinical trials has been hypothesized to be due to peptide aggregation at higher doses.[4][5]

  • Counter-ion (Acetate) Content: The amount of acetate as a counter-ion can vary between batches, affecting the net peptide content.

  • Storage and Handling: Improper storage and handling can lead to degradation of the peptide.

Q3: How can I assess the quality of a new batch of this compound?

A comprehensive quality assessment of a new batch should include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the peptide.

  • Mass Spectrometry (MS): To confirm the correct molecular weight and amino acid sequence.

  • Acetate Content Analysis: To determine the amount of acetate counter-ion.

  • Solubility Tests: To ensure the peptide dissolves as expected for your experimental needs.

Q4: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C.[]

Troubleshooting Guides

Issue 1: Poor or Inconsistent Solubility

Symptoms:

  • The lyophilized powder does not fully dissolve.

  • The solution appears cloudy or contains visible particulates.

  • Precipitation occurs after dissolution or upon addition to media.

Possible Causes:

  • Hydrophobicity: The peptide sequence may have hydrophobic character, making it difficult to dissolve in aqueous solutions.

  • Aggregation: The peptide may be forming aggregates.

  • Incorrect Solvent or pH: The solvent or pH may not be optimal for this specific peptide sequence.

Troubleshooting Steps:

StepActionRationale
1 Check the Peptide Sequence This compound has the sequence GGVLVQPG. While it contains hydrophilic residues, the presence of valine and leucine can contribute to hydrophobicity.
2 Use an Appropriate Solvent For hydrophobic peptides, it is often recommended to first dissolve them in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then slowly add the aqueous buffer to the desired concentration.
3 Adjust the pH The solubility of peptides is often pH-dependent. For peptides with a net charge, adjusting the pH away from the isoelectric point can improve solubility.
4 Sonication Gentle sonication can help to break up small aggregates and aid in dissolution.
Issue 2: Inconsistent Biological Activity in In-Vitro Assays

Symptoms:

  • High variability in results between experiments using different batches of this compound.

  • Lower than expected potency or efficacy.

  • An inverse dose-response relationship is observed.

Possible Causes:

  • Purity Differences: Different batches may have varying levels of purity.

  • Peptide Aggregation: Aggregated peptides may have reduced biological activity. The observation of an inverse-dose effect in some studies with this compound suggests that aggregation at higher concentrations could be a contributing factor.[4][5]

  • Degradation: The peptide may have degraded due to improper storage or handling.

Troubleshooting Steps:

StepActionRationale
1 Verify Peptide Purity and Identity Request the Certificate of Analysis (CoA) for each batch and compare the purity (by HPLC) and mass (by MS).
2 Assess for Aggregation Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to detect the presence of aggregates in your peptide stock solution.
3 Perform a Dose-Response Curve For each new batch, perform a full dose-response curve to determine the effective concentration range.
4 Aliquot and Store Properly Upon receipt, aliquot the lyophilized peptide into single-use amounts and store at -20°C to minimize freeze-thaw cycles and exposure to moisture.

Experimental Protocols

Protocol 1: Purity and Identity Verification by HPLC-MS

This protocol outlines a general method for verifying the purity and identity of synthetic this compound.

1. Materials:

  • This compound (lyophilized powder)

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • HPLC system with UV detector

  • Mass spectrometer

2. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in an appropriate solvent (e.g., water with a small amount of ACN).

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase.

3. HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in ACN

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 280 nm.

  • Injection Volume: 20 µL

4. Mass Spectrometry Method:

  • Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.

  • Acquire data in positive ion mode.

  • Scan for the expected molecular weight of this compound.

5. Data Analysis:

  • Purity: Calculate the peak area of the main peptide peak as a percentage of the total peak area in the HPLC chromatogram.

  • Identity: Confirm that the major peak in the mass spectrum corresponds to the theoretical molecular weight of this compound.

Protocol 2: Detection of Peptide Aggregation by Dynamic Light Scattering (DLS)

This protocol describes the use of DLS to detect the presence of aggregates in a solution of this compound.

1. Materials:

  • This compound solution (prepared in the desired experimental buffer)

  • DLS instrument

  • Low-volume cuvette

2. Sample Preparation:

  • Prepare the this compound solution at the desired concentration in the final experimental buffer.

  • Filter the buffer to remove any particulate matter before preparing the peptide solution.

  • Centrifuge the final peptide solution at high speed to pellet any large, insoluble material.

3. DLS Measurement:

  • Transfer the supernatant to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Equilibrate the sample to the desired temperature.

  • Perform multiple measurements to ensure reproducibility.

4. Data Analysis:

  • Analyze the size distribution profile. A monomodal peak at a small hydrodynamic radius is indicative of a non-aggregated peptide. The presence of larger species or multiple peaks suggests aggregation.

Visualizations

Synthesis_and_QC_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification cluster_qc Quality Control Resin Resin Coupling1 Amino Acid Coupling Resin->Coupling1 Deprotection1 Deprotection Coupling1->Deprotection1 Coupling2 Repeat Cycles Deprotection1->Coupling2 Cleavage Cleavage & Deprotection Coupling2->Cleavage Crude Crude Peptide Cleavage->Crude RP_HPLC Preparative RP-HPLC Crude->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Final_Peptide Final this compound Lyophilization->Final_Peptide HPLC Purity (HPLC) Final_Peptide->HPLC MS Identity (MS) Final_Peptide->MS AAA Amino Acid Analysis Final_Peptide->AAA Acetate Acetate Content Final_Peptide->Acetate Aggregation Aggregation Analysis Final_Peptide->Aggregation Larazotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Epithelial Cell cluster_lamina Lamina Propria Gliadin Gliadin Inflammation Inflammatory Response Gliadin->Inflammation Zonulin Zonulin Gliadin->Zonulin triggers release Zonulin_Receptor Zonulin Receptor Signaling_Cascade Intracellular Signaling Cascade Zonulin_Receptor->Signaling_Cascade TJ_Disassembly Tight Junction Disassembly Signaling_Cascade->TJ_Disassembly Increased_Permeability Increased Permeability TJ_Disassembly->Increased_Permeability Zonulin->Zonulin_Receptor binds Larazotide This compound Larazotide->Zonulin_Receptor blocks Increased_Permeability->Gliadin paracellular transport

References

Troubleshooting larazotide acetate experiments in the presence of high serum concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with larazotide acetate in the presence of high serum concentrations. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a synthetic octapeptide that functions as a tight junction regulator.[1] It is believed to act as a zonulin antagonist. Zonulin is a protein that modulates the permeability of tight junctions between epithelial cells. By inhibiting zonulin, this compound helps to prevent the disassembly of tight junctions, thereby reducing paracellular permeability.[1]

Q2: Why is it challenging to conduct this compound experiments in high serum concentrations?

A2: High serum concentrations can introduce several confounding factors in in vitro experiments with peptide-based therapeutics like this compound. These challenges include:

  • Peptide Sequestration: Serum is rich in proteins, most notably albumin, which can bind to peptides and reduce their bioavailable concentration.

  • Peptide Degradation: Serum contains proteases that can degrade peptides, reducing their stability and efficacy over the course of an experiment.

  • Interference with Assays: Serum components can interfere with common assay readouts, such as transepthelial electrical resistance (TEER) measurements and fluorescence-based permeability assays.

  • Non-specific Cellular Effects: High serum concentrations can have their own effects on cell proliferation, differentiation, and barrier function, potentially masking the specific effects of this compound.

Q3: What is a typical effective concentration range for this compound in in vitro studies?

A3: In vitro studies have shown this compound to be effective in the micromolar range. For example, a concentration of 1 μM has been shown to enhance transepithelial electrical resistance in ischemia-injured porcine jejunum. However, the optimal concentration can vary depending on the cell type, the nature of the challenge (e.g., gliadin, cytokines), and the specific experimental conditions, including serum concentration.

Troubleshooting Guide

Issue 1: Reduced or No Effect of this compound Observed

Question: I am not observing the expected protective effect of this compound on my epithelial cell monolayer in the presence of high serum. What could be the cause?

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Peptide Sequestration by Serum Proteins Therapeutic peptides can bind to serum proteins, particularly albumin, which is abundant in serum. This binding reduces the free, bioactive concentration of this compound available to interact with its target receptors on the cell surface.1. Increase this compound Concentration: Perform a dose-response experiment to determine if a higher concentration of this compound can overcome the sequestration effect. 2. Reduce Serum Concentration: If experimentally feasible, reduce the serum concentration to the minimum required to maintain cell viability. 3. Use Serum-Free or Low-Protein Medium: For acute experiments, consider switching to a serum-free or low-protein medium during the treatment period. 4. Pre-saturate Serum with Non-specific Peptide: In some cases, pre-incubating the serum with a non-specific, non-interfering peptide can saturate some of the non-specific binding sites.
Peptide Degradation Serum contains proteases that can cleave and inactivate this compound. The rate of degradation can be significant, especially in experiments with longer incubation times.1. Shorten Incubation Time: If possible, reduce the duration of the experiment to minimize the time for degradation. 2. Replenish this compound: For longer-term experiments, consider replenishing the medium with fresh this compound at regular intervals. 3. Include Protease Inhibitors: While this can have off-target effects, a broad-spectrum protease inhibitor cocktail could be used as a control to determine if degradation is the primary issue. Use with caution and validate that the inhibitors themselves do not affect the experimental outcome.
Sub-optimal Cell Monolayer Integrity The protective effects of this compound are dependent on the presence of tight junctions. If the cell monolayer is not fully confluent or has poor barrier function to begin with, the effect of this compound may be difficult to discern.1. Optimize Seeding Density and Culture Time: Ensure cells are seeded at an optimal density and allowed sufficient time to form a confluent monolayer with stable TEER values before starting the experiment. 2. Monitor TEER: Routinely measure TEER to confirm the integrity of the cell barrier. Experiments should only be initiated once a stable and appropriate TEER value is reached.
Issue 2: Inconsistent or Unreliable TEER Measurements

Question: My TEER readings are fluctuating and unreliable in my experiments with high serum concentrations. How can I improve my measurements?

Possible Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
High Background Conductance of Serum Serum-supplemented media has a higher ionic strength and conductivity compared to basal media. This can affect the sensitivity and stability of TEER measurements.1. Use a Serum-Free Blank: When calculating the net TEER of the cell monolayer, subtract the resistance of a cell-free insert containing the same high-serum medium. 2. Allow for Equilibration: Ensure the electrode has fully equilibrated in the high-serum medium before taking a reading. 3. Maintain Consistent Electrode Placement: Use a consistent depth and position for the "chopstick" electrodes for each measurement to minimize variability.
Temperature Fluctuations The electrical resistance of the medium is temperature-dependent. Removing plates from the incubator for measurement can lead to temperature changes and consequently, fluctuating TEER readings.1. Minimize Time Outside the Incubator: Perform TEER measurements as quickly as possible. 2. Use a Heated Stage: If available, use a heated stage on the TEER measurement device to maintain the plate at 37°C.
Cell Monolayer Disturbance Physical disturbance of the cell monolayer during media changes or TEER measurements can temporarily disrupt tight junctions and affect readings.1. Gentle Media Changes: When changing the media, do so gently to avoid dislodging cells. 2. Careful Electrode Insertion: Insert the TEER electrodes carefully to avoid touching the cell monolayer.

Experimental Protocols

Protocol 1: Transepithelial Electrical Resistance (TEER) Measurement to Assess Epithelial Barrier Function

Objective: To quantify the integrity of an epithelial cell monolayer.

Materials:

  • Epithelial cells (e.g., Caco-2, T84)

  • Cell culture inserts (e.g., Transwell®)

  • Cell culture medium with desired serum concentration

  • This compound

  • Epithelial voltohmmeter (EVOM) with "chopstick" electrodes

  • Cell-free inserts for blank measurements

Procedure:

  • Cell Seeding: Seed epithelial cells onto the apical compartment of the cell culture inserts at a predetermined optimal density.

  • Cell Culture: Culture the cells until a confluent monolayer is formed. This can take several days to weeks, depending on the cell line. Monitor confluency by microscopy and TEER.

  • Establish Baseline TEER: Once a stable TEER is achieved, record the baseline resistance.

  • Treatment: Introduce the experimental conditions, including the challenge (e.g., gliadin, cytokines) and this compound at various concentrations in the appropriate serum-containing medium.

  • TEER Measurement: a. Sterilize the electrodes with 70% ethanol and allow them to air dry. b. Equilibrate the electrodes in a cell-free insert containing the corresponding experimental medium. c. Carefully place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment. Ensure the electrodes are not touching the bottom of the plate or the cell monolayer. d. Record the resistance reading (in Ω) once it stabilizes. e. Measure the resistance of a cell-free insert containing the same medium to serve as a blank.

  • Calculation of Net TEER: a. Subtract the resistance of the blank insert from the resistance of the cell-containing insert. b. Multiply the resulting value by the surface area of the insert (in cm²) to obtain the TEER in Ω·cm². Net TEER (Ω·cm²) = (R_total - R_blank) * Area (cm²)

  • Data Analysis: Plot the TEER values over time for each experimental condition.

Protocol 2: Paracellular Permeability Assay using a Fluorescent Marker

Objective: To measure the passage of a non-metabolizable fluorescent marker across the epithelial monolayer as an indicator of paracellular permeability.

Materials:

  • Confluent epithelial cell monolayers on inserts (as in Protocol 1)

  • Fluorescent marker (e.g., Lucifer yellow, FITC-dextran)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Fluorescence plate reader

Procedure:

  • Prepare Cell Monolayers: Culture cells on inserts until a stable TEER is established.

  • Wash: Gently wash the apical and basolateral compartments twice with pre-warmed assay buffer to remove any residual serum proteins.

  • Add Fluorescent Marker: Add the fluorescent marker solution to the apical compartment.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).

  • Sample Collection: At the end of the incubation period, collect a sample from the basolateral compartment.

  • Fluorescence Measurement: Measure the fluorescence of the basolateral samples using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of transport of the marker across the monolayer (amount/time)

    • A is the surface area of the insert (cm²)

    • C0 is the initial concentration of the marker in the apical compartment

  • Data Analysis: Compare the Papp values between different experimental conditions. A decrease in Papp in the presence of this compound indicates an enhancement of barrier function.

Visualizations

Larazotide_Acetate_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Epithelial Cell Gliadin Gliadin CXCR3 CXCR3 Gliadin->CXCR3 binds Zonulin Zonulin Zonulin Receptor Zonulin Receptor (e.g., PAR2, EGFR) Zonulin->Zonulin Receptor binds This compound This compound This compound->Zonulin Receptor blocks CXCR3->Zonulin triggers release Signaling Cascade Signaling Cascade Zonulin Receptor->Signaling Cascade Tight Junction Disassembly Tight Junction Disassembly Signaling Cascade->Tight Junction Disassembly Tight Junction Intact Tight Junction Tight Junction Disassembly->Tight Junction disrupts

Caption: this compound Signaling Pathway.

Experimental_Workflow A Seed epithelial cells on permeable supports B Culture until confluent monolayer forms (Monitor with TEER) A->B C Pre-treat with this compound in high serum medium B->C D Introduce inflammatory challenge (e.g., Gliadin, Cytokines) C->D E Incubate for defined period D->E F Measure endpoint assays E->F G TEER Measurement F->G H Paracellular Permeability Assay (e.g., Lucifer Yellow) F->H I Data Analysis and Comparison G->I H->I Troubleshooting_Tree Start Unexpected Result: No effect of this compound Q1 Is the TEER of the control monolayer stable and sufficiently high? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Could peptide sequestration by serum be an issue? A1_Yes->Q2 Sol1 Optimize cell culture conditions: - Check seeding density - Extend culture time - Test new cell stock A1_No->Sol1 End Re-evaluate experiment Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Perform dose-response. Increase Larazotide concentration. Reduce serum if possible. A2_Yes->Sol2 Q3 Is peptide degradation a possibility? A2_No->Q3 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Shorten experiment duration. Replenish Larazotide during experiment. A3_Yes->Sol3 A3_No->End Sol3->End

References

Validation & Comparative

Larazotide acetate versus placebo in maintaining remission in celiac disease

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of larazotide acetate's performance against placebo in maintaining remission in celiac disease, supported by experimental data from key clinical trials.

Introduction

This compound (also known as INN-202 and AT-1001) is a first-in-class, oral peptide developed as an adjunct therapy for celiac disease.[1] It functions as a tight junction regulator, aiming to prevent the intestinal permeability that allows gluten peptides to trigger an inflammatory response.[2][3] This guide provides a detailed comparison of this compound's efficacy and mechanism of action relative to placebo, based on data from significant clinical investigations.

Mechanism of Action: The Zonulin Pathway

In celiac disease, ingestion of gluten leads to the release of zonulin, a protein that modulates the permeability of the intestinal barrier by disassembling tight junctions between epithelial cells.[4][5] This increased permeability allows gliadin, the immunogenic component of gluten, to enter the lamina propria, initiating an inflammatory cascade.[4]

This compound is an eight-amino acid peptide that acts as a zonulin antagonist.[2][6] By preventing zonulin from binding to its receptor, this compound helps to maintain the integrity of the tight junctions, thereby reducing the influx of gliadin and subsequent inflammation.[2][4]

Larazotide_Mechanism cluster_epithelium Intestinal Epithelium cluster_lamina Lamina Propria Gliadin Gliadin Zonulin Receptor Zonulin Receptor Gliadin->Zonulin Receptor Binds to Immune Cells Immune Cells Gliadin->Immune Cells Triggers Enterocytes Enterocytes Tight Junction Tight Junction (Zonula Occludens) Tight Junction->Gliadin Allows passage Zonulin Receptor->Tight Junction Releases Zonulin, opens Inflammation Inflammation Immune Cells->Inflammation Leads to This compound This compound This compound->Zonulin Receptor Blocks

Caption: Proposed mechanism of action of this compound in the context of celiac disease.

Clinical Trial Data: this compound vs. Placebo

Several randomized, double-blind, placebo-controlled studies have evaluated the efficacy of this compound in patients with celiac disease. The results have been mixed, with some studies demonstrating a statistically significant improvement in symptoms, while others did not meet their primary endpoints.

Phase IIb Study in Symptomatic Celiac Disease Patients on a Gluten-Free Diet

This study assessed the efficacy of different doses of this compound in reducing persistent symptoms in adults with celiac disease who were on a gluten-free diet (GFD) for at least 12 months.[7]

Table 1: Efficacy of this compound in Patients with Persistent Symptoms on a GFD

EndpointThis compound 0.5 mg (n=86)Placebo (n=85)p-value
Change in CeD-GSRS Score (ANCOVA)--0.022
Change in CeD-GSRS Score (MMRM)--0.005
Decrease in Symptomatic Days (CeD PRO)26%-0.017
Increase in Improved Symptom Days (CeD PRO)31%-0.034
≥50% Reduction in Abdominal Pain Score--0.022
Decrease in Headache and Tiredness--0.010

CeD-GSRS: Celiac Disease Gastrointestinal Symptom Rating Scale; CeD PRO: Celiac Disease Patient Reported Outcome; ANCOVA: Analysis of Covariance; MMRM: Mixed Model for Repeated Measures.

The 0.5 mg dose of this compound met the primary endpoint, showing a significant reduction in gastrointestinal symptoms compared to placebo.[7][8] Higher doses of 1 mg and 2 mg were not significantly different from placebo.[7]

Gluten Challenge Study

This exploratory study evaluated the efficacy of this compound in patients with celiac disease undergoing a gluten challenge.[9][10]

Table 2: Efficacy of this compound During a Gluten Challenge

EndpointThis compound 1 mgThis compound 4 mgThis compound 8 mgPlacebo
Change in GSRS Score
vs. Placebo (p-value)0.002Not SignificantNot Significant-
Anti-tTG IgA Levels (Ratio to Baseline)
Mean Ratio5.783.887.7219.0
vs. Placebo (p-value)0.0100.0050.025-
Lactulose-to-Mannitol (LAMA) Ratio No Significant DifferenceNo Significant DifferenceNo Significant Difference-

GSRS: Gastrointestinal Symptom Rating Scale; anti-tTG IgA: anti-tissue transglutaminase IgA.

In this study, the 1 mg dose of this compound significantly limited gluten-induced symptoms.[9] All tested doses of this compound significantly blunted the increase in anti-tTG IgA levels compared to placebo.[9][10] However, no significant differences in intestinal permeability, as measured by the LAMA ratio, were observed between the this compound and placebo groups.[9]

Experimental Protocols

Phase IIb Study in Symptomatic Patients
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[7]

  • Participants: 342 adults with biopsy-confirmed celiac disease on a GFD for ≥12 months with persistent symptoms.[7]

  • Intervention: this compound (0.5 mg, 1 mg, or 2 mg) or placebo administered three times daily before meals for 12 weeks.[7] The study included a 4-week placebo run-in and a 4-week placebo run-out phase.[7]

  • Primary Endpoint: The difference in the average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.[7]

PhaseIIb_Workflow Screening Screening Placebo Run-in 4-Week Placebo Run-in Screening->Placebo Run-in Randomization Randomization Placebo Run-in->Randomization Treatment 12-Week Treatment (Larazotide or Placebo) Randomization->Treatment Placebo Run-out 4-Week Placebo Run-out Treatment->Placebo Run-out Follow-up Follow-up Placebo Run-out->Follow-up

Caption: Workflow of the Phase IIb clinical trial for this compound.

Gluten Challenge Study
  • Study Design: An exploratory, double-blind, randomized, placebo-controlled study.[9]

  • Participants: 184 patients with celiac disease maintaining a GFD.[9]

  • Intervention: this compound (1, 4, or 8 mg) or placebo three times daily, with a concurrent daily gluten challenge of 2.7 grams for 6 weeks.[9][10]

  • Outcomes: Intestinal permeability (lactulose-to-mannitol ratio), clinical symptoms (GSRS), and anti-transglutaminase antibody levels.[9]

Phase III Trial and Discontinuation

A Phase III clinical trial (CedLara) was initiated to further evaluate this compound as an adjunct treatment for patients with celiac disease who continued to experience symptoms while on a gluten-free diet.[1][11] However, the trial was discontinued in June 2022.[12][13] An interim analysis revealed that the number of patients needed to demonstrate a statistically significant clinical outcome between the drug and placebo groups was too large to support the continuation of the trial.[12][13][14]

Conclusion

This compound has demonstrated a potential benefit in reducing symptoms for some individuals with celiac disease, particularly at lower doses in patients with persistent symptoms despite a GFD.[7] Clinical trial data also suggests an effect on the immune response to gluten, as evidenced by reduced anti-tTG antibody levels during a gluten challenge.[9] However, the lack of a consistent dose-response and the discontinuation of the Phase III trial indicate that its overall efficacy in a broader celiac disease population remains unproven.[7][12] Future analyses of the existing data may reveal specific subgroups of patients or symptoms that could benefit from this therapeutic approach.[12]

References

A Comparative Analysis of Larazotide Acetate and a Strict Gluten-Free Diet in the Management of Celiac Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Celiac disease, an autoimmune disorder triggered by gluten ingestion in genetically predisposed individuals, currently has only one established treatment: a strict, lifelong gluten-free diet (GFD). However, the adherence challenges and persistence of symptoms in some patients have driven the exploration of pharmacological interventions. Among these, larazotide acetate has been a prominent candidate. This guide provides an objective comparison of this compound and a strict GFD in reducing the symptoms of celiac disease, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

Executive Summary

A strict gluten-free diet remains the cornerstone of celiac disease management, directly addressing the root cause of the autoimmune reaction by eliminating the trigger—gluten. Its efficacy in symptom resolution and mucosal healing is well-documented, although the timeline and completeness of recovery can vary.

This compound, on the other hand, was investigated as an adjunct therapy for patients with celiac disease who continue to experience symptoms despite adhering to a GFD. It acts by a different mechanism, targeting intestinal permeability to prevent gluten fragments from crossing the epithelial barrier and triggering an inflammatory response. While a Phase IIb clinical trial showed a statistically significant reduction in symptoms for a specific dose of this compound, the subsequent Phase III trial was discontinued due to the large sample size required to demonstrate a significant clinical outcome, raising questions about its overall efficacy and future as a therapeutic agent.

This guide will delve into the mechanisms of action, present the clinical trial data for both approaches, and provide detailed experimental protocols for the key studies cited.

Mechanism of Action

Strict Gluten-Free Diet: Removing the Trigger

The pathophysiology of celiac disease is initiated by the ingestion of gluten. In susceptible individuals, gluten peptides, particularly gliadin, are resistant to complete digestion and can cross the intestinal barrier. In the lamina propria, the enzyme tissue transglutaminase (tTG) deamidates these peptides, increasing their immunogenicity. These modified peptides are then presented by antigen-presenting cells (APCs) expressing HLA-DQ2 or HLA-DQ8 molecules to CD4+ T-helper cells. This interaction triggers a cascade of inflammatory responses, leading to the production of pro-inflammatory cytokines, activation of B cells to produce autoantibodies (anti-tTG, anti-endomysial, and anti-deamidated gliadin peptide), and ultimately, damage to the small intestinal villi.

A strict GFD works by completely removing gluten from the diet, thereby preventing the initial trigger of this inflammatory cascade. Without the presence of gluten peptides, the autoimmune response is not activated, allowing the intestinal mucosa to heal and symptoms to resolve.

This compound: A Tight Junction Regulator

This compound is a synthetic octapeptide that acts as a zonulin antagonist. Zonulin is a protein that modulates the permeability of the tight junctions between intestinal epithelial cells. In celiac disease, gliadin induces the release of zonulin, which then binds to its receptors on the surface of intestinal epithelial cells. This binding initiates a signaling cascade that leads to the disassembly of tight junction proteins, such as ZO-1 and occludin, increasing paracellular permeability. This "leaky gut" allows more gluten fragments to pass into the lamina propria, perpetuating the inflammatory cycle.

This compound is designed to compete with zonulin for its receptor, thereby preventing the opening of the tight junctions. By maintaining the integrity of the intestinal barrier, this compound aims to reduce the translocation of gluten peptides and subsequent immune activation.[1][2][3]

Signaling Pathway Diagrams

gluten_pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria Gluten Gluten Gliadin Gliadin Peptides Gluten->Gliadin Digestion Enterocyte Enterocyte Gliadin->Enterocyte Transcellular Pathway TJ Tight Junctions (ZO-1, Occludin) Gliadin->TJ Paracellular Pathway (Increased by Zonulin) tTG Tissue Transglutaminase (tTG) Gliadin->tTG ZonulinReceptor Zonulin Receptor Enterocyte->ZonulinReceptor Gliadin binds CXCR3, induces Zonulin release TJ->Gliadin Increased Permeability ZonulinReceptor->TJ Zonulin signaling (PKC activation) DeamidatedGliadin Deamidated Gliadin tTG->DeamidatedGliadin Deamidation APC Antigen Presenting Cell (HLA-DQ2/DQ8) DeamidatedGliadin->APC Antigen Presentation TCell CD4+ T-Cell APC->TCell Activation Cytokines Pro-inflammatory Cytokines TCell->Cytokines VillousAtrophy Villous Atrophy & Symptoms Cytokines->VillousAtrophy

larazotide_pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria Gliadin Gliadin Peptides Zonulin Zonulin Gliadin->Zonulin Induces Release ZonulinReceptor Zonulin Receptor Zonulin->ZonulinReceptor Binds Larazotide This compound Larazotide->ZonulinReceptor Blocks Binding TJ_Disassembly Tight Junction Disassembly ZonulinReceptor->TJ_Disassembly Initiates Signaling (PKC activation) TJ_Integrity Tight Junction Integrity Maintained ZonulinReceptor->TJ_Integrity Prevents Disassembly ReducedGliadin Reduced Gliadin Translocation TJ_Disassembly->ReducedGliadin Increased Permeability TJ_Integrity->ReducedGliadin Normal Permeability ReducedInflammation Reduced Inflammatory Response & Symptoms ReducedGliadin->ReducedInflammation

Clinical Efficacy: A Comparative Overview

Direct comparative trials of a strict GFD versus this compound as a primary treatment for celiac disease do not exist. The GFD is the established first-line and only approved treatment. This compound was studied as an adjunctive therapy for patients with persistent symptoms despite being on a GFD.

Strict Gluten-Free Diet

A strict GFD is highly effective in resolving symptoms and inducing mucosal healing in the majority of patients with celiac disease.[4][5] However, the response can be slow and sometimes incomplete.

Symptom Resolution:

  • Gastrointestinal Symptoms: Most patients experience a significant improvement in gastrointestinal symptoms like diarrhea, bloating, and abdominal pain within weeks to months of starting a strict GFD.[4]

  • Extra-intestinal Symptoms: Symptoms such as fatigue, anemia, and bone density can also improve, although this may take longer.[3]

  • Persistent Symptoms: A subset of patients (up to 30%) may experience persistent or recurrent symptoms despite reporting adherence to a GFD. This can be due to inadvertent gluten exposure, slow healing, or co-existing conditions like irritable bowel syndrome (IBS).

Mucosal Healing:

  • Histological recovery of the small intestine typically lags behind symptom resolution.

  • In children, mucosal healing is often complete within two years on a strict GFD.[5]

  • In adults, mucosal recovery can be slower, with one study showing that only 34% of patients achieved mucosal recovery at two years, increasing to 66% after five years.[4]

This compound

The primary evidence for the efficacy of this compound comes from a Phase IIb, multicenter, randomized, double-blind, placebo-controlled trial (NCT01396213).[6][7][8][9] This study evaluated this compound as an adjunct to a GFD in adults with celiac disease who had persistent symptoms.

Key Findings (Phase IIb Trial):

  • The 0.5 mg three-times-daily dose of this compound met the primary endpoint, showing a statistically significant reduction in the Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score compared to placebo.[6][7]

  • Higher doses (1 mg and 2 mg) did not show a significant difference from placebo.[6][7]

  • The 0.5 mg dose also showed improvements in some secondary endpoints, including a reduction in the number of symptomatic days and an increase in improved symptom days.[6]

Phase III Trial Discontinuation: It is crucial to note that the subsequent Phase III trial of this compound (CedLara) was discontinued in June 2022.[1][2][10] An interim analysis revealed that the trial would require a substantially larger number of participants than originally planned to demonstrate a statistically significant clinical benefit over placebo.[1][6] This outcome significantly impacts the future prospects of this compound as a treatment for celiac disease.

Quantitative Data Summary

Table 1: Efficacy of a Strict Gluten-Free Diet in Celiac Disease

Outcome MeasurePatient PopulationEfficacyCitation
Symptom Resolution Newly diagnosed celiac disease patientsSignificant improvement in gastrointestinal symptoms within weeks to months.[4]
Mucosal Healing (Children) Children with celiac disease95% achieve mucosal recovery within 2 years.[5]
Mucosal Healing (Adults) Adults with celiac disease34% achieve mucosal recovery at 2 years; 66% at 5 years.[4]

Table 2: Efficacy of this compound (0.5 mg TID) as an Adjunct to a Gluten-Free Diet (Phase IIb Trial - NCT01396213)

Outcome MeasureThis compound (0.5 mg)Placebop-valueCitation
Change in CeD-GSRS Score Statistically significant improvement-0.022 (ANCOVA)[6][7]
Decrease in Symptomatic Days (CeD PRO) 26% decrease-0.017[6]
Increase in Improved Symptom Days (CeD PRO) 31% increase-0.034[6]
Reduction in Abdominal Pain Score (≥50% for ≥6 weeks) Statistically significant improvement-0.022[6]
Decrease in Non-GI Symptoms (Headache & Tiredness) Statistically significant improvement-0.010[6]

Experimental Protocols

Key Clinical Trial for this compound (NCT01396213)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: 342 adults with biopsy-confirmed celiac disease who had been on a GFD for at least 12 months but continued to experience gastrointestinal symptoms.

  • Intervention: Patients were randomized to receive one of three doses of this compound (0.5 mg, 1 mg, or 2 mg) or a matching placebo, taken orally three times a day, 15 minutes before meals, for 12 weeks.

  • Phases: The study included a 4-week placebo run-in period, a 12-week treatment period, and a 4-week follow-up period.

  • Primary Endpoint: The primary efficacy endpoint was the change from baseline in the average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.

  • Secondary Endpoints: Included daily symptom assessment using the Celiac Disease Patient-Reported Outcome (CeD-PRO) tool, changes in anti-tTG and anti-DGP antibody levels, and safety assessments.

experimental_workflow cluster_treatment 12-Week Double-Blind Treatment Screening Screening of Celiac Patients on GFD with Persistent Symptoms (n=783) RunIn 4-Week Single-Blind Placebo Run-in (n=454) Screening->RunIn Randomization Randomization (n=342) RunIn->Randomization LA_05 This compound 0.5 mg TID Randomization->LA_05 LA_1 This compound 1 mg TID Randomization->LA_1 LA_2 This compound 2 mg TID Randomization->LA_2 Placebo Placebo TID Randomization->Placebo FollowUp 4-Week Placebo Run-out LA_05->FollowUp LA_1->FollowUp LA_2->FollowUp Placebo->FollowUp Analysis Efficacy and Safety Analysis FollowUp->Analysis

Conclusion

A strict gluten-free diet remains the only effective and recommended treatment for celiac disease, as it addresses the underlying cause of the condition. Its success in symptom resolution and mucosal healing is well-established, although challenges in adherence and the potential for persistent symptoms exist.

This compound presented a novel therapeutic approach by targeting intestinal permeability. While a Phase IIb trial offered promising results for a specific dose as an adjunctive therapy, the subsequent discontinuation of the Phase III trial casts significant doubt on its clinical utility and future development.

For researchers, scientists, and drug development professionals, the journey of this compound underscores the complexities of developing non-dietary therapies for celiac disease. Future research may focus on more potent or targeted approaches to modulating intestinal permeability, combination therapies, or alternative pathways in the celiac disease cascade. However, for the foreseeable future, a meticulously followed gluten-free diet remains the standard of care.

References

Validation of Larazotide Acetate's Mechanism of Action Using Zonulin-Modulated Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of larazotide acetate's performance with alternative approaches targeting the zonulin pathway to mitigate intestinal permeability. Experimental data from preclinical models, including a key zonulin transgenic mouse model, are presented to validate its mechanism of action.

This compound: A Zonulin Antagonist

This compound is an octapeptide designed to act as a competitive antagonist of zonulin, a protein that modulates intestinal tight junction permeability.[1][2] In conditions like celiac disease, gliadin triggers the release of zonulin, which then binds to its receptors on intestinal epithelial cells, initiating a signaling cascade that leads to the disassembly of tight junctions and increased intestinal permeability.[3] this compound is proposed to prevent this by blocking the binding of zonulin to its receptors, thereby maintaining the integrity of the intestinal barrier.

Validation of Mechanism in a Zonulin Transgenic Mouse Model

Direct validation of this compound's mechanism has been demonstrated in a zonulin transgenic mouse model (Ztm), which expresses murine pre-haptoglobin 2, the precursor to zonulin.[4][5][6] This model exhibits inherently increased intestinal permeability.[5][7] Studies using this model have shown that treatment with AT-1001 (the active moiety of this compound) can reverse the phenotype of increased permeability, providing strong evidence for its zonulin-specific mechanism of action.[4][8] Furthermore, to dissect the signaling pathway, Ztm were crossed with PAR2 knockout mice (ztm-par2-/-), demonstrating the critical role of this receptor in zonulin-mediated effects.[8][9]

Comparative Performance Data

The following table summarizes the performance of this compound in comparison to other agents that modulate the zonulin signaling pathway, namely PAR2 antagonists and EGFR inhibitors.

Compound/Class Mechanism of Action Model System Key Endpoint Quantitative Outcome Reference
This compound (AT-1001) Zonulin receptor antagonistZonulin Transgenic Mouse (Ztm) with DSS-induced colitisSurvivalRescued DSS-treated Ztm from >70% mortality to 0%[4]
Zonulin Transgenic Mouse (Ztm) with DSS-induced colitisBody Weight LossRecovered body weight loss seen during DSS treatment[4]
Caco-2 cells with anoxia/reoxygenation injuryTransepithelial Electrical Resistance (TEER)Pretreatment with 10 µM larazotide significantly increased TEER compared to untreated injured cells.[2]
PAR2 Antagonist (GB83) Antagonist of Protease-Activated Receptor 2 (PAR2)Caco-2 cellsExpression of tight junction proteins (ZO-1, occludin, claudin-1)Decreased the expression of tight junction-related factors.[10]
Caco-2 cellsTransepithelial Electrical Resistance (TEER)Decreased intestinal transepithelial electrical resistance.[10]
PAR2 Agonist (SLIGRL) Agonist of Protease-Activated Receptor 2 (PAR2)Mouse colon in vivoColonic paracellular permeability (51Cr-EDTA flux)Significantly increased colonic permeability.[11]
EGFR Inhibitor (ZD1839/Gefitinib) Inhibition of Epidermal Growth Factor Receptor (EGFR)Mouse model of small bowel resectionVillus height and crypt depth in the ileumPrevented the normal post-resection increases in these adaptive indices.[12]
Mouse model of colitisMucosal recoveryImpaired mucosal recovery from colitis.[13]

Experimental Protocols

In Vivo Intestinal Permeability Assay (FITC-Dextran)

This protocol is a standard method for assessing intestinal barrier function in mice.

  • Animal Preparation: Mice are fasted for 6 hours prior to the experiment.

  • FITC-Dextran Administration: A solution of fluorescein isothiocyanate-dextran (FITC-dextran, typically 4 kDa) is prepared in sterile PBS (e.g., 100 mg/ml stock, diluted to a working solution). Mice are administered a specific volume of the FITC-dextran solution via oral gavage (e.g., 200 µl).[14]

  • Blood Collection: After a defined period (e.g., 1 to 4 hours), mice are anesthetized, and blood is collected via retro-orbital bleeding into tubes containing an anticoagulant (e.g., EDTA or lithium heparin).[14][15]

  • Plasma Preparation: Blood samples are centrifuged (e.g., 1500 x g for 15 minutes at 4°C) to separate the plasma.[14]

  • Fluorescence Measurement: The concentration of FITC-dextran in the plasma is determined using a spectrophotometer or fluorometer at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[14]

  • Data Analysis: A standard curve is generated using known concentrations of FITC-dextran to quantify the amount in the plasma samples. Increased levels of FITC-dextran in the plasma are indicative of increased intestinal permeability.

Signaling Pathways and Experimental Workflows

Zonulin_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Gliadin Gliadin CXCR3 CXCR3 Gliadin->CXCR3 binds Zonulin Zonulin (pre-HP2) PAR2 PAR2 Zonulin->PAR2 binds EGFR EGFR Zonulin->EGFR transactivates MLCK MLCK Zonulin->MLCK activates CXCR3->Zonulin triggers release PLC PLC PAR2->PLC activates EGFR->PLC activates PKC PKC PLC->PKC activates Actin Actin Rearrangement PKC->Actin leads to MLCK->Actin leads to TJ_Disassembly Tight Junction Disassembly Actin->TJ_Disassembly Increased_Permeability Increased Permeability TJ_Disassembly->Increased_Permeability Larazotide Larazotide Acetate Larazotide->Zonulin inhibits PAR2_Antagonist PAR2 Antagonist PAR2_Antagonist->PAR2 inhibits EGFR_Inhibitor EGFR Inhibitor EGFR_Inhibitor->EGFR inhibits

Caption: Zonulin signaling pathway and points of intervention.

Experimental_Workflow cluster_animal_model Animal Model cluster_treatment Treatment cluster_challenge Challenge cluster_assay Permeability Assay cluster_outcome Outcome Mouse Zonulin Transgenic or Wild-Type Mouse Treatment_Group Administer this compound, Alternative, or Vehicle Mouse->Treatment_Group Challenge_Group Induce Intestinal Permeability (e.g., DSS, Gliadin) Treatment_Group->Challenge_Group Gavage Oral Gavage with FITC-Dextran Challenge_Group->Gavage Blood_Collection Blood Collection Gavage->Blood_Collection Plasma_Analysis Measure Plasma FITC-Dextran Levels Blood_Collection->Plasma_Analysis Outcome_Analysis Compare Permeability between Groups Plasma_Analysis->Outcome_Analysis

Caption: In vivo intestinal permeability experimental workflow.

References

Comparative analysis of larazotide acetate's effect on different epithelial cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of larazotide acetate's effects on various epithelial cell lines. This compound is an octapeptide that acts as a tight junction regulator, preventing the disruption of the intestinal barrier.[1][2] Its primary mechanism of action is believed to be the antagonism of the zonulin pathway, which is implicated in increased intestinal permeability.[3][4] This document summarizes key experimental findings, presents available quantitative data, details experimental methodologies, and visualizes the involved signaling pathways to offer a clear comparison of the peptide's performance across different in vitro models.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on transepithelial electrical resistance (TEER) and tight junction protein localization in different epithelial cell lines based on available data.

Cell LineTreatment ConditionParameter MeasuredResultReference
Caco-2 BBe1 Anoxia/Reoxygenation (A/R) Injury + 10 mM this compoundTEER (Ω·cm²)Significant increase in TEER compared to untreated A/R injured cells.[5][6]
IPEC-J2 "Leaky" monolayer + 1 mM this compoundTEER (Ω·cm²)Significantly higher TEER compared to non-treated cells.[6]
Caco-2 AT-1002 Induced Permeability + this compoundTEER ReductionInhibition of AT-1002-induced TEER reduction.[1][7]
Caco-2 AT-1002 or Gliadin Fragments + this compoundZO-1 and Actin RedistributionInhibition of the redistribution and rearrangement of ZO-1 and actin.[1][7]
IEC-6 AT-1002 or Gliadin Fragments + this compoundZO-1 and Actin RedistributionInhibition of the redistribution and rearrangement of ZO-1 and actin.[1][7]
MDCK Calcium Switch Assay + this compoundTJ Protein LocalizationPromoted junctional distribution of ZO-1, occludin, and claudins.[8]
Caco-2 "Leaky" monolayer + this compoundParacellular PermeabilityDecreased paracellular permeability.[8]

Note: Specific numerical values for TEER (in Ω·cm²) and quantitative measures of protein redistribution were not consistently available across all cited studies in a directly comparable format. The table reflects the reported outcomes.

Experimental Protocols

Transepithelial Electrical Resistance (TEER) Measurement

This protocol is a generalized procedure based on methodologies described for Caco-2 and IPEC-J2 cells.[6]

  • Cell Culture: Caco-2 BBe1 or IPEC-J2 cells are seeded on permeable supports (e.g., 0.4 µm pore-sized Transwell® inserts) at a density that allows for the formation of a confluent monolayer. Caco-2 BBe1 cells are typically cultured for 10-14 days post-plating to achieve a TEER value greater than 400 Ω·cm², while IPEC-J2 may be used when they reach a TEER of over 30 Ω·cm².[6]

  • Treatment: For injury/permeability induction, cells are exposed to stimuli such as anoxia/reoxygenation or chemical agents like AT-1002. This compound is typically added to the apical side of the monolayer prior to or concurrently with the stimulus.

  • Measurement: TEER is measured using an epithelial voltohmmeter with a "chopstick" electrode set. The electrodes are placed in the apical and basolateral compartments of the Transwell insert.

  • Calculation: The resistance value of a blank insert without cells is subtracted from the measured resistance of the cell monolayer. This value is then multiplied by the surface area of the insert to express TEER in Ω·cm². Measurements are typically taken at various time points to monitor the effect of the treatment.

Calcium Switch Assay for Tight Junction Assembly in MDCK Cells

This protocol is based on the methodology described for studying de novo tight junction assembly.[8][9]

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured on permeable supports until they form a confluent monolayer.

  • Calcium Depletion: The normal growth medium is replaced with a low-calcium medium (containing <5 µM Ca²⁺) for 16-18 hours. This disrupts cell-cell junctions, including tight junctions.

  • Calcium Repletion ("Switch"): The low-calcium medium is replaced with a normal calcium medium (containing 1.8 mM Ca²⁺) to initiate the synchronous formation of tight junctions. This compound is added to the medium at this stage.

  • Analysis: The assembly of tight junctions is monitored over time by measuring the development of TEER and by performing immunofluorescence staining for tight junction proteins such as ZO-1, occludin, and claudins to observe their localization at the cell-cell junctions.

Immunofluorescence Staining for Tight Junction Proteins

This is a general protocol for visualizing the localization of tight junction proteins in cultured epithelial cells.[10][11]

  • Cell Culture and Treatment: Epithelial cells (e.g., Caco-2, MDCK, IEC-6) are grown on glass coverslips or permeable supports and subjected to the desired treatment conditions with or without this compound.

  • Fixation: The cells are washed with phosphate-buffered saline (PBS) and then fixed with a suitable fixative, such as 4% paraformaldehyde, for 10-15 minutes at room temperature.

  • Permeabilization: The cells are permeabilized with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10 minutes to allow antibodies to access intracellular epitopes.

  • Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., PBS containing 1-5% bovine serum albumin or normal goat serum) for at least 1 hour.

  • Primary Antibody Incubation: The cells are incubated with primary antibodies specific for the tight junction proteins of interest (e.g., anti-ZO-1, anti-occludin) diluted in the blocking buffer, typically overnight at 4°C.

  • Secondary Antibody Incubation: After washing with PBS, the cells are incubated with fluorophore-conjugated secondary antibodies that recognize the primary antibody, for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging: The coverslips are mounted on microscope slides using a mounting medium containing an anti-fade reagent. The localization of the fluorescently labeled proteins is then visualized using a fluorescence or confocal microscope.

Signaling Pathways and Experimental Workflows

This compound's Proposed Mechanism of Action

This compound is thought to act as a competitive antagonist of zonulin.[3] In pathological conditions such as celiac disease, gliadin fragments can induce the release of zonulin, which then binds to protease-activated receptor 2 (PAR2) and subsequently transactivates the epidermal growth factor receptor (EGFR).[12][13][14] This initiates a signaling cascade that leads to the reorganization of the actin cytoskeleton and the disassembly of tight junctions, thereby increasing paracellular permeability.[3][13] this compound is proposed to block the binding of zonulin to its receptor, thus preventing this cascade of events.[3] Furthermore, this compound has been linked to the inhibition of myosin light chain kinase (MLCK), which would reduce the contraction of the perijunctional actomyosin ring and promote tight junction stability.[2]

Larazotide_Mechanism cluster_lumen Intestinal Lumen cluster_epithelium Epithelial Cell Gliadin Gliadin Zonulin Zonulin Gliadin->Zonulin induces release PAR2 PAR2 Zonulin->PAR2 binds Larazotide Larazotide Acetate Larazotide->PAR2 blocks MLCK MLCK Larazotide->MLCK inhibits TJ_Assembly Tight Junction Assembly/Stabilization Larazotide->TJ_Assembly EGFR EGFR PAR2->EGFR transactivates PLC PLC EGFR->PLC PKC PKC PLC->PKC Actin Actin Cytoskeleton Reorganization PKC->Actin MLCK->Actin phosphorylates myosin light chain TJ_Disassembly Tight Junction Disassembly Actin->TJ_Disassembly Increased_Permeability Increased Paracellular Permeability TJ_Disassembly->Increased_Permeability

Caption: Proposed signaling pathway of zonulin-mediated tight junction disassembly and its inhibition by this compound.

Experimental Workflow for Assessing this compound's Efficacy

The following diagram illustrates a typical in vitro workflow to evaluate the protective effects of this compound on epithelial barrier function.

Experimental_Workflow cluster_setup Cell Culture and Treatment cluster_analysis Barrier Function Analysis cluster_outcome Outcome Assessment Culture Culture Epithelial Cells (e.g., Caco-2, MDCK, IEC-6) on permeable supports Treatment Pre-treat with This compound Culture->Treatment Inducer Induce Permeability (e.g., AT-1002, Gliadin, Cytokines, Anoxia/Reoxygenation) Treatment->Inducer TEER Measure TEER Inducer->TEER Permeability_Assay Paracellular Permeability Assay (e.g., Lucifer Yellow Flux) Inducer->Permeability_Assay IF Immunofluorescence Staining (ZO-1, Occludin, Actin) Inducer->IF Data_Analysis Data Analysis and Comparison (Larazotide vs. Control) TEER->Data_Analysis Permeability_Assay->Data_Analysis IF->Data_Analysis

Caption: A generalized experimental workflow for in vitro evaluation of this compound.

References

A Head-to-Head Comparison of Larazotide Acetate and Other Potential Intestinal Permeability Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of the intestinal barrier is increasingly recognized as a critical factor in the pathogenesis of various autoimmune and inflammatory diseases. Dysfunction of this barrier, often termed "leaky gut," allows for the translocation of luminal antigens, triggering inflammatory responses. Consequently, the development of therapeutic agents that can modulate intestinal permeability is a burgeoning area of research. This guide provides a head-to-head comparison of larazotide acetate, a first-in-class zonulin inhibitor, with other potential intestinal permeability modulators, including vedolizumab, GLP-2 analogs, and apremilast. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy in modulating intestinal permeability, and the experimental protocols used for their evaluation.

Mechanism of Action and Signaling Pathways

Understanding the distinct mechanisms by which these agents modulate intestinal permeability is crucial for their targeted development and clinical application.

This compound: This synthetic octapeptide acts as a zonulin antagonist.[1] Zonulin is a protein that reversibly regulates intestinal permeability by modulating the tight junctions between enterocytes. This compound is thought to prevent the binding of zonulin to its receptor on the surface of intestinal epithelial cells, thereby inhibiting the signaling cascade that leads to the disassembly of tight junctions.[1]

Larazotide_Mechanism cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Gliadin Gliadin Zonulin Zonulin Gliadin->Zonulin triggers release ZonulinReceptor Zonulin Receptor Zonulin->ZonulinReceptor binds PLC PLC ZonulinReceptor->PLC PKC PKCα PLC->PKC Actin Actin Cytoskeleton Rearrangement PKC->Actin TJ_Disassembly Tight Junction Disassembly Actin->TJ_Disassembly Larazotide This compound Larazotide->ZonulinReceptor blocks caption This compound Signaling Pathway

Caption: this compound Signaling Pathway

Vedolizumab: This humanized monoclonal antibody is an integrin antagonist.[2][3] It specifically binds to the α4β7 integrin on a subset of T lymphocytes, preventing their adhesion to the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on endothelial cells in the gastrointestinal tract.[2][3] By inhibiting the migration of these inflammatory cells into the gut tissue, vedolizumab indirectly helps to restore the integrity of the intestinal barrier, which is often compromised by chronic inflammation.

Vedolizumab_Mechanism cluster_blood_vessel Blood Vessel cluster_endothelium Gut Endothelium Lymphocyte α4β7+ T-Lymphocyte MAdCAM1 MAdCAM-1 Lymphocyte->MAdCAM1 binds Vedolizumab Vedolizumab Vedolizumab->Lymphocyte blocks α4β7 Adhesion Adhesion & Transmigration MAdCAM1->Adhesion caption Vedolizumab Mechanism of Action

Caption: Vedolizumab Mechanism of Action

GLP-2 Analogs (e.g., Teduglutide): Glucagon-like peptide-2 (GLP-2) is a naturally occurring peptide that has intestinotrophic effects.[4][5] GLP-2 analogs like teduglutide bind to the GLP-2 receptor, which is expressed on various cells in the gut, including enteroendocrine cells and enteric neurons.[6][7][8] This interaction stimulates the release of downstream mediators that promote intestinal growth, enhance blood flow, and reduce gastric emptying, all of which contribute to improved intestinal barrier function.[4][6]

GLP2_Mechanism cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Nutrients Nutrients L_Cell L-Cell Nutrients->L_Cell stimulate GLP2 GLP-2 L_Cell->GLP2 release GLP2_Receptor GLP-2 Receptor GLP2->GLP2_Receptor binds GLP2_Analog GLP-2 Analog (Teduglutide) GLP2_Analog->GLP2_Receptor binds Downstream Downstream Mediators (e.g., IGF-1) GLP2_Receptor->Downstream Effects Increased Villus Height Increased Blood Flow Decreased Permeability Downstream->Effects caption GLP-2 Analog Signaling Pathway

Caption: GLP-2 Analog Signaling Pathway

Apremilast: Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4).[9] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, apremilast increases intracellular cAMP levels, which in turn downregulates the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-23, IFN-γ) and upregulates the expression of anti-inflammatory cytokines (e.g., IL-10).[10] This modulation of the inflammatory response can lead to the restoration of intestinal barrier function.

Apremilast_Mechanism cluster_cell Immune Cell PDE4 PDE4 cAMP cAMP PDE4->cAMP degrades PKA PKA cAMP->PKA activates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-23) PKA->Pro_inflammatory decreases Anti_inflammatory Anti-inflammatory Cytokines (IL-10) PKA->Anti_inflammatory increases Apremilast Apremilast Apremilast->PDE4 inhibits caption Apremilast Mechanism of Action

Caption: Apremilast Mechanism of Action

Quantitative Comparison of Performance

The following tables summarize the available quantitative data from preclinical and clinical studies on the effects of these modulators on intestinal permeability.

Table 1: Preclinical Data (In Vitro - Caco-2 Cell Monolayers)

CompoundModel of Permeability InductionConcentrationEffect on TEERReference
This compound AT-1002 (ZOT fragment)Not specifiedInhibition of TEER reduction[11]
Anoxia/Reoxygenation Injury10 µMSignificantly increased TEER compared to untreated injured cells[12]
Apremilast TNF-α and IFN-γNot specifiedProtected against cytokine-induced decrease in TEER[13]

Table 2: Clinical Data

CompoundPatient PopulationPrimary Permeability MeasureResultsReference
This compound Celiac Disease (gluten challenge)Lactulose/Mannitol Ratio (LAMA)No significant difference in LAMA ratios between this compound and placebo groups. Trended lower in the 1mg group in one study.[14][14][15][16][17]
Vedolizumab Inflammatory Bowel Disease (IBD)Transepithelial Electrical Resistance (TEER)Increased TEER (18.09 ± 1.44 Ω × cm²) after 52 weeks (p < 0.001).[18][18][19]
Teduglutide (GLP-2 Analog) Short Bowel SyndromeLactulose/Mannitol RatioNo significant differences in urine lactulose excretion or lactulose/mannitol ratio.[20][20]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Transepithelial Electrical Resistance (TEER) Measurement

TEER_Workflow start Start seed_cells Seed Caco-2 cells on Transwell inserts start->seed_cells culture Culture for 21 days to form a monolayer seed_cells->culture induce_permeability Induce permeability (e.g., with cytokines, anoxia) culture->induce_permeability add_compound Add test compound (e.g., Larazotide, Apremilast) induce_permeability->add_compound measure_teer Measure TEER using an EVOM voltmeter add_compound->measure_teer calculate Calculate TEER (Ω·cm²) measure_teer->calculate end End calculate->end caption TEER Measurement Workflow

Caption: TEER Measurement Workflow

Protocol for TEER Measurement in Caco-2 Cells: [21][22][23]

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts (e.g., 0.4 µm pore size polyester membrane) at a specific density and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions. The culture medium is changed every 2-3 days.

  • Induction of Permeability (if applicable): To model a "leaky gut," the cell monolayer can be exposed to various stimuli such as inflammatory cytokines (e.g., TNF-α, IFN-γ) or subjected to conditions like anoxia/reoxygenation.

  • Treatment: The test compound (e.g., this compound, apremilast) is added to the apical or basolateral compartment of the Transwell insert at the desired concentration and for a specified duration.

  • TEER Measurement: A voltmeter with "chopstick" electrodes (e.g., EVOM) is used to measure the electrical resistance across the cell monolayer. The electrodes are placed in the apical and basolateral compartments, and the resistance is recorded in Ohms (Ω).

  • Calculation: The final TEER value is calculated by subtracting the resistance of a blank insert (without cells) from the measured resistance and then multiplying by the surface area of the membrane (in cm²). The results are expressed as Ω·cm².

Lactulose/Mannitol (LAMA) Assay

LAMA_Workflow start Start fasting Overnight fast start->fasting ingest_sugars Ingest a solution of Lactulose and Mannitol fasting->ingest_sugars collect_urine Collect urine over a specified period (e.g., 6 hours) ingest_sugars->collect_urine measure_sugars Measure urinary concentrations of Lactulose and Mannitol (e.g., by HPLC) collect_urine->measure_sugars calculate_ratio Calculate the Lactulose to Mannitol excretion ratio measure_sugars->calculate_ratio end End calculate_ratio->end caption Lactulose/Mannitol Assay Workflow Ussing_Chamber_Workflow start Start obtain_tissue Obtain intestinal tissue biopsy start->obtain_tissue mount_tissue Mount tissue in Ussing chamber obtain_tissue->mount_tissue add_buffers Add oxygenated Ringer's solution to both chambers mount_tissue->add_buffers measure_baseline Measure baseline TEER and short-circuit current (Isc) add_buffers->measure_baseline add_compound Add test compound to apical or basolateral side measure_baseline->add_compound measure_effect Measure changes in TEER and Isc add_compound->measure_effect end End measure_effect->end caption Ussing Chamber Experimental Workflow

References

A Comparative Meta-Analysis of Larazotide Acetate for Celiac Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of clinical trial data for larazotide acetate, a first-in-class tight junction regulator investigated for the treatment of celiac disease. It objectively compares its performance with other emerging therapies and presents supporting experimental data to inform future research and development in this field.

Introduction to this compound

This compound is a synthetic octapeptide designed to inhibit the action of zonulin, a protein that modulates intestinal permeability.[1][2] In celiac disease, gluten ingestion triggers an overproduction of zonulin, leading to the disassembly of tight junctions between intestinal epithelial cells. This increased permeability allows gluten peptides to translocate into the lamina propria, initiating an inflammatory immune response.[1][2][3] this compound aims to prevent this initial step in the inflammatory cascade by blocking the zonulin pathway, thereby maintaining the integrity of the intestinal barrier.[1][2][4]

Mechanism of Action: The Zonulin Pathway

This compound's mechanism of action is centered on the inhibition of the zonulin signaling pathway, which plays a crucial role in regulating intestinal permeability.

Larazotide_Mechanism cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lamina Lamina Propria Gluten Gluten CXCR3 CXCR3 Gluten->CXCR3 Binds to Zonulin_Release Zonulin Release CXCR3->Zonulin_Release Triggers Zonulin_Receptor Zonulin Receptor (EGFR/PAR2) Zonulin_Release->Zonulin_Receptor Activates TJ_Disassembly Tight Junction Disassembly Zonulin_Receptor->TJ_Disassembly Leads to Inflammation Immune Response & Inflammation TJ_Disassembly->Inflammation Allows Gluten Peptides to trigger Larazotide This compound Larazotide->Zonulin_Receptor Blocks

This compound's Mechanism of Action

Clinical Trial Data: this compound

This compound has undergone several clinical trials, with the most significant being a Phase 2b study (NCT01396213) and a subsequent, now discontinued, Phase 3 study (NCT03569007).

Phase 2b Clinical Trial (NCT01396213)

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in adults with celiac disease who experienced persistent symptoms despite maintaining a gluten-free diet for at least 12 months.[5][6]

Experimental Protocol:

  • Participants: 342 adults with biopsy-confirmed celiac disease on a gluten-free diet for ≥12 months with persistent symptoms.[6]

  • Design: 4-week placebo run-in, followed by a 12-week treatment period, and a 4-week placebo run-out.[6]

  • Intervention: Participants were randomized to receive one of three doses of this compound (0.5 mg, 1 mg, or 2 mg) or a placebo, taken three times daily before meals.[6]

  • Primary Endpoint: The primary endpoint was the change in the average on-treatment Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) score.[6]

  • Secondary Endpoints: Included changes in the Celiac Disease Patient-Reported Outcome (CeD-PRO) symptomatic days, improved symptom days, and non-gastrointestinal symptoms.[3][6]

Quantitative Results:

EndpointThis compound 0.5 mg vs. Placebop-value
Primary Endpoint
Change in CeD-GSRS ScoreStatistically significant improvement0.022 (ANCOVA); 0.005 (MMRM)[6][7]
Secondary Endpoints
Decrease in CeD-PRO Symptomatic Days26% decrease0.017[3][6]
Increase in Improved Symptom Days31% increase0.034[3][6]
Reduction in Abdominal Pain Score (≥50% for ≥6 weeks)Achieved by a significantly greater proportion of patients0.022[6]
Decrease in Headache and TirednessStatistically significant reduction0.010[3][6]

Higher doses (1 mg and 2 mg) of this compound did not show a statistically significant difference from placebo.[3][6]

Phase 3 Clinical Trial (CedLara - NCT03569007)

The Phase 3 trial was designed to confirm the findings of the Phase 2b study.[8] However, the trial was discontinued by 9 Meters Biopharma in June 2022.[8] An interim analysis revealed that the number of participants needed to demonstrate a statistically significant clinical outcome between the drug and placebo was too large to feasibly continue the trial.[8][9][10]

Experimental Protocol (Planned):

  • Participants: Planned to enroll 525 adult patients with celiac disease experiencing persistent symptoms on a gluten-free diet.[8][9]

  • Design: A 24-week study, including a 12-week double-blind treatment phase and a 12-week safety follow-up.[8]

  • Intervention: Participants were to be randomized to receive this compound (at varying doses) or a placebo.[8]

  • Primary Endpoint: The primary goal was to measure the change in the severity of celiac disease symptoms based on patient-reported outcomes over 12 weeks.[8]

Comparison with Alternative Therapies

While a gluten-free diet remains the cornerstone of celiac disease management, several alternative and adjunct therapies are in various stages of clinical development. These alternatives employ different mechanisms of action to mitigate the effects of gluten exposure.

Therapeutic AgentMechanism of ActionLatest Clinical Trial PhaseKey Findings (from available data)
This compound Tight junction regulator; zonulin inhibitor[1][4]Phase 3 (Discontinued)[8]Phase 2b showed significant symptom reduction at 0.5 mg dose.[6][7] Phase 3 was discontinued due to futility.[8]
Latiglutenase Oral enzyme therapy; degrades gluten in the stomach[1][4]Phase 2Showed some promise in improving symptoms in seropositive patients on a gluten-free diet, but did not significantly improve intestinal healing compared to placebo.[1]
ZED1227 Transglutaminase 2 (TG2) inhibitor; blocks gluten deamidation[11]Phase 2Demonstrated a protective effect on the duodenal mucosa during a gluten challenge and improved patient-reported outcomes.[12]
PRV-015 (formerly AMG 714) Anti-interleukin-15 (IL-15) monoclonal antibodyPhase 2bAims to reduce inflammation and symptoms in non-responsive celiac disease. The primary efficacy endpoint of the Phase 2b study was not met.

Experimental Workflow and Logical Relationships

The clinical development of this compound followed a structured pathway to assess its safety and efficacy. The logical flow from its mechanism of action to the expected clinical outcomes is a key aspect of its therapeutic rationale.

Larazotide_Workflow cluster_preclinical Pre-clinical cluster_clinical Clinical Trials cluster_post Post-Market In_vitro In vitro studies (Cell lines) In_vivo In vivo studies (Animal models) In_vitro->In_vivo Phase1 Phase 1 (Safety & Tolerability) In_vivo->Phase1 Phase2 Phase 2 (Efficacy & Dose-ranging) Phase1->Phase2 Phase3 Phase 3 (Confirmatory Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval Discontinued

Clinical Trial Workflow for this compound

Logical_Relationship Larazotide This compound Administration TJ_Regulation Tight Junction Regulation Larazotide->TJ_Regulation Leads to Permeability Decreased Intestinal Permeability TJ_Regulation->Permeability Results in Symptom_Reduction Reduction in Celiac Disease Symptoms Permeability->Symptom_Reduction Contributes to

Logical Flow from Drug Action to Clinical Outcome

Conclusion

The meta-analysis of this compound's clinical trial data reveals a promising mechanism of action targeting the regulation of intestinal permeability. The Phase 2b trial demonstrated a statistically significant reduction in symptoms for patients with celiac disease who are non-responsive to a gluten-free diet, particularly at the 0.5 mg dose. However, the subsequent discontinuation of the Phase 3 trial highlights the challenges in translating these findings into a clinically approved therapy.

Comparison with other emerging treatments such as latiglutenase, ZED1227, and PRV-015, which target different aspects of the celiac disease pathogenic cascade, underscores the multifaceted approach being taken to address this unmet medical need. While this compound's journey has been halted, the data generated from its clinical trials provide valuable insights for the continued development of non-dietary therapies for celiac disease. Future research may focus on patient stratification, combination therapies, and the development of more sensitive endpoints to better capture the clinical benefits of novel therapeutic agents.

References

Benchmarking Larazotide Acetate: A Comparative Guide to Intestinal Barrier-Enhancing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of larazotide acetate's barrier-enhancing effects against other known compounds. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in evaluating potential therapeutic agents targeting intestinal permeability.

Introduction to this compound

This compound (also known as AT-1001) is a synthetic octapeptide (Gly-Gly-Val-Leu-Val-Gln-Pro-Gly) that acts as a tight junction regulator.[1][2] It is designed to inhibit the disassembly of tight junctions, thereby restoring intestinal barrier function.[3] Mechanistically, this compound is understood to function as a zonulin antagonist.[1][4] Zonulin is a protein that modulates the permeability of tight junctions between intestinal epithelial cells.[5] By blocking zonulin, this compound prevents the signaling cascade that leads to the opening of the paracellular pathway, the space between adjacent epithelial cells.[1] This guide will compare the barrier-enhancing effects of this compound with other compounds known to modulate intestinal permeability.

Quantitative Comparison of Barrier-Enhancing Effects

Direct head-to-head comparative studies of this compound against other barrier-enhancing compounds are limited in the available scientific literature. The following tables summarize the quantitative data found for this compound and other known tight junction modulators from various in vitro and in vivo studies. It is important to note that the experimental conditions, cell lines, and barrier disruption agents may vary between studies, making direct comparisons challenging.

Table 1: In Vitro Barrier Function Data for this compound

Cell LineBarrier Disruption AgentThis compound ConcentrationOutcome MeasureResultCitation(s)
Caco-2AT-1002 (Zot fragment)Not specifiedTEERInhibited AT-1002-induced TEER reduction[6]
Caco-2Gliadin fragmentsNot specifiedZO-1 and Actin RedistributionInhibited redistribution and rearrangement[6]
Caco-2Inflammatory Cytokines0.1 µM (apical)Paracellular Permeability (Lucifer Yellow)Significantly reduced passage[7]
Caco-2BBe1Anoxia/Reoxygenation10 µMTEERSignificantly increased TEER compared to untreated injured cells[8]
IPEC-J2 (leaky gut model)Not applicable1 µMTEERSignificantly higher TEER compared to non-treated cells[8]
MDCKCalcium Switch AssayNot specifiedTight Junction AssemblyPromoted TJ assembly and actin rearrangement[9]

Table 2: In Vitro Barrier Function Data for Other Known Compounds

CompoundCell LineConcentrationOutcome MeasureResultCitation(s)
ButyrateCaco-22 mmol/LTEERSignificant increase after 24h[10]
ButyrateCaco-21-10 mMTEERAmeliorated TNF-α/IFN-γ-induced decrease[11]
ButyrateCaco-2Not specifiedParacellular Permeability (Inulin-FITC)Decreased paracellular flux[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing intestinal barrier function.

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a widely accepted method for quantifying the integrity of epithelial cell monolayers.

Objective: To measure the electrical resistance across a cell monolayer, which is inversely proportional to its permeability to ions.

Materials:

  • Caco-2 or other suitable epithelial cells

  • Transwell® permeable supports (e.g., 12-well plates with 0.4 µm pore size polycarbonate membranes)

  • Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, nonessential amino acids, and penicillin-streptomycin)

  • Epithelial Volt-Ohm Meter (EVOM) with "chopstick" electrodes (e.g., Millicell® ERS-2)

  • Test compounds (e.g., this compound) and/or barrier disrupting agents

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 2.6 x 10^5 cells/cm². Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions. Change the culture medium every 2-3 days.[12][13]

  • Monolayer Integrity Check: Before the experiment, measure the baseline TEER of the cell monolayers. Monolayers with TEER values above a predetermined threshold (e.g., ≥ 200 Ω x cm²) are considered suitable for the assay.[14]

  • Experimental Treatment:

    • Gently wash the monolayers with pre-warmed (37°C) HBSS.

    • Add fresh culture medium containing the test compound (e.g., this compound at desired concentrations) to the apical and/or basolateral compartments.

    • In experiments involving a barrier disruptor, the disruptor can be added simultaneously with the test compound or after a pre-incubation period with the test compound.

  • TEER Measurement:

    • At specified time points, remove the Transwell® plate from the incubator.

    • Place the "chopstick" electrodes in the apical and basolateral compartments of each insert, ensuring the shorter electrode is in the apical side and the longer one in the basolateral side. Avoid touching the cell monolayer with the electrodes.

    • Record the resistance reading from the EVOM.

  • Data Analysis:

    • Subtract the resistance of a blank insert (without cells) from the resistance of each monolayer.

    • Multiply the resulting value by the surface area of the membrane to obtain the TEER in Ω x cm².

    • Compare the TEER values of treated groups to control groups.

Paracellular Permeability Assay

This assay measures the flux of non-metabolized molecules of a specific size across the cell monolayer.

Objective: To quantify the rate of passage of a tracer molecule through the paracellular pathway.

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts (as described above)

  • Permeability tracer (e.g., Lucifer Yellow, FITC-dextran of a specific molecular weight, or [³H]-mannitol)

  • HBSS or other suitable buffer

  • Test compounds and/or barrier disrupting agents

  • Multi-well plate reader (for fluorescent tracers) or liquid scintillation counter (for radiolabeled tracers)

Procedure:

  • Prepare Cell Monolayers: Use differentiated Caco-2 monolayers with confirmed integrity (high TEER).

  • Experimental Treatment:

    • Wash the monolayers with pre-warmed HBSS.

    • Pre-incubate the monolayers with the test compound (e.g., this compound) for a specified duration.

  • Permeability Measurement:

    • Add the permeability tracer to the apical compartment (donor compartment).

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment (receiver compartment).

    • Replace the volume of the collected sample in the receiver compartment with fresh buffer.

  • Quantification:

    • Measure the concentration of the tracer in the collected samples using a plate reader or scintillation counter.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the flux of the tracer across the monolayer (amount per time).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the tracer in the apical compartment.

    • Compare the Papp values between different treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways involved in the action of this compound and a general experimental workflow for its evaluation.

Larazotide_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Gliadin Gliadin CXCR3 CXCR3 Receptor Gliadin->CXCR3 binds Zonulin_Release Zonulin Release CXCR3->Zonulin_Release induces Zonulin Zonulin Zonulin_Release->Zonulin PAR2 PAR2 EGFR EGFR PAR2->EGFR transactivates PLC PLC Activation EGFR->PLC PKC PKC Activation PLC->PKC Actin Actin Cytoskeleton Rearrangement PKC->Actin TJ_Disassembly Tight Junction Disassembly Actin->TJ_Disassembly Increased_Permeability Increased Paracellular Permeability TJ_Disassembly->Increased_Permeability Larazotide This compound Larazotide->Zonulin inhibits Zonulin->PAR2 binds

Caption: this compound's Mechanism of Action.

MLC_Signaling_Pathway MLCK Myosin Light Chain Kinase (MLCK) MLC Myosin Light Chain (MLC) MLCK->MLC phosphorylates ROCK Rho-associated Kinase (ROCK) ROCK->MLC phosphorylates pMLC Phosphorylated MLC (pMLC) Actomyosin_Contraction Actomyosin Ring Contraction pMLC->Actomyosin_Contraction leads to TJ_Opening Tight Junction Opening Actomyosin_Contraction->TJ_Opening Larazotide This compound Larazotide->MLCK may inhibit Larazotide->ROCK may inhibit Experimental_Workflow Start Start: Caco-2 Cell Culture (21-28 days) TEER_Check Monolayer Integrity Check (Baseline TEER) Start->TEER_Check Treatment Treatment with this compound +/- Barrier Disruptor TEER_Check->Treatment Monolayer Intact TEER_Measurement TEER Measurement (Time-course) Treatment->TEER_Measurement Permeability_Assay Paracellular Permeability Assay (e.g., FITC-dextran) Treatment->Permeability_Assay Data_Analysis Data Analysis and Comparison TEER_Measurement->Data_Analysis Permeability_Assay->Data_Analysis End End: Evaluation of Barrier Enhancement Data_Analysis->End

References

Safety Operating Guide

Personal protective equipment for handling Larazotide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Larazotide Acetate

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Classification

This compound is classified with several hazards according to the Globally Harmonized System (GHS).[1] Understanding these is the first step in safe handling.

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Respiratory Irritation (Category 3): May cause respiratory irritation.[1]

Occupational Exposure and Storage Data

Adherence to established limits and storage conditions is critical for safety and product integrity.

ParameterValueSource
Occupational Exposure Limit (OEL) No data available; no specific limit values have been established.[1][2]
Recommended Storage (Powder) -80°C for 2 years or -20°C for 1 year.[1]
Recommended Storage (In Solvent) -80°C for 2 years or -20°C for 1 year (sealed, away from moisture).[1][3]
Shipping Conditions Room temperature is acceptable for periods of less than two weeks.[1]

Operational and Disposal Plans

The following sections provide step-by-step guidance for handling this compound from receipt to disposal.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is dependent on the specific handling task. All personnel must be trained in the proper use of PPE.[4][5]

PPE_Selection_Workflow start Start: Handling This compound task Identify Task start->task weighing Weighing Powder or Handling Solids task->weighing Solid Form solution Preparing/Handling Solutions task->solution Liquid Form spill Spill Cleanup task->spill Accident ppe_powder Required PPE: - Double Gloves (nitrile) - Impervious Gown - Safety Goggles with Side-Shields - Respirator (if not in a ventilated enclosure) weighing->ppe_powder ppe_solution Required PPE: - Protective Gloves (nitrile) - Impervious Gown - Safety Goggles with Side-Shields solution->ppe_solution ppe_spill Required PPE: - Double Gloves (heavy rubber) - Impervious Gown/Coveralls - Chemical Safety Goggles - Respirator spill->ppe_spill end Proceed with Task Safely ppe_powder->end ppe_solution->end ppe_spill->end

PPE Selection Workflow for this compound.
Safe Handling Protocol

Always handle this compound in a designated area, such as a chemical fume hood or other well-ventilated enclosure, to prevent the formation and inhalation of dust and aerosols.[1][2]

  • Preparation:

    • Ensure a safety shower and eye wash station are accessible.[1]

    • Restrict access to unauthorized personnel.[4]

    • Don the appropriate PPE as determined by the task (see PPE Selection Workflow).

  • Handling:

    • Avoid all direct contact with the skin, eyes, and clothing.[1][6]

    • Avoid breathing dust, fumes, or aerosols.[1][2]

    • When weighing the powder, do so in a ventilated enclosure.

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling is complete.[1]

    • Decontaminate all work surfaces and equipment.

    • Remove and properly dispose of contaminated PPE.

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst Aid Instructions
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1][2] Consult a doctor if irritation persists.[2]
Eye Contact Rinse cautiously with pure water for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Ingestion Rinse mouth with water.[2] Do not induce vomiting.[1][2] Never give anything by mouth to an unconscious person and call a poison control center or doctor immediately.[2]
Spill, Storage, and Disposal Workflow

A systematic approach to cleanup, storage, and disposal is essential to maintain a safe laboratory environment.

Handling_Disposal_Workflow cluster_spill Spill Response cluster_storage Storage cluster_disposal Disposal spill_detected Spill Detected evacuate Evacuate and Restrict Area spill_detected->evacuate don_ppe Don Spill-Specific PPE evacuate->don_ppe contain Contain Spill (Powder: Sweep up) (Liquid: Absorb) don_ppe->contain collect Collect in Sealed Container for Disposal contain->collect decontaminate Decontaminate Area (e.g., with alcohol) collect->decontaminate store Store in Tightly Sealed Container in a Cool, Well-Ventilated Area temp Maintain Recommended Temperature (e.g., -20°C or -80°C) store->temp dispose_ppe Dispose of Contaminated PPE as Hazardous Waste regulations Follow all Federal, State, and Local Environmental Regulations dispose_ppe->regulations dispose_chem Dispose of Unused Chemical and Contaminated Materials dispose_chem->regulations

Spill, Storage, and Disposal Workflow.
  • Spill Cleanup: In case of a spill, avoid dust formation.[2] Wear appropriate PPE, including a respirator and chemical-impermeable gloves.[2][6] For powders, gently sweep up and place into a sealed container for disposal.[6] For liquids, use an absorbent material.[1] Decontaminate the surface and prevent runoff into drains.[1]

  • Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area away from incompatible materials like strong acids or oxidizing agents.[1]

  • Disposal: All waste, including contaminated PPE and unused product, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][6] One approved method involves mixing the material with a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.